molecular formula C10H18O9 B8103019 Xylobiose

Xylobiose

Cat. No.: B8103019
M. Wt: 282.24 g/mol
InChI Key: SQNRKWHRVIAKLP-RSZZQXBVSA-N
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Description

Xylobiose is a useful research compound. Its molecular formula is C10H18O9 and its molecular weight is 282.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h1,4-10,12-17H,2-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNRKWHRVIAKLP-RSZZQXBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905097
Record name Xylobiose
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Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6860-47-5
Record name Xylobiose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6860-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xylobiose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006860475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xylobiose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XYLOBIOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID02R0EG7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Xylobiose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a simple disaccharide, is emerging as a molecule of significant interest in the fields of biochemistry, nutrition, and drug development. Composed of two D-xylose units, it is the fundamental repeating unit of xylan, a major component of hemicellulose. Understanding the precise chemical structure of this compound is paramount for elucidating its biological functions, from its role as a prebiotic to its potential as a signaling molecule in plant defense mechanisms. This technical guide provides an in-depth analysis of the chemical structure of this compound, supported by quantitative data, detailed experimental methodologies, and a visualization of its role in cellular signaling.

Chemical Identity and Molecular Structure

This compound is systematically named 4-O-β-D-Xylopyranosyl-D-xylose . Its chemical formula is C10H18O9 , with a molar mass of 282.24 g/mol .[1] The two D-xylose monosaccharides are linked by a β(1→4) glycosidic bond .[1] This linkage connects the anomeric carbon (C1) of the non-reducing xylose unit to the hydroxyl group on the fourth carbon (C4) of the reducing xylose unit. The "β" designation indicates that the substituent at the anomeric carbon of the non-reducing ring is oriented in the "up" or equatorial position relative to the plane of the ring.

The two xylopyranose rings in this compound typically adopt a chair conformation, which is the most stable arrangement for six-membered rings. The overall shape of the molecule is influenced by the rotational freedom around the glycosidic bond, defined by the torsion angles phi (φ) and psi (ψ).

Quantitative Structural Data

The precise three-dimensional structure of this compound has been determined through X-ray crystallography and computational modeling. The following table summarizes key bond lengths and angles for β-D-1,4-xylobiose hexaacetate, which provides a close approximation of the core this compound structure.

Parameter Value
Glycosidic Bond Length (C1'-O4) 1.43 Å
Glycosidic Bond Angle (C1'-O4-C4) 117.5°
Torsion Angle (Φ) 20.4°
Torsion Angle (Ψ) -15.2°
Average C-C Bond Length (Ring) 1.52 Å
Average C-O Bond Length (Ring) 1.43 Å
Average C-C-C Bond Angle (Ring) 110°
Average C-O-C Bond Angle (Ring) 112°
Data derived from the crystal structure of β-D-1,4-xylobiose hexaacetate.[2]

Experimental Protocols for Structural Determination

The structural elucidation of this compound relies on a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

X-ray crystallography provides definitive information on the solid-state conformation of a molecule, including bond lengths, bond angles, and torsion angles.

Methodology:

  • Crystallization: Single crystals of this compound or a suitable derivative (e.g., this compound hexaacetate) are grown from a supersaturated solution. This is a critical step, as the quality of the crystal directly impacts the resolution of the final structure.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The initial model is then refined against the experimental data to obtain the final, high-resolution structure. For the this compound hexaacetate structure, data was collected on a diffractometer, and the structure was solved by direct methods and refined by least-squares procedures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about the connectivity of atoms and their spatial relationships.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D2O).

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • 1D NMR (¹H and ¹³C): To identify the chemical environments of all proton and carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the assignment of all signals and the determination of the covalent structure.

    • NOESY/ROESY: To identify through-space interactions between protons, which provides information about the conformation of the molecule, including the orientation around the glycosidic bond.

  • Data Analysis: The NMR spectra are processed and analyzed to extract chemical shifts, coupling constants, and NOE intensities. This data is then used to build a model of the solution-state structure of this compound.

This compound as a Signaling Molecule

Recent research has revealed that this compound can act as a Damage-Associated Molecular Pattern (DAMP) in plants, triggering a defense response. This signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs).

Xylobiose_Signaling_Pathway This compound This compound (DAMP) Receptor Membrane Receptor This compound->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TF Transcription Factors MAPK->TF Phosphorylation Defense Defense Gene Expression (e.g., ROS production, Callose deposition) TF->Defense Induction

Caption: this compound-induced MAPK signaling pathway in plants.

This signaling pathway is initiated by the recognition of this compound by a putative cell surface receptor. This binding event triggers a phosphorylation cascade, starting with the activation of a MAP Kinase Kinase Kinase (MAPKKK). The MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), which in turn phosphorylates and activates a MAP Kinase (MAPK). The activated MAPK can then phosphorylate various downstream targets, including transcription factors, leading to the expression of defense-related genes and the production of reactive oxygen species (ROS) and callose deposition.

Conclusion

The chemical structure of this compound, characterized by its β(1→4) glycosidic linkage between two xylose units, is fundamental to its diverse biological roles. Detailed structural analysis through X-ray crystallography and NMR spectroscopy provides the quantitative data necessary for understanding its interactions with enzymes and receptors. Furthermore, the recognition of this compound as a signaling molecule in plant defense highlights its potential for applications in agriculture and biotechnology. This in-depth technical guide serves as a comprehensive resource for researchers and professionals seeking to leverage the unique properties of this important disaccharide.

References

xylobiose molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Properties of Xylobiose

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of molecules is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound, a disaccharide of significant interest in various scientific fields.

Core Molecular Data of this compound

This compound is a disaccharide composed of two xylose units linked by a β(1→4) glycosidic bond.[1] Its fundamental molecular properties are summarized below.

PropertyValueSource
Chemical FormulaC10H18O9[1][2][3][4]
Molar Mass282.24 g/mol [1][2][3][4]

This data is foundational for a range of experimental and theoretical applications, from calculating molar concentrations for in vitro assays to interpreting mass spectrometry results.

Experimental Protocols

Detailed experimental methodologies for determining the molecular weight and formula of this compound are well-established in the field of analytical chemistry. Key techniques include:

  • Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry can also provide data to confirm the elemental composition and thus the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental in elucidating the chemical structure of this compound, confirming the connectivity of atoms and thus validating the molecular formula.

  • Elemental Analysis: This method directly measures the percentage composition of elements (carbon, hydrogen, oxygen) in a pure sample of this compound, which can be used to derive the empirical and molecular formulas.

Visualization of Core Properties

The logical relationship between the name, chemical formula, and molecular weight of this compound can be represented as follows:

G This compound This compound Formula Chemical Formula C10H18O9 This compound->Formula is represented by MolWeight Molecular Weight 282.24 g/mol Formula->MolWeight corresponds to

References

A Technical Guide to the Natural Sources, Occurrence, and Analysis of Xylobiose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xylobiose (X2) is a disaccharide composed of two β-(1→4) linked xylose units. It is the primary structural component of xylooligosaccharides (XOS), which are gaining significant attention in the pharmaceutical and nutraceutical industries for their prebiotic properties and potential health benefits, including modulating the gut microbiota, enhancing mineral absorption, and exhibiting antioxidant effects.[1][2] While this compound can be found in trace amounts in certain foods, its most abundant natural source is xylan, a major hemicellulose component of plant cell walls. This guide provides a comprehensive overview of the natural occurrence of this compound, its derivation from lignocellulosic biomass, detailed experimental protocols for its extraction and quantification, and its role in plant biochemical pathways.

Natural Occurrence and Sources

This compound does not typically exist as a free molecule in significant quantities in nature. Instead, it is the fundamental repeating unit of xylan, a complex heteropolysaccharide that is the second most abundant polysaccharide after cellulose.[3]

2.1 Direct Natural Sources Trace amounts of xylooligosaccharides, including this compound, are naturally present in various foods. These sources, however, are considered scarce and not viable for commercial production.[4][5] They include:

  • Fruits and Vegetables[4][6]

  • Honey[4]

  • Milk[4]

  • Bamboo Shoots[6]

2.2 Primary Source: Lignocellulosic Biomass The most prevalent source of this compound is the xylan found in lignocellulosic biomass, which constitutes the majority of plant matter.[1][4] This biomass is an abundant and renewable resource, often derived from agricultural and forestry waste. The controlled hydrolysis of xylan from these materials is the primary method for producing this compound.[7]

Key lignocellulosic sources include:

  • Agricultural Residues : Corn cobs, wheat bran, sugarcane bagasse, rice straw, corn stover, and sunflower stalks.[4][7][8][9]

  • Hardwoods and Softwoods : Various woods like birch and forestry residues.[4][10]

Quantitative Data: this compound Yield from Lignocellulosic Sources

The concentration of this compound is typically reported as a yield percentage or concentration following the enzymatic hydrolysis of xylan extracted from a given biomass source. The data below is collated from various studies and represents the outcomes of specific experimental procedures.

Raw Biomass SourcePretreatment/Hydrolysis MethodThis compound (X2) Yield/ConcentrationReference
Sugarcane BagasseAlkaline Extraction, Enzymatic Hydrolysis0.95 mg/mL[9]
Sugarcane BagasseEnzymatic Hydrolysis64.38 mg per 100 mg of total sugars[11]
Corn CobMixed Acid & Xylanase Hydrolysis50.6% (combined X2 + Xylotriose)[12]
Corn CobEnzymatic HydrolysisMajor product along with xylose[8]
Rice StrawEnzymatic Saccharification0.895 g/L[13]
Corncob XylanEndoxylanase Hydrolysis50.44% of total XOS within 0.5 h[14]
Birchwood XylanAcid Hydrolysis (0.98% H₂SO₄, 130°C)10.71 mg (at 85.07% purity) from 1 g xylan[15]

Experimental Protocols

The generation and analysis of this compound from natural sources involve a multi-step process. The following sections detail common methodologies.

4.1 General Workflow for this compound Production and Analysis The overall process involves liberating xylan from the complex lignocellulosic matrix, hydrolyzing it into smaller oligosaccharides, and then purifying and quantifying the resulting this compound.

G cluster_start Biomass Sourcing cluster_process Processing cluster_downstream Downstream RawMaterial Lignocellulosic Biomass (e.g., Corn Cob, Sugarcane Bagasse) Pretreatment Pretreatment (e.g., Steam, Dilute Acid) RawMaterial->Pretreatment Extraction Xylan Extraction (e.g., Alkaline Extraction) Pretreatment->Extraction Hydrolysis Enzymatic Hydrolysis (Endo-xylanase) Extraction->Hydrolysis Purification Purification (Chromatography, Filtration) Hydrolysis->Purification Analysis Quantification & Analysis (HPLC, MS) Purification->Analysis FinalProduct Purified this compound Analysis->FinalProduct

Caption: General experimental workflow for this compound production.

4.2 Protocol 1: Alkaline Extraction of Xylan from Agricultural Waste This protocol is adapted from methods used for extracting xylan from sources like sugarcane bagasse.[9]

  • Preparation : Dry the agricultural waste (e.g., sugarcane bagasse) and reduce its particle size by grinding.

  • Alkaline Treatment : Prepare a 10% (w/v) sodium hydroxide (NaOH) solution. Submerge the ground biomass in the solution.

  • Steam Application : Apply steam to the mixture to enhance the extraction process. This helps in solubilizing hemicellulose and separating it from cellulose and lignin.

  • Neutralization & Precipitation : After treatment, filter the mixture to separate the liquid extract (containing solubilized xylan) from the solid residue. Neutralize the pH of the liquid extract.

  • Ethanol Precipitation : Add ethanol to the neutralized extract to precipitate the xylan.

  • Recovery : Centrifuge the solution to collect the precipitated xylan pellet. Wash the pellet with ethanol and then dry it for subsequent use in hydrolysis.

4.3 Protocol 2: Enzymatic Hydrolysis of Xylan to this compound This protocol outlines a general procedure for the enzymatic conversion of extracted xylan into xylooligosaccharides, including this compound.[3][16]

  • Enzyme System : The primary enzyme required is an endo-1,4-β-xylanase (EC 3.2.1.8), which cleaves the internal β-1,4-glycosidic bonds of the xylan backbone.[3] To maximize xylose release from this compound, a β-xylosidase (EC 3.2.1.37) can be included, but for maximizing this compound yield, its activity should be limited or excluded.[17]

  • Substrate Preparation : Prepare a suspension of the extracted xylan (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[18]

  • Enzymatic Reaction : Add the xylanase enzyme solution to the xylan suspension. The optimal enzyme concentration, temperature, and pH will depend on the specific enzyme used (e.g., common conditions are 50°C and pH ranging from 4.5 to 8.0).[17][18]

  • Incubation : Incubate the reaction mixture with agitation for a defined period (e.g., 0.5 to 24 hours). The reaction time is a critical parameter for controlling the degree of polymerization of the resulting XOS. Shorter times often favor larger oligosaccharides, while longer times can lead to complete hydrolysis into xylose.[14]

  • Termination : Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Sample Preparation : Centrifuge the mixture to remove any insoluble substrate. The supernatant, or hydrolysate, contains the mixture of xylooligosaccharides.

4.4 Protocol 3: Purification of this compound from Hydrolysate This protocol describes a combined method for purifying this compound to a high degree.[11]

  • Ultrafiltration : Subject the hydrolysate to ultrafiltration using a membrane with a specific molecular weight cut-off (e.g., 10 kDa) to remove large molecules like residual proteins (enzymes) and macro-lignin particles.

  • Decolorization & Desalination : Apply the filtered hydrolysate to a resin adsorption chromatography column (e.g., using a macroporous resin) to remove pigments. Subsequently, use an ion-exchange resin to remove salt ions.

  • Chromatographic Separation : Perform gel filtration chromatography (GFC) or simulated moving bed (SMB) chromatography to separate the oligosaccharides based on their size.[11][19]

    • GFC : Load the desalted and decolorized sample onto a GFC column (e.g., Bio-Gel P-2). Elute with deionized water and collect fractions.

    • SMB : For large-scale and continuous separation, an SMB system can be optimized to achieve high purity (e.g., >99%) and recovery (>92%) of this compound.[19]

  • Fraction Analysis : Analyze the collected fractions using methods described in Protocol 4 to identify those containing pure this compound.

  • Lyophilization : Pool the pure this compound fractions and lyophilize (freeze-dry) to obtain a purified powder.

4.5 Protocol 4: Quantification of this compound High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound.[10][18]

  • System : An HPLC system equipped with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For enhanced identification, coupling with a mass spectrometer (MS) is recommended.[10]

  • Column : An amino-propyl stationary phase column (e.g., Shodex Asahipak NH2P-50 4E) is effective for separating carbohydrates.[10]

  • Mobile Phase : An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is typically used.[10]

  • Standards : Prepare standard solutions of known concentrations of pure xylose, this compound, xylotriose, etc., to generate a calibration curve.

  • Analysis : Inject the hydrolysate or purified samples into the HPLC system. Identify the peaks by comparing their retention times with the standards.

  • Quantification : Calculate the concentration of this compound in the sample by integrating the peak area and comparing it against the calibration curve.

Biochemical Signaling Pathway

Recent research has revealed that this compound can act as a signaling molecule in plants. Specifically, it functions as a Damage-Associated Molecular Pattern (DAMP), which is an endogenous molecule released upon tissue injury that triggers a plant's innate immune response.[20]

5.1 this compound-Induced Defense Response in Arabidopsis When plant cell walls are damaged by pathogens or mechanical stress, xylan can be degraded, releasing xylooligosaccharides like this compound. These molecules are then perceived by cell surface receptors, initiating a signaling cascade that leads to a defense response known as Pattern-Triggered Immunity (PTI).[20][21]

G cluster_input External Stimulus cluster_perception Cellular Perception cluster_response Downstream Signaling & Response This compound This compound (DAMP) (from Cell Wall Damage) Receptor Cell Surface Receptor This compound->Receptor binds to ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS triggers MAPK MAPK Cascade Activation Receptor->MAPK triggers Callose Callose Deposition (Cell Wall Reinforcement) ROS->Callose Genes Defense Gene Expression ROS->Genes MAPK->Callose MAPK->Genes

Caption: this compound as a DAMP triggers plant immunity.[20]

Key events in this pathway include:

  • ROS Burst : A rapid generation of reactive oxygen species (ROS).

  • MAPK Activation : Phosphorylation and activation of mitogen-activated protein kinases (MAPKs).[20]

  • Callose Deposition : Reinforcement of the cell wall at the site of potential infection.

  • Gene Expression : Upregulation of genes involved in plant defense.[20]

This pathway highlights a sophisticated mechanism where a fundamental component of the plant's own structure acts as a signal for self-defense, a critical area of study for developing disease-resistant crops and understanding plant-pathogen interactions.

References

A Technical Guide to the Core Differences Between Xylobiose and Xylooligosaccharides (XOS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of xylobiose and xylooligosaccharides (XOS), focusing on their chemical, physical, and physiological distinctions. This compound, a disaccharide, represents the simplest form of XOS, a mixture of xylose oligomers. This document elucidates their structural differences, production methodologies, and impacts on gut microbiota and host signaling pathways. Detailed experimental protocols for XOS production, analysis, and in vitro fermentation are provided, alongside quantitative data and visual representations of key biological and experimental processes to support research and development in the fields of prebiotics, functional foods, and therapeutics.

Introduction

Xylooligosaccharides (XOS) are functional food ingredients recognized for their prebiotic properties.[1] They are polymers of the sugar xylose, produced from the xylan fraction of plant fiber.[2] this compound is the fundamental building block of XOS, consisting of two xylose units. This guide will dissect the nuanced differences between the singular entity of this compound and the broader category of XOS.

Chemical and Physical Distinctions

This compound and XOS are structurally related, with their primary difference being the degree of polymerization (DP).

  • This compound: A disaccharide with a DP of 2, consisting of two D-xylose units linked by a β-(1→4) glycosidic bond. It is the shortest of the xylooligosaccharides.

  • Xylooligosaccharides (XOS): A mixture of oligosaccharides with a DP typically ranging from 2 to 10 xylose units, although some definitions extend this up to 20.[3] XOS mixtures contain this compound (X2), xylotriose (X3), xylotetraose (X4), and so on.[4]

The structural backbone of both this compound and XOS is a linear chain of β-1,4-linked D-xylopyranosyl units.[2] The composition of XOS can vary depending on the source of xylan and the production method, sometimes including side chains of arabinose or glucuronic acid.[1]

Data Presentation: Physicochemical Properties
PropertyThis compoundXylooligosaccharides (XOS)References
Degree of Polymerization (DP) 22-10 (commonly), up to 20[3][4]
Molecular Weight 282.25 g/mol Variable (e.g., X3: 414.37 g/mol , X4: 546.49 g/mol )
Structure Two β-1,4-linked D-xylose unitsLinear chain of β-1,4-linked D-xylose units[2]
Sweetness Approximately 30% that of sucroseVaries, generally low[5]
Stability Stable over a wide pH (2.5-8.0) and temperature (up to 100°C) rangeGenerally stable under similar conditions as this compound[3]

Production Methodologies

XOS, including this compound, are produced from xylan-rich lignocellulosic biomass such as corncobs, sugarcane bagasse, and hardwoods like beechwood.[3][6] The primary methods of production are enzymatic hydrolysis, chemical hydrolysis, and autohydrolysis.

  • Enzymatic Hydrolysis: This method utilizes endo-β-1,4-xylanases to cleave the xylan backbone into smaller oligosaccharides. It is a highly specific method that allows for control over the DP of the resulting XOS.[7] β-xylosidase-free xylanases are often preferred to prevent the further breakdown of XOS into xylose.[7]

  • Chemical Hydrolysis: This involves the use of dilute acids (e.g., sulfuric acid, acetic acid) or alkalis to hydrolyze xylan. While cost-effective, this method can produce undesirable byproducts like furfural.[6]

  • Autohydrolysis: This method uses high-pressure steam to induce the hydrolysis of xylan. It is considered an environmentally friendly process.[6]

Data Presentation: XOS Production Yields
Production MethodLignocellulosic SourceKey ParametersXOS YieldPredominant OligomersReferences
Enzymatic HydrolysisBeechwood Xylanβ-xylosidase-free xylanase, 50°C, 24h>90% (w/v) of hydrolysateThis compound (66.46%), Xylotriose (25.10%)[7]
Acid HydrolysisCorncob0.25 M H2SO4, 90°C, 15-30 min86.60%Not specified[4]
AutohydrolysisEucalyptus pellita170°C, 50 min77.6% (xylan extraction)X2, X3, X4 (80.6% of total XOS)

Physiological Effects and Prebiotic Activity

Both this compound and XOS are considered prebiotics as they are resistant to digestion in the upper gastrointestinal tract and are selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, in the colon.[5][8] This fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which have numerous health benefits.[8]

Studies suggest that XOS with a lower degree of polymerization (DP 2-4), such as this compound and xylotriose, are particularly effective in promoting the growth of beneficial bacteria.[5]

Data Presentation: Prebiotic Effects of XOS
Study TypeSubstrateKey FindingsReferences
In vitro fermentationXOS from Miscanthus × giganteusIncreased Bifidobacterium spp. and Lactobacillus spp.; SCFA production (acetic, propionic, butyric acid)[9]
Human Clinical Trial1.4g/day and 2.8g/day XOSSignificant increase in Bifidobacterium counts at both doses[10]
In vitro fermentationPurified this compoundPromoted growth of Bifidobacterium and Lactobacillus sp.; Acetate as the main SCFA[11]

Experimental Protocols

Enzymatic Production of Xylooligosaccharides from Beechwood Xylan

This protocol is adapted from de Freitas et al. (2016).[7]

Materials:

  • Beechwood xylan

  • 0.05 M Sodium citrate buffer (pH 5.3)

  • β-xylosidase-free endo-1,4-β-xylanase from Thermomyces lanuginosus

  • Mixing reactor/incubator shaker

  • Water bath

Procedure:

  • Prepare a 3.0% (w/v) suspension of beechwood xylan in 0.05 M sodium citrate buffer (pH 5.3).

  • Pre-incubate the xylan suspension at 50°C in a mixing reactor.

  • Add the endo-xylanase at a loading of 200 U per gram of xylan.

  • Incubate the reaction mixture at 50°C with agitation (180 rpm) for up to 36 hours.

  • Withdraw aliquots at desired time intervals.

  • Terminate the reaction by heating the aliquots in a boiling water bath for 5 minutes.

  • Analyze the hydrolysate for XOS content and composition.

HPLC Analysis of Xylooligosaccharides

This protocol provides a general method for the analysis of XOS.

Materials:

  • HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD)[1]

  • Carbohydrate analysis column (e.g., Aminex HPX-87H or a reversed-phase C18 column with PMP derivatization)[12][13]

  • Mobile phase: e.g., 5 mM H2SO4 or a gradient of acetonitrile and ammonium acetate buffer[12]

  • Xylose, this compound, xylotriose, xylotetraose standards

  • 0.45 µm syringe filters

Procedure:

  • Prepare a standard curve using known concentrations of xylose and XOS standards.

  • Dilute the XOS samples to an appropriate concentration.

  • Filter the standards and samples through a 0.45 µm syringe filter.

  • Set the HPLC parameters:

    • Column: e.g., Kromasil C18 column (for PMP derivatives)[12]

    • Mobile Phase: Gradient of 10 mmol/L ammonium acetate buffer (pH 5.5) and acetonitrile[12]

    • Flow Rate: 0.8 mL/min[12]

    • Column Temperature: Ambient or as recommended for the specific column

    • Detector: UV at 245 nm (for PMP derivatives)[12]

  • Inject the standards and samples into the HPLC system.

  • Identify and quantify the different XOS based on the retention times and peak areas of the standards.

In Vitro Fecal Fermentation of Xylooligosaccharides

This protocol is a generalized procedure based on in vitro fermentation studies.[14][15]

Materials:

  • Anaerobic workstation

  • pH-controlled fermenter vessels

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent)

  • Fresh fecal samples from healthy donors

  • XOS sample

  • Anaerobic gas mix (e.g., N2/CO2/H2)

Procedure:

  • Prepare the basal fermentation medium and sterilize it.

  • Transfer the medium to the fermenter vessels inside the anaerobic workstation.

  • Prepare a fecal slurry (e.g., 10% w/v) in a sterile, anaerobic buffer.

  • Inoculate the fermentation vessels with the fecal slurry.

  • Add the XOS sample to the vessels at the desired concentration (e.g., 1% w/v). Include a control vessel without XOS.

  • Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours), maintaining a constant pH (e.g., 6.8).

  • Collect samples at different time points for analysis of pH, bacterial populations (e.g., via qPCR or 16S rRNA sequencing), and SCFA concentrations (e.g., via gas chromatography).

Signaling Pathways and Experimental Workflows

Signaling Pathways

XOS can influence host health through the modulation of key signaling pathways in the intestinal epithelium. The SCFAs produced during XOS fermentation are known to play a significant role in this process.

  • Wnt/β-catenin Signaling: This pathway is crucial for intestinal homeostasis and the maintenance of intestinal stem cells.[5][16] Dysregulation of this pathway is implicated in colorectal cancer.[16]

  • Notch Signaling: The Notch pathway regulates the differentiation of intestinal epithelial cells, balancing absorptive and secretory cell lineages.[9][17]

  • AMPK Signaling: AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. Its activation in the gut can enhance barrier function and reduce inflammation.[18]

Signaling_Pathways cluster_XOS XOS Fermentation cluster_Host_Cells Host Intestinal Epithelial Cells XOS Xylooligosaccharides Gut_Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) XOS->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Production Wnt Wnt/β-catenin Signaling SCFAs->Wnt Notch Notch Signaling SCFAs->Notch AMPK AMPK Signaling SCFAs->AMPK Intestinal_Homeostasis Intestinal Homeostasis (Stem Cell Maintenance, Barrier Function) Wnt->Intestinal_Homeostasis Cell_Differentiation Cell Differentiation (Absorptive vs. Secretory) Notch->Cell_Differentiation AMPK->Intestinal_Homeostasis Energy_Metabolism Energy Metabolism & Inflammation AMPK->Energy_Metabolism

Caption: Overview of XOS-mediated signaling pathways in the gut.

Experimental Workflow

The following diagram illustrates a typical workflow for the production and evaluation of XOS.

Experimental_Workflow Start Start: Xylan-rich Biomass Production XOS Production (Enzymatic Hydrolysis) Start->Production Analysis XOS Analysis (HPLC) Production->Analysis Fermentation In Vitro Fecal Fermentation Analysis->Fermentation Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing) Fermentation->Microbiota_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Fermentation->SCFA_Analysis End End: Prebiotic Effect Assessment Microbiota_Analysis->End SCFA_Analysis->End

Caption: Experimental workflow for XOS production and prebiotic assessment.

Conclusion

This compound and xylooligosaccharides are closely related, with this compound being the simplest form of XOS. The broader term XOS encompasses a range of xylose oligomers that exhibit significant prebiotic potential. The choice between using purified this compound or a mixture of XOS in research and product development will depend on the specific application and desired physiological outcome. The detailed methodologies and data presented in this guide provide a solid foundation for further investigation into the therapeutic and functional food applications of these compelling biomolecules.

References

The Biological Role of Xylobiose in Plant Cell Walls: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides an in-depth analysis of the function of xylobiose as a signaling molecule in plant cell walls, detailing its impact on cellular defense mechanisms and composition. It includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction

Plant cell walls are dynamic structures that not only provide physical support but also play a crucial role in sensing and responding to environmental cues. Damage to the cell wall, whether from pathogen attack or mechanical stress, can release oligosaccharides that act as endogenous signaling molecules, known as Damage-Associated Molecular Patterns (DAMPs). This compound, a disaccharide composed of two β-1,4-linked xylose units, is a fundamental component of xylan, a major hemicellulose in the plant cell wall. Recent research has illuminated the role of this compound as a potent DAMP, capable of eliciting a cascade of defense responses within the plant.

This technical guide explores the biological significance of this compound in the context of the plant cell wall, focusing on its role in activating Pattern-Triggered Immunity (PTI). We will delve into the signaling pathways initiated by this compound perception, the resulting alterations in cell wall composition and hormonal balance, and provide detailed methodologies for the experimental investigation of these phenomena.

This compound as a Damage-Associated Molecular Pattern (DAMP)

This compound, released from the degradation of cell wall xylan, is recognized by the plant's innate immune system as a signal of cellular damage.[1][2][3][4] This recognition triggers a suite of defense responses collectively known as Pattern-Triggered Immunity (PTI), which forms the first line of defense against invading pathogens.[1][2][3][4]

The perception of this compound initiates a rapid signaling cascade, characterized by three key events:

  • Generation of Reactive Oxygen Species (ROS): One of the earliest responses to this compound perception is a burst of ROS, including hydrogen peroxide (H₂O₂).[1][2][3][4] This oxidative burst acts as a secondary signal, contributing to the activation of downstream defense responses and potentially having direct antimicrobial effects.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: this compound treatment leads to the phosphorylation and activation of MAPKs.[1][2][3][4] These kinase cascades are central signaling modules that relay the initial perception of this compound into broad-spectrum transcriptional and metabolic reprogramming.

  • Induction of Callose Deposition: As a physical reinforcement of the cell wall at the site of potential pathogen entry, this compound induces the synthesis and deposition of callose, a β-1,3-glucan polymer.[1][2][3][4]

The synergistic effect of this compound with Microbe-Associated Molecular Patterns (MAMPs), such as the bacterial flagellin peptide flg22, has been observed to enhance the ROS response and the expression of PTI marker genes, indicating a convergence of DAMP and MAMP signaling pathways in plant immunity.[1][2][3]

Quantitative Data on this compound-Induced Changes

Treatment of plants with this compound leads to quantifiable changes in the composition of the cell wall and the levels of key phytohormones. These alterations reflect the plant's adaptive response to the perception of damage.

Alterations in Cell Wall Sugar Composition

Studies in Arabidopsis thaliana have shown that this compound treatment results in significant changes in the monosaccharide composition of the cell wall. These changes occur at both early (30 minutes) and later (24 hours) time points, suggesting a dynamic remodeling of the cell wall in response to this DAMP signal.

Time PointTotal Cell Wall SugarUronic AcidArabinoseRhamnoseXyloseGlucose
30 min Increased[1]Decreased[1]Increased[1]Increased[1]Increased[1]No significant change[1]
24 h Increased[1]Decreased[1]No significant change[1]No significant change[1]No significant change[1]Increased[1]

Table 1: Summary of changes in cell wall sugar composition in Arabidopsis leaves after treatment with this compound.

Modulation of Phytohormone Levels

This compound perception also triggers significant shifts in the balance of major phytohormones, which are critical regulators of plant growth, development, and stress responses.

PhytohormoneChange upon this compound TreatmentReference
Jasmonic AcidAffected[1]
Abscisic AcidAffected[1]
AuxinAffected[1]
CytokininAffected[1]

Table 2: Impact of this compound treatment on the levels of key phytohormones in Arabidopsis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to investigate the biological role of this compound in their own systems.

Protocol for Detection of Reactive Oxygen Species (ROS)

This protocol describes a luminol-based assay for the detection of H₂O₂ production in plant leaf discs upon elicitor treatment.

Materials:

  • Plant leaves (e.g., Arabidopsis thaliana)

  • Luminol (Sigma-Aldrich)

  • Horseradish peroxidase (HRP) (Sigma-Aldrich)

  • This compound solution (100 µM)

  • Flg22 solution (1 µM, as a positive control)

  • Sterile water (mock control)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Excise 4 mm leaf discs from the leaves of 4-week-old plants using a cork borer.

  • Float the leaf discs abaxial side up in sterile water in a 96-well plate overnight in the dark to allow for wound-induced ROS to subside.

  • The next day, replace the water with 200 µL of assay solution containing 20 µM luminol and 1 µg/mL HRP.

  • Incubate the plate in the dark for 2 hours.

  • Add 10 µL of the elicitor solution (this compound or flg22) or sterile water (mock) to the wells.

  • Immediately measure luminescence using a luminometer every 2 minutes for at least 30 minutes.

Protocol for MAPK Phosphorylation Assay

This protocol details the detection of MAPK activation in plant seedlings using immunoblotting with a phospho-specific antibody.

Materials:

  • 10-day-old plant seedlings

  • This compound solution (100 µM)

  • Sterile water (mock control)

  • Liquid nitrogen

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)

  • Bradford reagent for protein quantification

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% (w/v) non-fat dry milk in TBST)

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (Cell Signaling Technology, #4370)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Treat 10-day-old seedlings grown in liquid culture with 100 µM this compound or sterile water for 15 minutes.

  • Harvest the seedlings and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and extract total proteins with extraction buffer.

  • Centrifuge the extracts at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Quantify the protein concentration using the Bradford assay.

  • Separate 20-30 µg of total protein per lane on a 10% SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:2000 dilution in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol for Callose Staining

This protocol describes the staining of callose deposits in plant leaves using aniline blue.

Materials:

  • Plant leaves

  • This compound solution (100 µM)

  • Sterile water (mock control)

  • Fixative solution (e.g., acetic acid:ethanol, 1:3 v/v)

  • Staining solution (0.01% (w/v) aniline blue in 150 mM K₂HPO₄, pH 9.5)

  • Glycerol (50%)

  • Fluorescence microscope with a DAPI filter set (Excitation ~370 nm, Emission ~509 nm)

Procedure:

  • Infiltrate leaves of 4-week-old plants with 100 µM this compound or sterile water.

  • After 24 hours, harvest the leaves and clear the chlorophyll by incubating in the fixative solution overnight or until the tissue is transparent.

  • Wash the cleared leaves with 150 mM K₂HPO₄ for 30 minutes.

  • Incubate the leaves in the aniline blue staining solution for at least 2 hours in the dark.

  • Mount the stained leaves in 50% glycerol on a microscope slide.

  • Visualize the callose deposits as bright fluorescent spots using a fluorescence microscope with a DAPI filter.

Visualizing the this compound Signaling Pathway and Experimental Workflows

To better understand the complex interactions and processes described, the following diagrams have been generated using the Graphviz DOT language.

xylobiose_signaling_pathway cluster_perception Cell Wall and Plasma Membrane cluster_signaling Intracellular Signaling Cascade cluster_responses Downstream Cellular Responses Xylan Xylan This compound This compound Xylan->this compound Damage/ Pathogen Attack PRR Pattern Recognition Receptor (PRR) This compound->PRR ROS_Burst ROS Burst PRR->ROS_Burst MAPK_Cascade MAPK Cascade Activation PRR->MAPK_Cascade Gene_Expression Differential Gene Expression ROS_Burst->Gene_Expression MAPK_Cascade->Gene_Expression Callose_Deposition Callose Deposition Gene_Expression->Callose_Deposition Hormone_Changes Hormone Level Changes Gene_Expression->Hormone_Changes Cell_Wall_Remodeling Cell Wall Remodeling Gene_Expression->Cell_Wall_Remodeling PTI Pattern-Triggered Immunity (PTI) Callose_Deposition->PTI Hormone_Changes->PTI Cell_Wall_Remodeling->PTI

Caption: this compound Signaling Pathway in Plant Immunity.

experimental_workflow cluster_treatment Plant Treatment cluster_assays Downstream Assays Plant_Material Arabidopsis Plants Xylobiose_Treatment This compound (100 µM) or Mock Treatment Plant_Material->Xylobiose_Treatment ROS_Assay ROS Detection (Luminol Assay) Xylobiose_Treatment->ROS_Assay MAPK_Assay MAPK Phosphorylation (Immunoblot) Xylobiose_Treatment->MAPK_Assay Callose_Staining Callose Staining (Aniline Blue) Xylobiose_Treatment->Callose_Staining Cell_Wall_Analysis Cell Wall Sugar Composition Analysis Xylobiose_Treatment->Cell_Wall_Analysis Hormone_Analysis Phytohormone Quantification (LC-MS) Xylobiose_Treatment->Hormone_Analysis

Caption: General Experimental Workflow for Studying this compound Effects.

Conclusion and Future Perspectives

This compound has emerged as a key signaling molecule in the plant's surveillance system for cell wall integrity. Its role as a DAMP, triggering a robust PTI response, highlights the intricate mechanisms by which plants perceive and respond to damage. The quantitative changes in cell wall composition and hormone levels following this compound treatment underscore the profound impact of this small oligosaccharide on plant physiology.

While significant progress has been made in elucidating the downstream signaling events, a critical area for future research is the identification of the specific plant cell surface receptor(s) that perceive this compound. Unraveling the primary perception mechanism will provide a more complete understanding of this important signaling pathway. Furthermore, a comprehensive transcriptomic and proteomic analysis of this compound-treated plants will be instrumental in identifying the full spectrum of genes and proteins involved in the response, potentially revealing novel targets for enhancing plant disease resistance.

The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the multifaceted role of this compound and other cell wall-derived oligosaccharides in plant immunity and development. This knowledge is not only fundamental to our understanding of plant biology but also holds promise for the development of novel strategies to improve crop resilience and productivity.

References

Xylobiose: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Xylobiose is a disaccharide composed of two xylose units linked by a β(1→4) glycosidic bond.[1][2][3] As the fundamental repeating unit of xylan, a major component of plant hemicellulose, this compound is a key molecule in glycobiology and biotechnology.[1][4] Its significance extends from being a valuable prebiotic that promotes gut health to a platform chemical for biofuels and a bioactive molecule with potential therapeutic applications.[1] This technical guide provides an in-depth overview of this compound, focusing on its properties, synthesis, analysis, and its emerging roles in cellular signaling and drug development.

Physicochemical Properties of this compound

This compound is an off-white, crystalline powder that is soluble in water.[1][2] Its core physicochemical properties are summarized below.

PropertyValueReference
Systematic IUPAC Name (2R,3R,4R)-2,3,5-Trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal[3]
Synonyms 1,4-β-D-Xylobiose, 4-O-beta-D-xylopyranosyl-D-xylose[1][2]
CAS Number 6860-47-5[1][3]
Molecular Formula C₁₀H₁₈O₉[1][2][3]
Molecular Weight 282.24 g/mol [1][3]
Appearance Off-white powder[1]
Purity (Typical) ≥ 99% (HPLC)[1]
Optical Rotation [α]²⁰D = -24° to -28° (c=10 in H₂O)[1]
Storage Conditions 2 - 8 °C[1]

Synthesis and Production of this compound

This compound is primarily produced through the hydrolysis of xylan-rich lignocellulosic biomass, such as bamboo, wheat straw, and corncob.[5][6][7] Both chemical and enzymatic methods are employed for this conversion.

Enzymatic Synthesis: This is the preferred method due to its high specificity and mild reaction conditions, which minimize the formation of degradation byproducts like furfural.[5][8] The process typically involves the use of endo-1,4-β-xylanases, which cleave the xylan backbone to release xylo-oligosaccharides (XOS), with this compound being a major product.[6][8] Some endoxylanases can rapidly hydrolyze xylan, producing this compound yields as high as 50.44% within 30 minutes.[6] The combination of different enzyme types, such as xylanases and β-xylosidases, can be tailored to control the degree of polymerization of the final XOS product.[9]

Chemical Synthesis: Acid hydrolysis, using agents like lactic acid or ferric chloride, can also be used to break down xylan into XOS.[5][7][10] While effective, this method can lead to the degradation of sugars into inhibitory compounds and requires careful control of reaction conditions to optimize XOS yields.[8] For instance, hydrolysis of beechwood xylan with oxalic acid achieved a yield of 39.31%.[10]

The following table summarizes yields from various production strategies.

FeedstockMethodKey Product(s)YieldReference
Moso BambooLactic Acid + Xylanase HydrolysisThis compound + Xylotriose58.4%[7]
Corncob XylanEndoxylanase (Taxy11)This compound50.44%[6]
SwitchgrassFerric Chloride (FeCl₃) HydrolysisTotal XOS (DP 2-6)40.7%[5]
Empty Fruit BunchAlkali Pretreatment + EndoxylanaseThis compound41.1%[11]
Sugarcane BagasseAlkaline Oxidation + Enzymatic HydrolysisHigh-Purity this compound80.16% (eluted)[12]

The following diagram illustrates a typical workflow for producing and purifying this compound from lignocellulosic biomass.

G Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Downstream Processing Biomass Xylan-Rich Biomass (e.g., Sugarcane Bagasse) Pretreatment Alkaline Pretreatment (e.g., NaOH) Biomass->Pretreatment Removal of Lignin Hydrolysis Enzymatic Hydrolysis (Endoxylanase) Pretreatment->Hydrolysis Xylan Hydrolysis Filtration Centrifugation/ Filtration Hydrolysis->Filtration Separate Solids Adsorption Activated Carbon Adsorption Filtration->Adsorption Bind this compound Elution Ethanol-Water Desorption Adsorption->Elution Release this compound Purified High-Purity This compound (>97%) Elution->Purified

A typical workflow for enzymatic production and purification of this compound.

This protocol is a synthesized example based on methodologies for producing this compound from agricultural residues.[8][12]

  • Pretreatment:

    • Suspend 100 g of dried, milled lignocellulosic biomass (e.g., sugarcane bagasse) in a 1% (w/v) NaOH solution at a solid-to-liquid ratio of 1:10.

    • Heat the suspension at 80°C for 2 hours with gentle stirring to remove lignin and increase xylan accessibility.

    • Wash the solid residue with deionized water until the filtrate is neutral (pH 7.0).

    • Dry the pretreated biomass at 60°C to a constant weight.

  • Enzymatic Hydrolysis:

    • Prepare a 5% (w/v) suspension of the pretreated biomass in a 50 mM sodium acetate buffer (pH 5.0).

    • Pre-heat the slurry to 50°C in a shaking water bath.

    • Add a commercial endo-1,4-β-xylanase preparation (e.g., 20 U/g of substrate).

    • Incubate the reaction at 50°C with continuous agitation (150 rpm) for 24 hours.

    • Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Initial Purification:

    • Centrifuge the hydrolysate at 10,000 x g for 15 minutes to pellet the remaining solids.

    • Collect the supernatant, which contains the soluble xylo-oligosaccharides.

  • Separation and Final Purification:

    • Add activated carbon to the supernatant at a loading of 15-20% (w/v) and stir for 1 hour to adsorb the XOS.[12]

    • Wash the activated carbon with a 3-fold volume of water to remove unbound monosaccharides (e.g., xylose) and other impurities.[12]

    • Elute the bound this compound from the activated carbon using a 5% (v/v) ethanol-water solution.[12]

    • Collect the eluate and remove the solvent by vacuum evaporation to obtain high-purity this compound powder.

Analysis and Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification and purity assessment of this compound.[1] Size-Exclusion Chromatography (SEC) and mass spectrometry (MS) are also used for structural confirmation.[13][14]

This protocol is adapted from standard methods for analyzing xylo-oligosaccharides.[15][16]

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of deionized water to create a 1 mg/mL stock solution.

    • For complex matrices (e.g., hydrolysates), perform a sample cleanup. For liquid samples, this may involve ethanol precipitation to remove proteins and larger molecules.[15]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a series of xylose and this compound standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 mg/mL) in deionized water from high-purity reference materials.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.

    • Column: Aminex HPX-87H or a similar carbohydrate analysis column.

    • Mobile Phase: 5 mM Sulfuric Acid in HPLC-grade water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD).[14]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a standard curve by plotting the peak area against the concentration for the this compound standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Biological Activity and Relevance to Drug Development

This compound is not merely an intermediate in biomass degradation; it is a bioactive molecule with significant potential in nutrition and medicine. Its primary roles include acting as a prebiotic and modulating key cellular signaling pathways.

This compound is considered a non-digestible oligosaccharide that promotes the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[1] This prebiotic effect contributes to improved gut health and has applications in functional foods and dietary supplements.[1]

Recent research has uncovered specific molecular targets for this compound, highlighting its potential in drug development for metabolic and inflammatory diseases.

1. Intestinal Barrier Function (CLDN2/HSP27 Pathway): this compound has been identified as an orally active inhibitor of Claudin 2 (CLDN2), a protein that increases intestinal permeability.[17] By down-regulating CLDN2 expression and inducing Heat Shock Protein 27 (HSP27), this compound enhances intestinal barrier integrity.[17] This mechanism is promising for conditions associated with "leaky gut," such as inflammatory bowel disease and metabolic syndrome.

G This compound Effect on Intestinal Barrier This compound This compound CLDN2 CLDN2 Expression This compound->CLDN2 Inhibits HSP27 HSP27 Induction This compound->HSP27 Induces Permeability Intestinal Permeability CLDN2->Permeability Increases Barrier Intestinal Barrier Integrity HSP27->Barrier Enhances Permeability->Barrier Compromises G This compound Regulation of Hepatic Metabolism This compound This compound Supplementation miR122a miR-122a This compound->miR122a Upregulates miR33a miR-33a This compound->miR33a Downregulates Metabolism Improved Glucose and Lipid Metabolism This compound->Metabolism Lipogenesis Hepatic Lipogenesis (FAS, SREBP-1c) miR122a->Lipogenesis Inhibits miR33a->Lipogenesis Promotes Insulin Insulin Resistance Lipogenesis->Insulin Contributes to G This compound as a DAMP in Plants Pathogen Pathogen Attack/ Cell Wall Damage This compound This compound (DAMP) Release Pathogen->this compound Receptor Cell Surface Receptor This compound->Receptor Perceived by ROS ROS Burst Receptor->ROS MAPK MAPK Cascade Activation Receptor->MAPK Defense Plant Immune Response (PTI) ROS->Defense MAPK->Defense

References

The Genesis of a Disaccharide: An In-depth Technical Guide to the Discovery, History, and Isolation of Xylobiose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, holds significant interest in the fields of biotechnology, food science, and pharmacology. As a primary component of xylooligosaccharides (XOS), it exhibits prebiotic properties, contributing to gut health and showing potential in various therapeutic applications. This technical guide provides a comprehensive overview of the historical discovery, and the evolution of isolation and purification methodologies for this compound, tailored for professionals in research and development.

A Journey Through Time: The Historical Discovery of this compound

The story of this compound is intrinsically linked to the broader exploration of hemicellulose, a major component of plant cell walls. The term "hemicellulose" was first introduced in 1891 by E. Schulze to describe the carbohydrate fraction of plants that could be extracted with dilute alkali. This marked the beginning of a new chapter in wood and cereal chemistry.

While a singular definitive report on the "discovery" of this compound is not readily apparent in historical records, its identification was a gradual outcome of the systematic study of xylan, the most abundant hemicellulose polymer. Early research in the first half of the 20th century focused on the acid hydrolysis of xylan-rich materials, which yielded primarily the monosaccharide xylose.

A pivotal moment in the characterization of xylan and its oligomeric components came in the mid-20th century with the work of prominent carbohydrate chemists such as Roy L. Whistler . Through controlled hydrolysis and improved analytical techniques, researchers were able to isolate and characterize the intermediate products of xylan breakdown, including the disaccharide, this compound. A significant publication by Myhre and Smith in 1961 , which detailed the chemical synthesis of this compound, indicates that by this time, its structure was well-established within the scientific community. The increasing interest in the commercial applications of this compound and other xylooligosaccharides from the late 1980s onwards further propelled the development of more efficient isolation and purification methods.

Discovery_of_this compound cluster_timeline Historical Timeline A 1891: E. Schulze coins the term 'hemicellulose' B Early 20th Century: Initial studies on xylan hydrolysis primarily yield xylose A->B Foundation C Mid-20th Century: Advancements in controlled hydrolysis and analytical techniques B->C Methodological Advancement D Key Researchers (e.g., R.L. Whistler) isolate and characterize xylan oligomers C->D Detailed Analysis E Identification of this compound as a disaccharide component of xylan D->E Structural Elucidation F 1961: Myhre and Smith publish the chemical synthesis of this compound, confirming its structure E->F Chemical Confirmation G Late 20th Century - Present: Focus on enzymatic production and purification for commercial applications F->G Industrial Application

A timeline illustrating the key milestones in the discovery of this compound.

Modern Methodologies for this compound Isolation and Purification

The isolation of this compound in contemporary research and industrial settings predominantly relies on the enzymatic hydrolysis of xylan-rich lignocellulosic biomass. This approach offers greater specificity and milder reaction conditions compared to traditional acid hydrolysis, leading to higher yields of xylooligosaccharides with fewer undesirable byproducts.

A generalized workflow for the production and isolation of this compound is depicted below:

Xylobiose_Isolation_Workflow cluster_workflow General Experimental Workflow Start Xylan-Rich Biomass (e.g., Corncob, Sugarcane Bagasse, Beechwood) Pretreatment Pretreatment (e.g., Alkaline Extraction, Steam Explosion) Start->Pretreatment EnzymaticHydrolysis Enzymatic Hydrolysis (Xylanases, β-Xylosidases) Pretreatment->EnzymaticHydrolysis Hydrolysate Crude Xylooligosaccharide (XOS) Hydrolysate EnzymaticHydrolysis->Hydrolysate Purification Purification and Fractionation Hydrolysate->Purification CharcoalChromatography Activated Charcoal Column Chromatography Purification->CharcoalChromatography Primary Separation GFC Gel Filtration Chromatography Purification->GFC Size-based Separation CPC Centrifugal Partition Chromatography Purification->CPC Liquid-Liquid Partition Analysis Analysis and Characterization (HPLC, TLC, MS, NMR) CharcoalChromatography->Analysis GFC->Analysis CPC->Analysis End Purified this compound Analysis->End

A Comprehensive Technical Guide to the Physical and Chemical Properties of Xylobiose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, is a key component of xylan, a major hemicellulose in plant cell walls. As a significant product of xylan hydrolysis, this compound is of considerable interest in various fields, including biotechnology, food science, and pharmaceuticals. Its potential as a prebiotic, a low-calorie sweetener, and a platform chemical for the production of value-added products has driven extensive research into its fundamental properties. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, processing, and application in various industrial and research settings. Key physical properties are summarized in the tables below.

Table 1: General Physical and Chemical Identifiers for this compound
PropertyValueReference
IUPAC Name 4-O-β-D-xylopyranosyl-D-xylose
Systematic IUPAC Name (2R,3R,4R)-2,3,5-Trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal
CAS Number 6860-47-5
Chemical Formula C₁₀H₁₈O₉
Molecular Weight 282.24 g/mol
Appearance White to off-white crystalline powder
Table 2: Quantitative Physical Properties of this compound
PropertyValueConditionsReference
Melting Point 186-187 °C
Solubility in Water 10 mg/mLClear, colorless to faintly yellow solution
Solubility in Ethanol Low (0.76 g/100g in 50% ethanol/water)298.2 K[1][2]
Specific Optical Rotation ([α]D) -28°c=10 in H₂O
Crystal Structure

The three-dimensional structure of this compound has been elucidated through X-ray crystallography. It exists as a disaccharide with a β-1,4-glycosidic bond connecting two D-xylopyranose units. The crystal structure of this compound hexaacetate has been determined to be orthorhombic, with space group P2₁2₁2₁. The conformation of the glycosidic linkage is a critical determinant of the overall shape of the molecule and its interaction with enzymes and receptors.

Chemical Properties of this compound

This compound exhibits chemical properties characteristic of a reducing disaccharide, owing to the free hemiacetal group on one of the xylose residues.

Hydrolysis

The β-1,4-glycosidic bond in this compound can be cleaved through both acidic and enzymatic hydrolysis to yield two molecules of D-xylose.

  • Acid Hydrolysis: Treatment with dilute acids, such as sulfuric acid, at elevated temperatures effectively breaks the glycosidic linkage.

  • Enzymatic Hydrolysis: β-xylosidases are specific enzymes that catalyze the hydrolysis of this compound. These enzymes are crucial in the complete breakdown of xylan and are a subject of extensive research for their applications in biofuel production and other biotechnological processes.

Maillard Reaction

As a reducing sugar, this compound can participate in the Maillard reaction, a non-enzymatic browning reaction with amino acids that occurs upon heating. This reaction is responsible for the development of color, flavor, and aroma in many food products. The reaction proceeds through a series of complex steps, initiated by the condensation of the carbonyl group of this compound with the amino group of an amino acid. The rate and products of the Maillard reaction are influenced by factors such as temperature, pH, and the specific amino acids present.

Prebiotic Activity

This compound is recognized as a prebiotic, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species.[3][4] These bacteria can ferment this compound, producing short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[5] SCFAs have numerous health benefits, including providing an energy source for colonocytes, modulating the immune system, and influencing various signaling pathways in the host.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a widely used technique for the separation and quantification of this compound and other xylooligosaccharides.

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample containing this compound Filtration Filtration (0.22 µm) Sample->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Column Aminex HPX-87P or similar carbohydrate column Dilution->Column Detector Refractive Index (RI) Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify using Standard Curve Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase (e.g., ultrapure water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Dilute the sample to an appropriate concentration to fall within the linear range of the standard curve.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column, such as an Aminex HPX-87P column, is typically used.

    • Mobile Phase: Degassed ultrapure water is a common mobile phase.

    • Flow Rate: A flow rate of 0.6 mL/min is often employed.[7]

    • Column Temperature: The column is typically maintained at an elevated temperature, for example, 80-85°C, to improve peak resolution.[8][9]

    • Detector: A Refractive Index (RI) detector is commonly used for the detection of underivatized carbohydrates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing and Analysis Sample This compound Sample Dissolution Dissolve in D₂O Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire ¹H and ¹³C Spectra Transfer->Acquisition Processing Process Spectra (FT, Phasing, Baseline Correction) Acquisition->Processing Assignment Assign Signals Processing->Assignment Interpretation Structural Interpretation Assignment->Interpretation

Caption: Workflow for NMR analysis of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterium oxide (D₂O).

    • Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.

    • Transfer the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Assign the signals in the ¹H and ¹³C spectra to the corresponding protons and carbons in the this compound molecule. 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to aid in the assignment.

Enzymatic Hydrolysis

This protocol describes the hydrolysis of this compound using a commercially available β-xylosidase.

Methodology:

  • Reaction Setup:

    • Prepare a solution of this compound (e.g., 10 mM) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

    • Pre-incubate the substrate solution at the optimal temperature for the β-xylosidase (e.g., 50°C).

    • Add a known amount of β-xylosidase to initiate the reaction. The enzyme concentration should be chosen to ensure a linear reaction rate over the desired time course.

  • Reaction Monitoring:

    • At specific time intervals, withdraw aliquots of the reaction mixture.

    • Immediately stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., a strong base like sodium carbonate).

  • Product Analysis:

    • Analyze the amount of xylose produced using a suitable method, such as HPLC (as described in section 3.1) or a reducing sugar assay (see section 3.4).

Reducing Sugar Assay (DNS Method)

The 3,5-dinitrosalicylic acid (DNS) method is a colorimetric assay used to quantify reducing sugars.

Methodology:

  • Reagent Preparation:

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water.[10]

  • Assay Procedure:

    • To 1 mL of the sample containing this compound, add 1 mL of the DNS reagent.

    • Heat the mixture in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur.

    • Cool the tubes to room temperature and add 8 mL of distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of xylose.

    • Determine the concentration of reducing sugar in the sample by comparing its absorbance to the standard curve.[11] Note that the molar response of this compound in the DNS assay can differ from that of xylose.[12]

Biological Activity and Signaling Pathways

The primary biological activity of this compound of interest to researchers is its prebiotic effect, which indirectly influences host signaling pathways through the metabolic activity of the gut microbiota.

Prebiotic Mechanism of this compound

Prebiotic_Signaling cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium This compound This compound Probiotics Probiotic Bacteria (e.g., Bifidobacterium, Lactobacillus) This compound->Probiotics Selective Stimulation Fermentation Fermentation Probiotics->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Enterocyte Enterocyte SCFAs->Enterocyte Uptake Immune_Mod Immune Modulation SCFAs->Immune_Mod GPCRs G-protein Coupled Receptors (e.g., GPR41, GPR43) Enterocyte->GPCRs Activation Wnt Wnt/β-catenin Signaling GPCRs->Wnt Notch Notch Signaling GPCRs->Notch Barrier Enhanced Barrier Function Wnt->Barrier Notch->Barrier

References

Xylobiose Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the solubility of xylobiose in various solvents, designed for researchers, scientists, and professionals in drug development. The document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures. A notable challenge in quantifying this compound solubility, particularly in aqueous solutions, is its tendency to form thick gels, which complicates the determination of saturation points. This guide addresses these complexities and offers a foundational understanding for future research and application.

Introduction

This compound, a disaccharide composed of two xylose units linked by a β-(1,4) glycosidic bond, is a key component of xylan, a major hemicellulose in plant cell walls. As a significant product of biomass degradation, understanding the solubility of this compound is critical for its application in various fields, including biofuel production, food science as a prebiotic, and as a starting material in pharmaceutical synthesis. This guide aims to consolidate the available scientific information on this compound solubility to support these applications.

Quantitative Solubility of this compound

The available quantitative data on the solubility of this compound is limited, primarily due to its high hydroscopicity and tendency to form gels in aqueous solutions, which makes the determination of a precise saturation point challenging. One study noted that it was not possible to measure the saturation molality of 1,4-β-d-xylobiose in water because it forms a thick gel where no solid phase is present[1].

The following table summarizes the known quantitative solubility data for this compound in different solvents.

SolventTemperature (°C)SolubilityUnitCitation
Dimethyl Sulfoxide (DMSO)Not Specified100mg/mL[2]
Dimethyl Sulfoxide (DMSO)Not Specified2mg/mL[3]
WaterNot Specified10mg/mL[3]
ChloroformNot SpecifiedSoluble-[4]
DichloromethaneNot SpecifiedSoluble-[4]
Ethyl AcetateNot SpecifiedSoluble-[4]
AcetoneNot SpecifiedSoluble-[4]

Note: The conflicting data for DMSO solubility may be due to differences in the purity of this compound or the specific experimental conditions used.

Experimental Protocol for Determining this compound Solubility

While a standardized protocol specifically for this compound is not widely published, a general method for determining the solubility of oligosaccharides can be adapted. This protocol is based on the isothermal shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC), a common analytical technique for this compound[4][5].

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., Aminex HPX-87P) and a Refractive Index (RI) detector

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid this compound is essential to ensure saturation.

  • Equilibration: Place the container in a thermostatic shaker set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the undissolved solid, centrifuge the sample at a high speed.

  • Sample Extraction and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the calibration range of the HPLC method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation of Solubility: Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/100g of solvent).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining this compound solubility.

G Workflow for this compound Solubility Determination A Preparation of Supersaturated Solution B Isothermal Equilibration (e.g., 24-48h with agitation) A->B  Establish Equilibrium C Phase Separation (Centrifugation) B->C  Separate Phases D Extraction & Filtration of Supernatant C->D  Isolate Saturated Solution E Dilution of Saturated Solution D->E  Prepare for Analysis F Quantification by HPLC E->F  Measure Concentration G Data Analysis & Solubility Calculation F->G  Calculate Final Value

Workflow for this compound Solubility Determination.

Signaling Pathways and Biological Relevance

Currently, there is no direct evidence in the scientific literature linking the solubility of this compound to specific signaling pathways. The biological significance of this compound is primarily understood in the context of its role as a prebiotic, where its fermentation by gut microbiota produces short-chain fatty acids that do have signaling functions. The enzymatic hydrolysis of xylan into this compound and other xylo-oligosaccharides (XOS) is a key biological process, and the solubility of these products influences their bioavailability and subsequent metabolic fate. The diagram below illustrates this general biological context.

G Biological Context of this compound Xylan Xylan (Insoluble) EnzymaticHydrolysis Enzymatic Hydrolysis (e.g., by Xylanases) Xylan->EnzymaticHydrolysis This compound This compound (Soluble) EnzymaticHydrolysis->this compound Microbiota Gut Microbiota Fermentation This compound->Microbiota  Metabolized SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Microbiota->SCFAs HostSignaling Host Signaling Pathways SCFAs->HostSignaling  Modulate

Biological production and fate of this compound.

Conclusion

The solubility of this compound is a fundamental property that influences its utility in various scientific and industrial applications. While quantitative data remains sparse, particularly for aqueous systems due to its gel-forming nature, this guide provides a consolidated resource of the available information. The detailed experimental protocol and workflows presented herein offer a practical framework for researchers to conduct their own solubility studies. Further research is warranted to fully characterize the solubility of this compound in a broader range of solvents and conditions, which will undoubtedly facilitate its wider application.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Production of Xylobiose from Xylan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose (X2), a disaccharide composed of two β-1,4-linked xylose units, is a prominent prebiotic compound with significant potential in the food, pharmaceutical, and feed industries. It selectively stimulates the growth of beneficial gut microbiota, such as Bifidobacteria and Lactobacilli.[1][2] Enzymatic hydrolysis of xylan, a major component of hemicellulose from agricultural and forestry residues, offers an environmentally friendly and highly specific method for this compound production.[2][3][4] This document provides detailed application notes and protocols for the enzymatic production of this compound from xylan, focusing on the use of endo-β-1,4-xylanases.

Principle of Enzymatic Production

The enzymatic conversion of xylan to this compound primarily involves the action of endo-β-1,4-xylanases (EC 3.2.1.8). These enzymes randomly cleave the internal β-1,4-glycosidic bonds within the xylan backbone, releasing a mixture of xylo-oligosaccharides (XOS), including this compound, xylotriose, and larger oligomers.[5][6][7] The product profile is dependent on the type of xylanase used, its glycoside hydrolase (GH) family, the structure of the xylan substrate, and the reaction conditions.[8][9] For maximizing this compound yield, careful selection of the enzyme and optimization of the hydrolysis process are crucial. Some endoxylanases have been reported to produce this compound as a major product.[10]

Key Enzymes and Substrates

Enzymes:

  • Endo-β-1,4-xylanases: These are the primary enzymes for producing XOS from xylan. They are classified into several glycoside hydrolase (GH) families, with GH10 and GH11 being the most studied for this application.[8][9]

    • GH10 Xylanases: Generally, these enzymes have a broader substrate specificity and can tolerate more substitutions on the xylan backbone.[8]

    • GH11 Xylanases: These are typically smaller enzymes and are often more active on insoluble xylans.[8]

  • β-Xylosidases (EC 3.2.1.37): These enzymes hydrolyze XOS from the non-reducing end to produce xylose.[6][7] While essential for complete xylan degradation to monosaccharides, their activity should be minimized or controlled when this compound is the desired product.[5]

Substrates: Xylan is a heterogeneous polysaccharide, and its structure varies depending on the source.[5] Common sources for xylan extraction and subsequent this compound production include:

  • Hardwoods: Birchwood xylan, Beechwood xylan[11][12]

  • Agricultural Residues: Corncob xylan, Wheat bran, Poplar sawdust, Sugarcane bagasse[2][5][10][13]

Experimental Workflow

The general workflow for the enzymatic production of this compound from xylan involves substrate preparation, enzymatic hydrolysis, and product analysis.

Enzymatic Production of this compound Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Product Analysis & Purification Raw Biomass Raw Biomass Xylan Extraction Xylan Extraction Raw Biomass->Xylan Extraction Purified Xylan Purified Xylan Xylan Extraction->Purified Xylan Reaction Mixture Reaction Mixture Purified Xylan->Reaction Mixture Enzyme Enzyme Enzyme->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Hydrolysate Hydrolysate Incubation->Hydrolysate Enzyme Inactivation Enzyme Inactivation Hydrolysate->Enzyme Inactivation Analysis (HPLC/TLC) Analysis (HPLC/TLC) Enzyme Inactivation->Analysis (HPLC/TLC) Purification Purification Analysis (HPLC/TLC)->Purification Pure this compound Pure this compound Purification->Pure this compound

Fig. 1: General workflow for enzymatic this compound production.

Data Presentation: this compound Production Parameters

The following tables summarize quantitative data from various studies on the enzymatic production of this compound and other XOS.

Table 1: this compound and XOS Yields from Different Xylan Sources and Enzymes

Enzyme SourceGH FamilySubstrateThis compound in Total XOS (%)Total XOS Yield (mg/mL or %)Reference
Thermomyces lanuginosus (Taxy11)11Corncob xylan-50.44% of product is this compound[10]
Streptomyces sp. T7 (XynST7)10Corncob xylanMajor product8.61 mg/mL[5]
Recombinant (MxynB-8)-Poplar sawdust xylan36.4%63.8% yield[12][13]
Recombinant (MxynB-8)-Birchwood xylan41.1%68.4% yield[12]
Recombinant (XynB-DT)-Poplar sawdust xylan46.0%54.4% yield[12][13]
Commercial Xylanase-Corn cobs xylanMajor product1.208 mg/mL[3]
Aspergillus versicolor-Sugarcane bagasse xylan-67.43% conversion[2]
Kitasatospora sp.-Sugarcane bagasseMajor product-[14]

Table 2: Optimized Reaction Conditions for this compound Production

EnzymeSubstrateTemperature (°C)pHEnzyme DosageTime (h)Reference
Streptomyces sp. T7 (XynST7)1.5% Corncob xylan606.015 U/mL10[5]
Recombinant (MxynB-8)2 mg/mL Poplar sawdust xylan506.0500 U/g18[12][13]
Commercial XylanaseCorn cobs xylan41.225.977.28 U17.31[3]
Kitasatospora sp.4% Sugarcane bagasse30-16 U-[14]
Streptomyces thermocarboxydus (Xyn_TKU045)Birchwood xylan606.0--[15]

Experimental Protocols

Protocol 1: Preparation of Xylan from Lignocellulosic Biomass (Alkaline Extraction)

This protocol describes a general method for extracting xylan from sources like corncobs or sugarcane bagasse.

  • Pre-treatment: Mill the raw biomass to a fine powder (e.g., 40-60 mesh).

  • Delignification (Optional but Recommended): Treat the biomass with an acidic solution (e.g., dilute nitric acid) or an organic solvent to remove lignin.

  • Alkaline Extraction: a. Suspend the pre-treated biomass in an alkaline solution (e.g., 1-2 M NaOH or KOH) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). b. Incubate the suspension at a controlled temperature (e.g., 80-100°C) or autoclave (e.g., 121°C) for 1-2 hours with occasional stirring. c. Cool the mixture and separate the liquid phase (containing solubilized xylan) from the solid residue by centrifugation or filtration.

  • Precipitation: a. Adjust the pH of the supernatant to 4.5-5.0 with an acid (e.g., HCl or acetic acid). b. Add 2-3 volumes of cold ethanol (95%) to the supernatant and let it stand overnight at 4°C to precipitate the xylan.

  • Recovery and Drying: a. Collect the precipitated xylan by centrifugation. b. Wash the xylan pellet with 70% ethanol to remove residual alkali and low molecular weight impurities. c. Dry the purified xylan in an oven at 50-60°C until a constant weight is achieved.

Protocol 2: Enzymatic Hydrolysis of Xylan for this compound Production

This protocol outlines the enzymatic hydrolysis of prepared xylan.

  • Substrate Preparation: Prepare a xylan solution (e.g., 1-5% w/v) in a suitable buffer (e.g., 50 mM sodium citrate or sodium phosphate buffer) with a pH optimal for the chosen xylanase (typically pH 5.0-7.0).[7][16]

  • Enzyme Addition: Add the endo-β-1,4-xylanase to the xylan solution at a predetermined dosage (e.g., 10-50 U per gram of xylan).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with constant agitation (e.g., 150-180 rpm) for a specified duration (e.g., 8-24 hours).[11]

  • Enzyme Inactivation: Terminate the enzymatic reaction by boiling the mixture for 10 minutes. This denatures and inactivates the enzyme.

  • Sample Preparation for Analysis: Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing the xylo-oligosaccharides, is then ready for analysis.

Protocol 3: Quantification of Reducing Sugars (DNS Method)

This method is used to determine the total amount of reducing sugars produced during hydrolysis, which can be used to calculate enzyme activity.

  • Reagent Preparation: Prepare the 3,5-Dinitrosalicylic acid (DNS) reagent.

  • Reaction: a. Mix 0.5 mL of the appropriately diluted hydrolysate supernatant with 0.5 mL of DNS reagent. b. Boil the mixture for 5-15 minutes. c. Add 4 mL of distilled water and mix well.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of xylose to quantify the amount of reducing sugars in the sample.

Protocol 4: Analysis of this compound and Other XOS by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the separation and quantification of individual xylo-oligosaccharides.

  • Sample Preparation: Filter the supernatant from the hydrolysis reaction through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H or a similar column).[17]

    • Mobile Phase: Degassed ultrapure water or dilute sulfuric acid (e.g., 5 mM H₂SO₄).

    • Flow Rate: 0.5-0.8 mL/min.

    • Column Temperature: 50-80°C.

    • Detector: Refractive Index (RI) detector.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Identify and quantify this compound and other XOS by comparing the retention times and peak areas with those of pure standards.

Signaling Pathways and Logical Relationships

The enzymatic degradation of xylan is a synergistic process involving multiple enzymes. The following diagram illustrates the primary enzymatic actions leading to the production of this compound and other products.

Enzymatic Breakdown of Xylan cluster_enzymes Enzymes Xylan Xylan XOS Xylo-oligosaccharides (Xn, n>2) Xylan->XOS random cleavage This compound This compound (X2) XOS->this compound further cleavage Xylose Xylose (X1) XOS->Xylose cleavage of non-reducing end This compound->Xylose hydrolysis EndoXylanase Endo-β-1,4-xylanase EndoXylanase->Xylan EndoXylanase->XOS BetaXylosidase β-Xylosidase BetaXylosidase->XOS BetaXylosidase->this compound

Fig. 2: Enzymatic pathways in xylan hydrolysis.

Conclusion

The enzymatic production of this compound from xylan is a promising and sustainable approach for generating high-value prebiotics from renewable resources. The selection of an appropriate endo-xylanase and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field to develop efficient and scalable processes for this compound production. Further research, including enzyme engineering and process integration, will continue to enhance the economic viability of this important bioconversion technology.

References

Application Notes and Protocols for Xylobiose Quantification using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-(1,4) glycosidic bond, is the primary building block of xylan, a major component of hemicellulose.[1] As a significant xylooligosaccharide (XOS), this compound is gaining commercial interest as a prebiotic food and feed additive due to its ability to modulate gut microbiota.[1] Furthermore, in the context of biofuel production and biorefineries, the efficient conversion of lignocellulosic biomass into valuable chemicals often involves the hydrolysis of xylan to this compound and other XOS.[2][3] Accurate and reliable quantification of this compound is therefore crucial for quality control in the food and feed industries, as well as for process optimization in biorefining and drug development involving polysaccharide-based therapeutics.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation and quantification of carbohydrates, including this compound.[1][4] This document provides detailed application notes and protocols for the quantification of this compound using various HPLC methods.

Principle of HPLC for this compound Quantification

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For this compound analysis, common HPLC modes include:

  • Normal-Phase and HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., amino- or amide-bonded silica) and a non-polar mobile phase (e.g., acetonitrile/water).[5] Hydrophilic compounds like this compound are retained longer.

  • Reversed-Phase Chromatography: While less common for underivatized sugars, it can be used with specific columns and mobile phases.

  • Ion-Exchange Chromatography: Separates molecules based on their charge. This is particularly useful for separating a wide range of sugars.[6]

  • Size-Exclusion Chromatography: Separates molecules based on their size. This can be used to separate monosaccharides from oligosaccharides.[4]

Detection is typically achieved using a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or a Diode Array Detector (DAD) after pre- or post-column derivatization.[1] Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from known concentrations of this compound.

Experimental Protocols

Protocol 1: this compound Quantification in General Samples

This protocol is a general method applicable to a variety of sample matrices.

1. Sample Preparation

The goal of sample preparation is to extract this compound and remove interfering substances. The specific steps will vary depending on the sample matrix.

  • Liquid Samples:

    • Take 5 mL of the liquid sample and add 10 mL of water.

    • Mix thoroughly.

    • Add ethanol to precipitate larger molecules.

    • Centrifuge the mixture to pellet the precipitate.

    • Evaporate the ethanol from the supernatant.

    • Redissolve the dried extract in the mobile phase for HPLC analysis.[7]

  • Solid and Semi-Solid Samples:

    • Weigh 1-5 g of the homogenized sample.

    • Add a suitable volume of water and sonicate to aid extraction.

    • Add ethanol to precipitate interfering substances.

    • Centrifuge and collect the supernatant for further processing as with liquid samples.[7]

  • High-Protein Samples (e.g., Dairy Products):

    • Treat the sample with zinc acetate and potassium ferrocyanide solutions to precipitate proteins.

    • Proceed with ethanol precipitation as described for solid samples.[7]

  • High-Fat Samples (>10% Fat):

    • Perform a liquid-liquid extraction with petroleum ether to remove fats.

    • Proceed with water extraction and ethanol precipitation as described for solid samples.[7]

2. Preparation of Standard Solutions

  • This compound Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of the mobile phase.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a range of concentrations that bracket the expected concentration in the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

3. HPLC Conditions

The following table summarizes various reported HPLC conditions for this compound analysis.

ParameterMethod 1Method 2Method 3Method 4
Column Primesep S (HILIC/Mixed-Mode)Chromolith® NH2Bio-Rad Aminex HPX-42AµBondsphere
Dimensions 4.6 x 150 mm, 5 µm100 x 4.6 mm-3.9 x 150 mm
Mobile Phase Acetonitrile/Water (80:20) with 10 mM Ammonium Formate, pH 3.0Acetonitrile/Water (75:25)HPLC Grade WaterAcetonitrile/Water (70:30)
Flow Rate 1.0 mL/min1.0 mL/min-1.0 mL/min
Column Temp. Ambient23 °C (Ambient)80 °C40 °C
Detector ELSD, CAD, or RIUV (190 nm)RIDifferential Refractometer
Injection Vol. -2 µL--
Reference [5][2][8]

4. Data Analysis

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard.

  • Integrate the peak area for this compound in both standards and samples.

  • Construct a standard curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Protocol 2: Quantification of Xylooligosaccharides (including this compound) after Acid Hydrolysis

This method is suitable for determining the total xylooligosaccharide content by hydrolyzing them to xylose and then quantifying the xylose. The difference in xylose content before and after hydrolysis corresponds to the amount of xylose that was present in the form of oligosaccharides.

1. Pre-hydrolysis Sample Preparation

Prepare the sample extract as described in Protocol 1, Section 1. Analyze a portion of this extract by HPLC to determine the initial free xylose concentration.

2. Acid Hydrolysis

  • Take a known volume of the sample extract.

  • Add sulfuric acid to a final concentration of 4.0 mol/L.[7]

  • Heat the mixture at 100°C for a specified time to ensure complete hydrolysis of the xylooligosaccharides to xylose.

  • Cool the reaction mixture and neutralize the pH with a sodium hydroxide solution.[7]

  • Filter the hydrolyzed sample before HPLC analysis.

3. HPLC Conditions for Xylose Quantification

ParameterMethod
Column Aminex HPX-87H
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase 0.00035 M H₂SO₄ in Ultra-pure water
Flow Rate 0.6 mL/min
Detector PDA (for furfural and HMF) and ELSD (for sugars)
Reference [3]

4. Calculation of this compound/Xylooligosaccharide Content

  • Quantify the xylose concentration in the hydrolyzed sample using a xylose standard curve.

  • Calculate the xylooligosaccharide content using the following formula: Xylooligosaccharide Content = (Xylose concentration after hydrolysis - Xylose concentration before hydrolysis) x Conversion Factor The conversion factor accounts for the addition of a water molecule during hydrolysis (for this compound, this is approximately 0.9).[7]

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Quantification

FeatureMethod A (HILIC)Method B (Amino Column)Method C (Ion Exclusion)Method D (Normal Phase)
Principle Hydrophilic InteractionNormal PhaseIon ExclusionNormal Phase
Stationary Phase Primesep SAmino (NH2)Sulfonated Polystyrene-DivinylbenzeneµBondsphere
Mobile Phase Acetonitrile/Water/BufferAcetonitrile/WaterDilute Sulfuric AcidAcetonitrile/Water
Detector ELSD/RI/CADUV/RIRIRefractive Index
Advantages Good for polar compoundsCommon for sugar analysisSeparates based on pKaGood resolution for some sugars
Considerations Requires volatile buffers for MS compatibilityPotential for column degradation with high aqueous mobile phaseLimited to ionizable compoundsSensitive to water content in mobile phase
Reference [5][4][3][8]

Table 2: Quantitative Data for this compound Analysis

ParameterValueMethod Reference
Detection Limit 0.1 g/100 mL (for a 5 mL sample)[7]
Detection Limit 0.1 g/100 g (for a 5 g sample)[7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (Liquid, Solid, etc.) Extraction Extraction Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Injection Sample Injection Filtration->Injection Column HPLC Column Injection->Column Detection Detection (RI, ELSD) Column->Detection Data Data Acquisition Detection->Data Quantification Quantification Data->Quantification StandardCurve Standard Curve Generation StandardCurve->Quantification Result Result (this compound Conc.) Quantification->Result

Caption: General workflow for this compound quantification by HPLC.

Hydrolysis_Workflow cluster_pre_hydrolysis Pre-Hydrolysis cluster_hydrolysis Hydrolysis cluster_post_hydrolysis Post-Hydrolysis Analysis SampleExtract Sample Extract HPLC_Pre HPLC Analysis (Free Xylose) SampleExtract->HPLC_Pre AcidHydrolysis Acid Hydrolysis (H2SO4, 100°C) SampleExtract->AcidHydrolysis Calculation Calculation of XOS HPLC_Pre->Calculation Neutralization Neutralization AcidHydrolysis->Neutralization HPLC_Post HPLC Analysis (Total Xylose) Neutralization->HPLC_Post HPLC_Post->Calculation

Caption: Workflow for XOS quantification via acid hydrolysis and HPLC.

References

Application Note and Protocol for the Analysis of Xylobiose by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for the separation and qualitative and quantitative analysis of carbohydrates, including xylo-oligosaccharides like xylobiose. This application note provides a detailed protocol for the analysis of this compound from various samples using TLC. The method is applicable for monitoring enzymatic hydrolysis of xylan, quality control of xylo-oligosaccharide products, and screening for potential prebiotic compounds.

The principle of this method is based on the differential partitioning of this compound and other sugars between a stationary phase (silica gel) and a mobile phase. Following separation, the sugars are visualized and can be quantified using densitometry or image analysis software.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 pre-coated aluminum or glass plates.

  • Standards: Xylose (X1), this compound (X2), Xylotriose (X3), Xylotetraose (X4) (analytical grade).

  • Solvents:

    • n-Butanol (analytical grade)

    • Glacial Acetic Acid (analytical grade)

    • Deionized Water

  • Visualization Reagent:

    • Concentrated Sulfuric Acid (95-98%)

    • Ethanol (95% or absolute)

  • Apparatus:

    • TLC developing chamber

    • Capillary tubes or micropipette for sample application

    • Heating plate or oven capable of reaching 120°C

    • Spray bottle for visualization reagent

    • Fume hood

    • Digital scanner or camera for documentation

    • Image analysis software (e.g., ImageJ)

Preparation of Solutions
  • Standard Solutions: Prepare individual stock solutions of xylose, this compound, xylotriose, and xylotetraose in deionized water at a concentration of 1 mg/mL. From these, prepare a mixed standard solution containing all four sugars at the same concentration. For quantitative analysis, prepare a series of dilutions of the this compound standard (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL) to create a calibration curve.

  • Mobile Phase: Prepare the mobile phase by mixing n-butanol, glacial acetic acid, and deionized water in a volume ratio of 2:1:1.[1][2] For example, to prepare 100 mL of the mobile phase, mix 50 mL of n-butanol, 25 mL of glacial acetic acid, and 25 mL of deionized water. Prepare this solution fresh daily.

  • Visualization Reagent: Prepare a 5% (v/v) solution of sulfuric acid in ethanol by carefully and slowly adding 5 mL of concentrated sulfuric acid to 95 mL of ethanol in a flask placed in an ice bath.[1] Caution: This process is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Chromatographic Procedure
  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate. Mark the points for sample application on this line, ensuring they are at least 1 cm apart.

  • Sample Application: Using a capillary tube or micropipette, apply 1-2 µL of each standard solution and sample solution as a small spot on the marked points on the origin line. Allow the spots to dry completely.

  • Development: Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper on one side of the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.

  • Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

Visualization
  • In a fume hood, spray the dried TLC plate evenly with the 5% sulfuric acid in ethanol reagent.

  • Place the sprayed plate on a heating plate or in an oven preheated to 120°C.

  • Heat the plate for 5-10 minutes, or until brown to black spots appear for the separated sugars.[1]

  • Remove the plate and allow it to cool.

Data Analysis
  • Qualitative Analysis: Calculate the Retardation factor (Rf) for each spot using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Identify the sugars in the sample by comparing their Rf values to those of the standards.

  • Quantitative Analysis:

    • Image Acquisition: Digitize the cooled TLC plate using a scanner or a high-resolution camera.

    • Image Processing: Use image analysis software like ImageJ to measure the area and intensity of each spot.[3][4]

    • Calibration Curve: For the this compound standards, plot a graph of the spot area (or integrated density) versus the known concentration.

    • Quantification: Determine the concentration of this compound in the samples by interpolating the area of their spots on the calibration curve.

Data Presentation

Table 1: Typical Rf Values and Detection Characteristics for Xylo-oligosaccharides

CarbohydrateAbbreviationTypical Rf Value*Color with H₂SO₄/Ethanol Reagent
XyloseX1~0.55Brown to Black
This compoundX2~0.45Brown to Black
XylotrioseX3~0.30Brown to Black
XylotetraoseX4~0.20Brown to Black

*Rf values are approximate and can vary depending on the specific experimental conditions such as temperature, humidity, and saturation of the TLC chamber.

Mandatory Visualization

Experimental Workflow Diagram

TLC_Workflow A Preparation of Standards and Samples D Sample Application (Spotting on Origin Line) A->D B Preparation of Mobile Phase (n-butanol:acetic acid:water | 2:1:1) E Chamber Equilibration B->E C TLC Plate Preparation (Marking Origin Line) C->D F TLC Plate Development D->F E->F G Drying the Plate F->G H Visualization (Spraying with 5% H2SO4 in Ethanol) G->H I Heating (120°C for 5-10 min) H->I J Data Acquisition (Scanning/Photography) I->J K Qualitative Analysis (Rf Calculation) J->K L Quantitative Analysis (ImageJ: Area/Intensity Measurement) J->L M Result Interpretation K->M L->M

Caption: Workflow for the analysis of this compound by Thin-Layer Chromatography.

References

Application Notes and Protocols for Xylanase Activity Assays Using Xylobiose as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylanases are a class of enzymes that catalyze the hydrolysis of xylan, a major component of hemicellulose, into smaller oligosaccharides and xylose. The characterization of xylanase activity is crucial for various industrial applications, including biofuel production, food and feed processing, and pulp and paper manufacturing, as well as in drug development for targeting microbial glycoside hydrolases. While polymeric xylans are the natural substrates for endo-xylanases, smaller, well-defined oligosaccharides like xylobiose serve as valuable substrates for characterizing specific xylan-degrading enzymes, particularly β-xylosidases and certain families of endo-xylanases (e.g., GH10).

This document provides detailed application notes and protocols for utilizing this compound in xylanase activity assays. It covers the principles of different assay methodologies, step-by-step protocols, and data interpretation.

Application Notes

Advantages of Using this compound as a Substrate:

  • Defined Stoichiometry: Unlike complex and heterogeneous polymeric xylans (e.g., birchwood or oat spelt xylan), this compound is a well-defined disaccharide (β-1,4-D-xylobiose), ensuring a precise molar relationship between substrate consumption and product formation.

  • Suitability for Specific Enzyme Characterization: this compound is the primary substrate for β-xylosidases, which cleave it into two molecules of xylose. Some endo-xylanases, particularly those belonging to the Glycoside Hydrolase (GH) family 10, can also hydrolyze this compound, making it a useful tool to differentiate between xylanase families.[1][2][3] GH11 xylanases, in contrast, generally require longer xylo-oligosaccharides for efficient hydrolysis.[2]

  • Reduced Viscosity: Assays with this compound avoid the high viscosity associated with polymeric xylan solutions, which can interfere with accurate pipetting and spectrophotometric readings.

  • Amenable to Coupled-Enzyme Assays: The product of this compound hydrolysis, xylose, can be readily quantified using specific and sensitive coupled-enzyme assays, allowing for continuous monitoring of enzyme activity.

Considerations for Use:

  • Substrate Specificity: It is crucial to recognize that this compound is not the preferred substrate for all endo-xylanases. Many endo-xylanases show higher activity on longer xylo-oligosaccharides or polymeric xylan.[4] Therefore, the choice of substrate should align with the specific research question and the type of xylanase being investigated.

  • Product Inhibition: The accumulation of xylose during the enzymatic reaction can lead to product inhibition of the xylanase. It is essential to perform assays under initial velocity conditions to minimize this effect.

  • Transglycosylation: At high substrate concentrations, some β-xylosidases can exhibit transglycosylation activity, where the enzyme transfers a xylose unit to another this compound molecule instead of hydrolyzing it.[5] This can affect the accuracy of the assay if not properly controlled.

Experimental Protocols

Two primary methods for measuring xylanase activity using this compound as a substrate are detailed below: a discontinuous colorimetric assay and a continuous coupled-enzyme assay.

Protocol 1: Discontinuous Colorimetric Assay for Xylose Detection

This protocol involves the enzymatic hydrolysis of this compound to xylose, followed by the quantification of the released xylose using a colorimetric method, such as the 3,5-dinitrosalicylic acid (DNS) assay or an enzyme-based glucose assay kit that shows cross-reactivity with xylose.[6]

Principle:

The xylanase (or β-xylosidase) hydrolyzes this compound into xylose. The reaction is stopped, and the amount of reducing sugar (xylose) produced is determined colorimetrically. The DNS method is based on the reduction of DNS by reducing sugars in an alkaline solution at high temperatures, resulting in a colored product that can be measured spectrophotometrically.[7][8]

Materials:

  • This compound (High Purity)

  • Xylanase or β-xylosidase enzyme solution

  • Sodium acetate buffer (e.g., 50 mM, pH 4.5-6.0, depending on the optimal pH of the enzyme)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • D-xylose (for standard curve)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Substrate Solution: Prepare a stock solution of this compound (e.g., 30 mM) in the appropriate buffer.[6]

    • Enzyme Dilution: Dilute the enzyme solution in a suitable buffer (e.g., with 0.05% w/v Bovine Serum Albumin to prevent enzyme denaturation) to a concentration that will yield a linear reaction rate over the desired time course.[9]

    • DNS Reagent: Prepare the DNS reagent as described in the literature.[8]

    • Xylose Standards: Prepare a series of D-xylose standards (e.g., 0-500 µg/mL) in the reaction buffer.[10]

  • Enzymatic Reaction:

    • Pre-warm the substrate solution and enzyme dilution to the desired reaction temperature (e.g., 30-60°C).

    • Initiate the reaction by adding a specific volume of the enzyme solution to the substrate solution (e.g., 100 µL of enzyme to 900 µL of substrate).[10]

    • Incubate the reaction mixture for a defined period (e.g., 5-30 minutes), ensuring the reaction is within the linear range.

    • Prepare a reaction blank by adding the DNS reagent to the substrate before adding the enzyme solution to terminate the reaction at time zero.[10]

  • Termination and Color Development:

    • Stop the reaction by adding the DNS reagent (e.g., 1.5 mL) to the reaction mixture.[10]

    • Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.[8][10]

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the samples and standards at 540 nm using a spectrophotometer.[10]

  • Calculation of Enzyme Activity:

    • Construct a standard curve of absorbance versus the amount of D-xylose.

    • Determine the amount of xylose produced in the enzymatic reaction from the standard curve.

    • Calculate the xylanase activity in Units (U), where one unit is defined as the amount of enzyme that releases 1 µmole of xylose per minute under the specified assay conditions.

Quantitative Data Summary:

ParameterValueReference
SubstrateThis compound[5][6]
Product MeasuredXylose[5][6]
Detection MethodDNS Colorimetric[7][8]
Wavelength540 nm[10]
StandardD-xylose[10]
Protocol 2: Continuous Coupled-Enzyme Assay for Xylanase Activity

This protocol provides a continuous and highly sensitive method for measuring xylanase activity by coupling the production of xylose to a series of enzymatic reactions that result in a detectable change in absorbance or fluorescence.[5]

Principle:

This assay is performed in two steps. First, the xylanase hydrolyzes this compound to D-xylose. In the second step, the D-xylose produced is quantified using a coupled enzyme system. For instance, xylose can be oxidized by xylose dehydrogenase, which reduces NAD⁺ to NADH, and the increase in absorbance at 340 nm due to NADH formation is monitored. Alternatively, a system involving glucose oxidase (which can have some activity on xylose) or a specific xylose oxidase can be used to produce hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.[5]

Materials:

  • This compound (High Purity)

  • Xylanase or β-xylosidase enzyme solution

  • Phosphate buffer (e.g., 50 mM, pH 6.0)[5]

  • Detection Reagent Mix:

    • Xylose oxidase or a suitable glucose oxidase

    • Horseradish peroxidase (HRP)

    • Chromogenic substrate (e.g., ABTS - 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or fluorogenic substrate (e.g., Amplex Red)[5]

  • Microplate reader capable of absorbance or fluorescence measurements

Procedure:

  • Preparation of Reagents:

    • Substrate Solution: Prepare a range of this compound concentrations in the reaction buffer.

    • Enzyme Dilution: Dilute the xylanase or β-xylosidase in the reaction buffer.

    • Detection Reagent Mix: Prepare a cocktail containing xylose oxidase, HRP, and the chromogenic/fluorogenic substrate in an appropriate buffer.

  • Enzymatic Reaction (Endpoint or Kinetic):

    • Endpoint Assay:

      • In a microplate well or tube, incubate the enzyme with the this compound substrate for a fixed time at the optimal temperature.[5]

      • Stop the reaction (e.g., by heating or adding a stop solution).

      • Add the Detection Reagent Mix and incubate to allow for color/fluorescence development.

      • Read the absorbance or fluorescence.

    • Kinetic (Continuous) Assay:

      • Combine the this compound substrate, xylanase, and the complete Detection Reagent Mix in a microplate well.

      • Immediately place the plate in a microplate reader pre-set to the reaction temperature.

      • Monitor the change in absorbance (e.g., at 405 nm for ABTS) or fluorescence over time.[5]

  • Standard Curve:

    • Generate a standard curve using known concentrations of D-xylose with the Detection Reagent Mix.

  • Calculation of Enzyme Activity:

    • For the endpoint assay, determine the amount of xylose produced from the standard curve.

    • For the kinetic assay, determine the initial rate of the reaction (change in absorbance/fluorescence per unit time).

    • Calculate the enzyme activity in Units (U) based on the rate of xylose production.

Quantitative Data Summary for Coupled-Enzyme Assay:

ParameterValueReference
SubstrateThis compound[5]
Product MeasuredD-xylose (indirectly)[5]
Coupled EnzymesXylose Oxidase, Horseradish Peroxidase[5]
Detection SubstrateABTS (absorbance) or Amplex Red (fluorescence)[5]
Wavelength (ABTS)~400-420 nm[5]
Limit of DetectionLow µM range[5]

Visualization of Workflows and Reactions

Experimental Workflow for Xylanase Assay using this compound

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_substrate Prepare this compound Substrate Solution reaction Incubate Enzyme with this compound prep_substrate->reaction prep_enzyme Prepare Enzyme Dilution prep_enzyme->reaction prep_reagents Prepare Detection Reagents (e.g., DNS) stop_reaction Stop Reaction & Add Detection Reagent prep_reagents->stop_reaction reaction->stop_reaction measure Measure Signal (e.g., Absorbance) stop_reaction->measure calculate Calculate Enzyme Activity measure->calculate std_curve Prepare Standard Curve (Xylose) std_curve->calculate

Caption: Workflow for a discontinuous xylanase assay using this compound.

Enzymatic Hydrolysis of this compound and Coupled Detection

enzymatic_reaction This compound This compound Xylose 2x D-Xylose This compound->Xylose + H₂O H2O2 Hydrogen Peroxide (H₂O₂) Xylose->H2O2 + O₂ ColoredProduct Colored/Fluorescent Product H2O2->ColoredProduct + Chromogen Xylanase Xylanase / β-Xylosidase Xylanase->this compound XyloseOxidase Xylose Oxidase XyloseOxidase->Xylose HRP Horseradish Peroxidase (HRP) HRP->H2O2

Caption: Reaction scheme for this compound hydrolysis and coupled detection.

Conclusion

The use of this compound as a substrate provides a precise and reproducible method for assaying the activity of specific xylan-degrading enzymes, particularly β-xylosidases and certain GH10 xylanases. The choice between a discontinuous colorimetric assay and a continuous coupled-enzyme assay will depend on the required sensitivity, throughput, and available instrumentation. These detailed protocols and application notes serve as a valuable resource for researchers in academia and industry, facilitating the accurate characterization of xylanase activity for a wide range of applications.

References

Xylobiose as a Standard for Oligosaccharide Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond, serves as a critical standard in the analysis of xylo-oligosaccharides (XOS).[1] XOS are polymers of xylose and are gaining significant attention in the food, pharmaceutical, and biofuel industries for their prebiotic properties and as products of biomass degradation.[2][3][4] Accurate quantification and characterization of XOS are essential for quality control, process optimization, and research and development. This document provides detailed application notes and protocols for the use of this compound as a standard in the analysis of oligosaccharides.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is fundamental to its use as an analytical standard.

PropertyValue
Chemical Formula C₁₀H₁₈O₉
Molar Mass 282.24 g/mol [1]
Systematic Name 4-O-β-D-Xylopyranosyl-D-xylose[1]
CAS Number 6860-47-5
Appearance White to off-white powder
Solubility Soluble in water

Application: Quantification of Xylo-oligosaccharides by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of oligosaccharides. This compound is an ideal standard for the calibration and quantification of XOS in various matrices.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound Standards (e.g., 0.1 - 10 mg/mL) HPLC_System HPLC System with RI or ELSD Detector Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation (e.g., Hydrolysis, Filtration) Sample_Prep->HPLC_System Inject Sample Calibration_Curve Generate Calibration Curve HPLC_System->Calibration_Curve Peak Area Data Quantification Quantify XOS in Sample HPLC_System->Quantification Peak Area Data Column Aminex HPX-42A or similar column (e.g., 80°C) Column->HPLC_System Mobile_Phase Mobile Phase (e.g., HPLC-grade water) Mobile_Phase->HPLC_System Calibration_Curve->Quantification Calibration Data

Caption: Experimental workflow for oligosaccharide analysis using this compound as a standard.

Protocol for HPLC Analysis of Xylo-oligosaccharides

This protocol is adapted from methods for analyzing xylo-oligosaccharides from biomass hydrolysates.[2][5]

1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • Xylo-oligosaccharide mixture (for qualitative comparison)

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Syringe filters (0.22 µm)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in deionized water.

  • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 2, 5, and 10 mg/mL).

  • Filter all standard solutions through a 0.22 µm syringe filter before injection.

3. Sample Preparation:

  • For liquid samples, centrifuge to remove any particulate matter.

  • For solid samples (e.g., biomass), perform acid or enzymatic hydrolysis to release oligosaccharides. A typical acid hydrolysis involves treating the sample with dilute sulfuric acid (e.g., 4%) at elevated temperatures (e.g., 121°C).[6]

  • Neutralize the hydrolyzed sample with a suitable base (e.g., calcium carbonate).

  • Centrifuge and filter the supernatant through a 0.22 µm syringe filter.

4. HPLC Conditions:

ParameterCondition 1: HPAEC-PADCondition 2: Aminex Column
Column CarboPac PA200 (250 mm x 3 mm)[7][8]Bio-Rad Aminex HPX-42A[2]
Mobile Phase Gradient of NaOH and NaOAc[7][8]HPLC-grade water[2]
Flow Rate 0.5 mL/min0.6 mL/min
Column Temperature 30°C80°C[2]
Detector Pulsed Amperometric Detector (PAD)Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)[9]
Injection Volume 10 µL20 µL

5. Data Analysis:

  • Inject the this compound standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram based on retention time.

  • Quantify the amount of this compound in the sample using the calibration curve.

  • Other XOS can be identified by comparing their retention times with those of a mixed XOS standard.

Quantitative Data for HPLC Analysis

The following table summarizes typical performance data for the quantification of xylo-oligosaccharides using HPAEC-PAD.

ParameterThis compoundXylotrioseXylotetraoseXylopentaoseXylohexaose
Linearity Range (mg/L) 0.804 - 8.6070.804 - 8.6070.804 - 8.6070.804 - 8.6070.804 - 8.607
LOD (mg/L) 0.0640.0780.0920.1010.111
LOQ (mg/L) 0.2140.2610.3070.3380.371
Recovery (%) 84.29 - 118.1984.29 - 118.1984.29 - 118.1984.29 - 118.1984.29 - 118.19

Data adapted from a study on the quantitative determination of xylo-oligosaccharides.[7][8]

Application: Mass Spectrometry Analysis of Oligosaccharides

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for the identification and quantification of oligosaccharides.

Protocol for LC-MS Analysis

1. Sample Preparation and Derivatization (Optional but Recommended):

  • Prepare samples as described for HPLC analysis.

  • For enhanced sensitivity and chromatographic separation, derivatization can be performed. A common method is permethylation followed by derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).[10]

2. LC-MS Conditions:

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water with formic acid
MS System Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Analysis Mode Multiple Reaction Monitoring (MRM) for quantification or full scan for identification

3. Data Analysis:

  • This compound and other oligosaccharides are identified by their specific mass-to-charge ratios (m/z) and fragmentation patterns.

  • Quantification is achieved by comparing the peak intensity of the analyte in the sample to that of a this compound standard curve.

Application: Enzymatic Hydrolysis of Xylan

This compound is a primary product of the enzymatic hydrolysis of xylan, a major component of hemicellulose. Understanding this process is crucial for applications in biorefining and the production of prebiotics.

Enzymatic Hydrolysis Workflow

Enzymatic_Hydrolysis Xylan Xylan Substrate XOS Xylo-oligosaccharides (XOS) Xylan->XOS hydrolyzes Endo_xylanase Endo-β-1,4-xylanase Endo_xylanase->XOS This compound This compound XOS->this compound further hydrolysis Beta_xylosidase β-xylosidase Xylose Xylose Beta_xylosidase->Xylose This compound->Xylose hydrolyzes Analysis Analysis (e.g., HPLC, MS) This compound->Analysis

Caption: Enzymatic hydrolysis of xylan to produce this compound and xylose.

Protocol for Enzymatic Hydrolysis of Xylan

1. Materials:

  • Xylan from a suitable source (e.g., beechwood, birchwood)

  • Endo-β-1,4-xylanase

  • β-xylosidase

  • Buffer solution (e.g., 50 mM sodium citrate, pH 5.0)

2. Procedure:

  • Prepare a suspension of xylan (e.g., 1% w/v) in the buffer solution.

  • Pre-incubate the xylan suspension at the optimal temperature for the enzymes (e.g., 50°C).

  • Add endo-β-1,4-xylanase to the suspension and incubate for a defined period (e.g., 2-24 hours). This will break down the xylan into smaller XOS.

  • For complete hydrolysis to xylose, add β-xylosidase, which will hydrolyze this compound and other small XOS to xylose.

  • Stop the reaction by heating the mixture (e.g., 100°C for 10 minutes).

  • Centrifuge the reaction mixture and collect the supernatant for analysis by HPLC or MS, using this compound and xylose as standards.

Conclusion

This compound is an indispensable standard for the accurate analysis of xylo-oligosaccharides. Its use in calibrating analytical instrumentation such as HPLC and LC-MS ensures reliable quantification, which is crucial for quality control in the food and pharmaceutical industries, as well as for advancing research in biomass conversion and gut microbiome studies. The protocols and data presented here provide a comprehensive guide for researchers and professionals working with oligosaccharides.

References

Application Notes and Protocols: Xylobiose in Biofuel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of xylobiose, a disaccharide derived from xylan, in the advancement of biofuel production. The protocols detailed below offer standardized methods for the enzymatic production of this compound, its fermentation into biofuels like ethanol and butanol, and the analytical quantification of key metabolites.

Introduction

Lignocellulosic biomass, a non-food feedstock, is a key resource for sustainable biofuel production. Its hemicellulose fraction is rich in xylan, a polymer of xylose. The enzymatic hydrolysis of xylan yields xylo-oligosaccharides (XOS), primarily this compound (X2) and xylotriose (X3).[1] Utilizing these C5 sugars is crucial for the economic viability of lignocellulosic biorefineries.[2] While the yeast Saccharomyces cerevisiae is a robust ethanol producer from glucose, it cannot naturally metabolize xylose or this compound.[2] Consequently, significant research has focused on engineering microorganisms to efficiently convert these pentose sugars into valuable biofuels.[3][4]

This compound serves as a key intermediate in this process. Instead of complete hydrolysis of xylan to the monomer xylose, which can be inhibitory to some enzymes and microbes, a two-step process involving the production and subsequent fermentation of this compound is often advantageous.[5] This approach can improve the overall efficiency of converting hemicellulose into biofuels.

Application 1: Enzymatic Production of this compound from Xylan

The controlled enzymatic hydrolysis of xylan is the primary method for producing this compound. This process utilizes endo-xylanases, which randomly cleave the internal β-1,4-glycosidic bonds of the xylan backbone to release xylo-oligosaccharides, including this compound.[6][7]

Quantitative Data: Enzymatic Production of Xylo-oligosaccharides
SubstrateEnzyme SourceKey ProductsMax Yield/ConcentrationReference ConditionsCitation
Corn Cob XylanCommercial Xylanase (Trichoderma viride)This compound (X2)1.208 mg/mLpH 5.97, 41.22°C, 17.31 h hydrolysis
Corn Cob XylanCommercial Xylanase (Trichoderma viride)Xylotriose (X3)0.715 mg/mLpH 5.91, 40.87°C, 16.59 h hydrolysis[1]
Wheat BranRecombinant E. coli (Alkaline Xylanase)Xylo-oligosaccharides (XOS)5.3 mg/mL10% wheat bran loading
Beechwood XylanAspergillus versicolor enzymesXylo-oligosaccharides (XOS)18.22 g/L (90.1% yield)130 IU/g xylanase, 10 IU/g β-xylosidase, 24 h[8]
Experimental Protocol: Enzymatic Hydrolysis of Xylan for this compound Production

This protocol is adapted from methodologies described for producing XOS from corn cob xylan.[1]

Objective: To produce this compound and other xylo-oligosaccharides from a purified xylan source.

Materials:

  • Purified xylan (e.g., from corn cobs, beechwood)

  • Commercial endo-1,4-β-xylanase (e.g., from Trichoderma viride)

  • Sodium citrate buffer (pH 5.0)

  • Deionized water

  • Shaking incubator or water bath

  • Centrifuge

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a 2% (w/v) solution of xylan in sodium citrate buffer. Ensure the xylan is fully suspended.

  • Enzyme Addition: Add the commercial xylanase to the xylan suspension. The optimal enzyme dosage should be determined empirically, but a starting point of 5-10 Units (U) per gram of xylan is common.[1]

  • Incubation: Incubate the reaction mixture at a temperature and pH optimal for the specific enzyme used (e.g., 40-50°C, pH 5.0-6.0) for 16-24 hours with gentle agitation.[1]

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature and inactivate the xylanase.

  • Clarification: Centrifuge the mixture to pellet any insoluble residue. Collect the supernatant, which contains the soluble xylo-oligosaccharides.

  • Analysis: Analyze the composition of the hydrolysate (xylose, this compound, xylotriose, etc.) using High-Performance Liquid Chromatography (HPLC).

Application 2: Biofuel Production from this compound

Engineered microorganisms, particularly Saccharomyces cerevisiae and certain Clostridium species, can convert this compound and its monomer, xylose, into biofuels such as ethanol and butanol.[5][9]

Engineering Strategy in S. cerevisiae

The most common strategy involves a consolidated bioprocessing (CBP) approach where the microbe is engineered to both hydrolyze this compound and ferment the resulting xylose. This typically requires two key genetic modifications:

  • Expression of a β-xylosidase: This enzyme hydrolyzes this compound into two molecules of xylose.[10]

  • Introduction of a xylose utilization pathway: Since S. cerevisiae cannot naturally ferment xylose, a pathway must be introduced.[4] Two common pathways are:

    • Xylose Reductase (XR) / Xylitol Dehydrogenase (XDH): This fungal pathway converts xylose to xylulose, but can cause a redox imbalance leading to xylitol accumulation.[11][12]

    • Xylose Isomerase (XI): This bacterial pathway directly converts xylose to xylulose without cofactors, often leading to higher ethanol yields.[10][11]

Quantitative Data: Biofuel Production from this compound/Xylose
MicroorganismSubstrate(s)BiofuelMax TiterMax YieldCitation
Engineered S. cerevisiaeRice Straw (source of this compound)Ethanol10.3 g/L0.41 g/g[5]
Engineered S. cerevisiae D-XSD/XKXDHXRThis compound (10.8 g/L) & Xylotriose (4.1 g/L)Ethanol4.2 g/L-[10]
Engineered S. cerevisiae BSGIBXXylo-oligosaccharides + GlucoseEthanol~19.4 g/L0.473 g/g[10]
Clostridium sp. BOH3Xylose (60 g/L)Butanol14.9 g/L-[9]
Clostridium sp. BOH3Glucose (60 g/L)Butanol14.5 g/L-[9]
Clostridium beijerinckii P260Xylose (60 g/L)ABE (Butanol)-0.40 g/g[13]
Experimental Protocol: Ethanol Fermentation from this compound using Engineered S. cerevisiae

This protocol outlines the fermentation of this compound to ethanol by an engineered yeast strain expressing a β-xylosidase and a xylose isomerase pathway.

Objective: To produce ethanol from this compound using a metabolically engineered yeast strain.

Materials:

  • Engineered S. cerevisiae strain (e.g., expressing β-xylosidase and xylose isomerase).

  • YPXb medium (Yeast extract 10 g/L, Peptone 20 g/L, this compound 20 g/L).

  • Sterile water.

  • Shake flasks or bioreactor.

  • Incubator shaker.

  • HPLC or YSI analyzer for metabolite analysis.

Procedure:

  • Inoculum Preparation: Grow a starter culture of the engineered S. cerevisiae strain in YPD (Yeast extract, Peptone, Dextrose) medium overnight at 30°C with shaking (200 rpm).

  • Fermentation Setup: Inoculate the sterile YPXb fermentation medium with the overnight culture to an initial optical density (OD600) of approximately 0.5-1.0.

  • Incubation: Incubate the fermentation culture at 30°C with shaking at 150-200 rpm. For anaerobic conditions, use fermentation locks or a bioreactor with nitrogen sparging.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours).

  • Sample Processing: Centrifuge the samples to pellet the yeast cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

  • Analysis: Analyze the supernatant for this compound consumption, xylose concentration, and ethanol production using HPLC equipped with a refractive index (RI) detector or a YSI biochemical analyzer.

Application 3: Analytical Methods for Quantification

Accurate measurement of substrates and products is critical in biofuel research. Spectrophotometric methods and chromatography are commonly used.

Experimental Protocol: Spectrophotometric Quantification of Xylose

This protocol, based on the reaction of furfural with orcinol, is a rapid method for determining xylose concentration in fermentation broth.[14][15]

Objective: To quantify the concentration of xylose in a fermentation sample.

Materials:

  • Fermentation supernatant.

  • Orcinol reagent (0.1% orcinol in 30% HCl containing 0.01% FeCl3).

  • Xylose standards (100-500 mg/L).

  • Spectrophotometer.

  • Heating block or water bath.

Procedure:

  • Standard Curve: Prepare a series of xylose standards of known concentrations (e.g., 0, 100, 200, 300, 400, 500 mg/L).

  • Sample Preparation: Dilute fermentation samples as necessary to fall within the range of the standard curve.

  • Reaction: Mix 1 mL of each standard or diluted sample with 3 mL of the orcinol reagent in a glass test tube.

  • Heating: Heat the tubes at 100°C for 20 minutes. A green-blue color will develop.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of each sample and standard at 670-671 nm against a blank (0 mg/L xylose standard).[14]

  • Calculation: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to calculate the xylose concentration in the unknown samples, accounting for any dilution factors.

Visualizations

Experimental Workflow and Metabolic Pathways

Biofuel_Production_Workflow cluster_0 Biomass Pretreatment & Hydrolysis cluster_1 Consolidated Bioprocessing (CBP) Lignocellulose Lignocellulosic Biomass Xylan Hemicellulose (Xylan) Lignocellulose->Xylan Pretreatment This compound This compound (X2) & XOS Xylan->this compound Enzymatic Hydrolysis (Endo-xylanase) Yeast Engineered Yeast Cell This compound->Yeast Uptake This compound->Yeast Xylose Xylose Yeast->Xylose Intracellular Hydrolysis (β-xylosidase) Ethanol Ethanol Yeast->Ethanol Fermentation

Caption: Workflow for biofuel production from lignocellulosic biomass via this compound.

Xylobiose_Metabolism_Pathway cluster_0 Extracellular cluster_1 Intracellular Metabolism in Engineered S. cerevisiae Xb_ext This compound Xb_int This compound Xb_ext->Xb_int Transport Xyl Xylose Xb_int->Xyl β-xylosidase Xul D-Xylulose Xyl->Xul Xylose Isomerase (XI) X5P Xylulose-5-P Xul->X5P Xylulokinase PPP Pentose Phosphate Pathway (PPP) X5P->PPP Glycolysis Glycolysis PPP->Glycolysis EtOH Ethanol Glycolysis->EtOH

Caption: Metabolic pathway for this compound conversion to ethanol in engineered yeast.

References

Application Notes and Protocols for In Vitro Xylobiose Utilization by Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond, is a major component of xylooligosaccharides (XOS). As a prebiotic, this compound is not digested by human enzymes in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[1][2] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis and have systemic health benefits.[3][4] Furthermore, the utilization of this compound by specific gut microbes, particularly Bifidobacterium and Lactobacillus species, promotes their growth and activity, contributing to a healthier gut microbial composition.[5][6]

These application notes provide a summary of the in vitro effects of this compound on the gut microbiota, along with detailed protocols for researchers to study these interactions in a laboratory setting.

Data Presentation

Quantitative Effects of this compound on Gut Microbiota In Vitro

The following tables summarize the quantitative data from in vitro fermentation studies on the impact of this compound (as a primary component of XOS) on SCFA production and the abundance of key bacterial genera.

Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Xylooligosaccharides (XOS) by Human Fecal Microbiota

SubstrateAcetate (μmol/g)Propionate (μmol/g)Butyrate (μmol/g)Reference
M×G XOS¹7764.21006.7955.5[7]
Commercial XOS6664.11089.51252.9[7]
Pectin (Control)6387.9661.5917.7[7]

¹ M×G XOS: Xylooligosaccharides from Miscanthus × giganteus.

Table 2: Changes in Bacterial Populations during In Vitro Fermentation with Xylooligosaccharides (XOS)

Bacterial GenusSubstrateFold Increase / Change in AbundanceReference
BifidobacteriumXOSGrowth stimulated at 1.56 mg/ml for 86% of strains[6]
LactobacillusXOSGrowth stimulated at 1.56 mg/ml for 38% of strains[6]
BifidobacteriumXOSIncreased abundance[8]
LactobacillusXOSIncreased abundance[8]
BifidobacteriumXOS1.8-fold increment[9]

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound with Human Fecal Microbiota

This protocol describes a method for assessing the fermentability of this compound and its effect on the gut microbiota using an in vitro batch culture model.

1. Materials

  • Fresh human fecal samples from healthy donors (collected within 2 hours)

  • Anaerobic chamber or cabinet

  • Basal fermentation medium (see composition below)

  • This compound (high purity)

  • Sterile anaerobic dilution solution (e.g., 0.1% peptone water with 0.05% L-cysteine-HCl)

  • Sterile fermentation vessels (e.g., serum bottles or Hungate tubes)

  • Gas chromatograph with Flame Ionization Detector (GC-FID) for SCFA analysis

  • DNA extraction kit for microbial DNA

  • qPCR or 16S rRNA gene sequencing platform for microbial community analysis

2. Basal Fermentation Medium Composition

  • Peptone water: 2 g/L

  • Yeast extract: 2 g/L

  • NaCl: 0.1 g/L

  • K₂HPO₄: 0.04 g/L

  • KH₂PO₄: 0.04 g/L

  • MgSO₄·7H₂O: 0.01 g/L

  • CaCl₂·6H₂O: 0.01 g/L

  • NaHCO₃: 2 g/L

  • Tween 80: 2 ml/L

  • Hemin solution (5 g/L): 1 ml/L

  • Vitamin K1 solution (0.5% v/v in ethanol): 0.2 ml/L

  • L-cysteine-HCl: 0.5 g/L

  • Resazurin (0.1% w/v): 1 ml/L

  • Adjust pH to 7.0. Autoclave and cool under anaerobic conditions.

3. Inoculum Preparation

  • Homogenize fresh fecal samples (1:10 w/v) in the anaerobic dilution solution inside an anaerobic chamber.

  • Filter the fecal slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • This filtered slurry serves as the fecal inoculum.

4. Fermentation Procedure

  • Prepare fermentation vessels containing the basal medium.

  • Add this compound to the treatment vessels to a final concentration of 1% (w/v). Prepare a negative control without any added carbohydrate and a positive control with a known prebiotic like inulin.

  • Inoculate each vessel with the fecal inoculum (e.g., 10% v/v) under anaerobic conditions.

  • Seal the vessels and incubate at 37°C for 24-48 hours with gentle agitation.

  • Collect samples at different time points (e.g., 0, 12, 24, 48 hours) for pH measurement, SCFA analysis, and microbial community analysis.

5. Sample Analysis

  • SCFA Analysis:

    • Centrifuge the collected samples to pellet bacterial cells.

    • Filter the supernatant through a 0.22 µm filter.

    • Acidify the supernatant with an equal volume of 2-ethylbutyric acid (internal standard) in formic acid.

    • Analyze the prepared samples using GC-FID.

  • Microbial Community Analysis:

    • Extract total DNA from the fermentation samples using a suitable kit.

    • Perform qPCR with primers specific for target bacterial groups (e.g., Bifidobacterium, Lactobacillus) to quantify their abundance.

    • Alternatively, perform 16S rRNA gene sequencing to assess the overall changes in the microbial community composition.

Visualizations

Signaling Pathways and Experimental Workflows

xylobiose_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Xylose Xylose This compound->Xylose β-xylosidase Xylulose Xylulose Xylose->Xylulose Xylose Isomerase Xylulose_5P Xylulose-5-Phosphate Xylulose->Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose_5P->PPP Acetyl_P Acetyl-Phosphate PPP->Acetyl_P G3P Glyceraldehyde-3-Phosphate PPP->G3P Acetate Acetate Acetyl_P->Acetate Pyruvate Pyruvate G3P->Pyruvate Propionate Propionate Pyruvate->Propionate Butyrate Butyrate Pyruvate->Butyrate

Caption: Metabolic pathway of this compound utilization by gut microbiota.

experimental_workflow cluster_prep Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis cluster_data Data Interpretation Fecal_Sample Fecal Sample Collection Inoculum_Prep Fecal Inoculum Preparation Fecal_Sample->Inoculum_Prep Fermentation_Setup Anaerobic Fermentation with this compound Inoculum_Prep->Fermentation_Setup Media_Prep Basal Medium Preparation Media_Prep->Fermentation_Setup Sampling Time-course Sampling (0, 12, 24, 48h) Fermentation_Setup->Sampling SCFA_Analysis SCFA Quantification (GC-FID) Sampling->SCFA_Analysis DNA_Extraction Microbial DNA Extraction Sampling->DNA_Extraction Data_Analysis Statistical Analysis and Visualization SCFA_Analysis->Data_Analysis Microbial_Analysis Microbial Community Analysis (qPCR/16S Sequencing) DNA_Extraction->Microbial_Analysis Microbial_Analysis->Data_Analysis

Caption: Experimental workflow for in vitro this compound fermentation.

References

Synthesis of Xylobiose Derivatives for Enzymatic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various xylobiose derivatives crucial for enzymatic studies. The synthesized compounds serve as valuable tools for enzyme characterization, inhibitor screening, and understanding biological signaling pathways.

Introduction

This compound, a disaccharide composed of two β-1,4-linked xylose units, is the fundamental repeating unit of xylan, a major component of plant cell walls. The study of enzymes that metabolize xylan, such as xylanases and β-xylosidases, is critical for various industrial applications, including biofuel production and pulp bleaching, as well as for understanding plant biology and host-pathogen interactions. Synthetic this compound derivatives equipped with reporter groups (chromogenic or fluorogenic) or reactive functionalities (inhibitors) are indispensable tools for these investigations. This document outlines the synthesis and application of three classes of this compound derivatives: chromogenic substrates, fluorogenic substrates, and mechanism-based inhibitors.

Data Presentation

Table 1: Summary of Synthetic this compound Derivatives and their Applications

Derivative ClassExample CompoundTypical YieldKey ApplicationReporter Group
Chromogenic Remazol Brilliant Blue-Xylan (RBB-Xylan)Not applicable (dye conjugation)Qualitative and quantitative assays of endo-xylanase activityRemazol Brilliant Blue R
Fluorogenic 4-Methylumbelliferyl-β-D-xylobioside~54% (based on this compound)[1]Highly sensitive detection and kinetic analysis of xylanases4-Methylumbelliferone
Inhibitor This compound-configured Cyclophellitol Aziridine~17% (glycosylation step)[2]Mechanism-based irreversible inhibition and activity-based protein profiling of retaining β-glycosidasesNone (can be tagged)

Table 2: Inhibitory Activity of this compound-Configured Cyclophellitol Derivatives

InhibitorTarget EnzymeIC50 (nM)Inhibition Type
Xylo-cyclophellitolHuman Glucocerebrosidase (GBA)1.6Irreversible, Covalent
Xylo-cyclophellitol aziridineHuman Glucocerebrosidase (GBA)0.8Irreversible, Covalent
Xylo-cyclophellitolHuman Glucocerebrosidase 2 (GBA2)> 100,000No significant inhibition
Xylo-cyclophellitol aziridineHuman Glucocerebrosidase 2 (GBA2)> 10,000No significant inhibition

Experimental Protocols

Protocol 1: Preparation of a Chromogenic Xylanase Substrate (RBB-Xylan)

This protocol describes the preparation of Remazol Brilliant Blue-Xylan (RBB-Xylan), a soluble chromogenic substrate for the assay of endo-1,4-β-xylanases.

Materials:

  • Beechwood xylan

  • Remazol Brilliant Blue R (RBB)

  • Sodium sulfate (Na₂SO₄)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Sodium acetate buffer (0.05 M, pH 5.4)

  • Deionized water

Procedure:

  • Dissolution of Xylan: Disperse 2 g of xylan in 60 ml of deionized water with magnetic stirring at room temperature.

  • Addition of Dye and Salt: Add 0.5 g of RBB and stir until dissolved. Add 20 ml of a 1 mg/ml solution of Na₂SO₄ dropwise over a period of 2 minutes[3].

  • Coupling Reaction: Add 5 ml of deionized water and 15 ml of a 10% (w/v) solution of NaOH to initiate the coupling reaction. Stir for 90 minutes at room temperature[3].

  • Precipitation: Add two volumes of absolute ethanol (200 ml) to precipitate the conjugated xylan. Let the mixture stand for 15 minutes at -20°C to complete the precipitation[3].

  • Washing: Collect the dyed xylan by vacuum filtration and wash repeatedly with a solution of 67% ethanol in 0.05 M sodium acetate buffer (pH 5.4) until the filtrate is colorless. This step is crucial to remove any unbound dye[3].

  • Drying: Dehydrate the RBB-Xylan product by washing with absolute ethanol and then dry under vacuum.

Protocol 2: Synthesis of a Fluorogenic Xylanase Substrate (4-Methylumbelliferyl-β-D-xylobioside)

This protocol details the chemical synthesis of 4-Methylumbelliferyl-β-D-xylobioside (MU-X2), a fluorogenic substrate for the sensitive detection of xylanase activity. The synthesis involves the protection of this compound, bromination, and subsequent glycosylation of 4-methylumbelliferone.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Red phosphorus

  • Bromine

  • Chloroform (CHCl₃)

  • 4-Methylumbelliferone

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • Acetylation of this compound: To a solution of this compound (10.0 g) in pyridine (50 ml), add acetic anhydride (50 ml) and stir for 12 hours at room temperature. Pour the reaction mixture into ice water and extract with CHCl₃. The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated to give peracetylated this compound.

  • Bromination: Add red phosphorus (1.5 g) to the peracetylated this compound (15.0 g) in CHCl₃ (100 ml). Add bromine (3 ml) dropwise with stirring at room temperature and continue stirring for 12 hours. Filter the reaction mixture and concentrate the filtrate to yield acetobromothis compound.

  • Glycosylation: A solution of acetobromothis compound (1.00 g) and 4-methylumbelliferone (0.64 g) in dry acetone (20 ml) is stirred with powdered anhydrous K₂CO₃ (1.00 g) for 12 hours at room temperature. The mixture is then filtered and concentrated. The residue is dissolved in CH₂Cl₂ (50 ml), washed with 1 M NaOH and water, then dried and concentrated[1].

  • Deprotection: The resulting protected MU-X2 is dissolved in methanol, and a catalytic amount of sodium methoxide is added. The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC). The reaction is then neutralized with Amberlite IR-120 (H⁺) resin, filtered, and the solvent evaporated to yield 4-Methylumbelliferyl-β-D-xylobioside.

Protocol 3: Synthesis of a this compound-based Mechanism-Based Inhibitor

This protocol outlines a strategy for the synthesis of a this compound-configured cyclophellitol aziridine, a potent mechanism-based inhibitor of retaining β-glycosidases.

Materials:

  • Xylo-configured cyclophellitol epoxide derivative

  • Thiophyl donor of xylose (e.g., thiophenyl 2,3,4-tri-O-benzoyl-β-D-xylopyranoside)

  • N-Iodosuccinimide (NIS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM)

  • 4 Å Molecular sieves

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl)

  • Dimethylformamide (DMF)

  • Polymer-bound triphenylphosphine (PPh₃)

  • Acetonitrile (MeCN)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Glycosylation: To a solution of a protected xylo-configured cyclophellitol epoxide (1 equivalent) and a thiophenyl xylose donor (1.2 equivalents) in dry DCM containing 4 Å molecular sieves at -40°C, add NIS (1.2 equivalents) and a catalytic amount of TMSOTf. Stir the reaction for 4 hours at -40°C. Quench the reaction with triethylamine and allow it to warm to room temperature. Filter and concentrate the solution. The crude product is purified by silica gel chromatography to yield the protected pseudodisaccharide epoxide[2]. The reported yield for this step is approximately 17%[2].

  • Aziridination: The purified pseudodisaccharide epoxide is dissolved in DMF with NaN₃ and Et₃N·HCl and heated to 100°C for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in MeCN, and polymer-bound PPh₃ is added. The mixture is heated to 70°C for 16 hours to facilitate the Staudinger-type ring closure to the aziridine[2]. The reported yield for this two-step process is approximately 69%[2].

  • Deprotection: The protected this compound-configured cyclophellitol aziridine is deprotected by dissolving it in a mixture of DCM and MeOH and adding a catalytic amount of NaOMe. The reaction is stirred until complete deprotection is observed by TLC. The reaction is then neutralized, filtered, and concentrated to yield the final inhibitor. The reported yield for this step is 84%[2].

Application Notes

Enzymatic Assays

The synthesized this compound derivatives are employed in various enzymatic assays to characterize xylan-degrading enzymes.

  • Chromogenic Assays: RBB-Xylan is used in a simple and robust assay for endo-xylanase activity. The enzyme cleaves the dyed xylan into smaller, soluble fragments. After precipitating the unreacted substrate with ethanol, the color intensity of the supernatant, which is proportional to the enzyme activity, is measured spectrophotometrically at 590 nm.

  • Fluorogenic Assays: 4-Methylumbelliferyl-β-D-xylobioside allows for highly sensitive and continuous monitoring of xylanase activity. Upon enzymatic cleavage, the fluorophore 4-methylumbelliferone is released, which exhibits strong fluorescence (excitation ~365 nm, emission ~450 nm). This assay is particularly suitable for high-throughput screening of enzyme libraries and for detailed kinetic studies.

High-Throughput Screening of Xylanase Inhibitors

The fluorogenic substrate, 4-Methylumbelliferyl-β-D-xylobioside, can be utilized in a high-throughput screening (HTS) workflow to identify xylanase inhibitors.

HTS_Workflow Compound_Library Compound Library in Microplates Dispensing Dispense Compounds, Enzyme, and Substrate into Assay Plates Compound_Library->Dispensing Enzyme_Solution Xylanase Solution Enzyme_Solution->Dispensing Substrate_Solution Fluorogenic Substrate (MU-X2) Solution Substrate_Solution->Dispensing Incubation Incubate at Optimal Temperature Dispensing->Incubation Measurement Measure Fluorescence (Ex: 365 nm, Em: 450 nm) Incubation->Measurement Data_Processing Calculate Percent Inhibition Measurement->Data_Processing Hit_Identification Identify 'Hits' Based on Inhibition Threshold Data_Processing->Hit_Identification Dose_Response Perform Dose-Response Experiments for Hits Hit_Identification->Dose_Response IC50_Determination Calculate IC50 Values Dose_Response->IC50_Determination

Caption: High-throughput screening workflow for xylanase inhibitors.

Probing Plant Cell Wall Signaling

Recent studies have shown that this compound can act as a Damage-Associated Molecular Pattern (DAMP) in plants, triggering an immune response.[4][5] This signaling cascade is crucial for the plant's defense against pathogens. The availability of synthetic this compound and its derivatives can facilitate the study of this pathway.

DAMP_Signaling This compound This compound (DAMP) Receptor Cell Surface Receptor This compound->Receptor ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst MAPK_Cascade MAPK Cascade Activation Receptor->MAPK_Cascade Callose_Deposition Callose Deposition ROS_Burst->Callose_Deposition Defense_Genes Defense Gene Expression MAPK_Cascade->Defense_Genes Hormone_Changes Hormone Level Alterations (JA, SA, Auxin, Cytokinin) Defense_Genes->Hormone_Changes

Caption: this compound-induced DAMP signaling pathway in plants.

References

Application Notes and Protocols: Xylobiose as a Carbon Source for Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, is a major component of xylan, the second most abundant polysaccharide in nature found in plant cell walls. As a readily available and renewable resource, this compound presents a promising alternative carbon source for microbial fermentation to produce a wide array of valuable bioproducts, including biofuels, platform chemicals, and prebiotics. This document provides detailed application notes and experimental protocols for utilizing this compound in microbial fermentation, intended for researchers, scientists, and professionals in drug development and biotechnology.

Microbial Utilization of this compound

A variety of microorganisms, including bacteria, yeasts, and fungi, are capable of metabolizing this compound. Some possess native pathways for its uptake and catabolism, while others have been genetically engineered to efficiently utilize this carbon source.

Native this compound-Utilizing Microorganisms:

  • Lactic Acid Bacteria (LAB): Several strains of Lactobacillus, such as Lactobacillus plantarum and Lactobacillus brevis, can ferment xylo-oligosaccharides (XOS), including this compound.[1][2][3][4] They typically produce organic acids like lactic acid and acetic acid.[1]

  • Streptomyces: Species like Streptomyces thermoviolaceus have been shown to possess high-affinity ATP-binding cassette (ABC) transporters for this compound uptake.[5]

  • Fungi: Some fungi, such as those from the genus Pleurotus, can degrade xylan into xylo-oligosaccharides and xylose for their metabolism.[6][7]

Engineered Microorganisms for this compound Fermentation:

  • Saccharomyces cerevisiae : This conventional industrial yeast is a primary target for genetic engineering to enable this compound and xylose fermentation, primarily for ethanol production.[8][9][10][11][12][13][14][15][16][17] Engineering strategies often involve the introduction of genes for xylose reductase (XR) and xylitol dehydrogenase (XDH) or xylose isomerase (XI).[10][13][17]

  • Escherichia coli : Recombinant E. coli has been developed to secrete xylanases, which hydrolyze xylan into xylo-oligosaccharides for subsequent fermentation.[18]

Metabolic Pathways for this compound and Xylose Utilization

Microorganisms employ several metabolic pathways to catabolize xylose, the monomer of this compound. This compound is typically transported into the cell and then hydrolyzed into two molecules of xylose by intracellular β-xylosidases.[5] The resulting xylose is then funneled into central metabolism through one of the following pathways:

  • Oxidoreductase Pathway (Yeast and Fungi): This pathway involves a two-step conversion of xylose to xylulose.[13][19][20][21][22]

    • Xylose is first reduced to xylitol by xylose reductase (XR) , a reaction that often uses NADPH as a cofactor.[13][19]

    • Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH) , typically using NAD+ as a cofactor.[13][19]

  • Isomerase Pathway (Bacteria): Bacteria commonly utilize a single enzymatic step to convert xylose to xylulose.[19][20][21][22][23]

    • Xylose isomerase (XI) directly converts D-xylose to D-xylulose.[19][23]

  • Weimberg and Dahms Pathways (Non-phosphorylative): Some bacteria utilize these oxidative pathways to metabolize xylose to α-ketoglutarate.[20][22][24][25]

Once D-xylulose is formed, it is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK) and enters the Pentose Phosphate Pathway (PPP), subsequently feeding into glycolysis for the production of energy and various metabolites.[20][21][22][24]

Xylose_Metabolic_Pathways cluster_uptake Cellular Uptake and Hydrolysis cluster_pathways Xylose Catabolism cluster_oxidoreductase Oxidoreductase Pathway (Yeast/Fungi) cluster_isomerase Isomerase Pathway (Bacteria) cluster_central_metabolism Central Metabolism Xylobiose_ext This compound (extracellular) Xylobiose_int This compound (intracellular) Xylobiose_ext->Xylobiose_int Transport Xylose_int Xylose (intracellular) Xylobiose_int->Xylose_int β-xylosidase Xylitol Xylitol Xylose_int->Xylitol Xylose Reductase (XR) NADPH -> NADP+ Xylulose_iso D-Xylulose Xylose_int->Xylulose_iso Xylose Isomerase (XI) Xylulose_ox D-Xylulose Xylitol->Xylulose_ox Xylitol Dehydrogenase (XDH) NAD+ -> NADH Xylulose5P D-Xylulose-5-Phosphate Xylulose_ox->Xylulose5P Xylulokinase (XK) ATP -> ADP Xylulose_iso->Xylulose5P Xylulokinase (XK) ATP -> ADP PPP Pentose Phosphate Pathway (PPP) Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis Products Fermentation Products (Ethanol, Xylitol, Organic Acids, etc.) Glycolysis->Products

Caption: Metabolic pathways for this compound and xylose utilization in microorganisms.

Fermentation Products from this compound

The fermentation of this compound can yield a variety of valuable products, depending on the microorganism and fermentation conditions.

Fermentation ProductMicroorganism(s)Key Considerations
Ethanol Engineered Saccharomyces cerevisiaeRequires expression of a xylose utilization pathway. Yield and productivity can be affected by cofactor imbalances and the presence of inhibitory compounds from lignocellulosic hydrolysates.[8][9][10]
Xylitol Candida species (e.g., C. tropicalis, C. guilliermondii), Engineered S. cerevisiaeA natural sugar substitute. Production is favored under microaerophilic conditions.[26][27][28][29] The accumulation of xylitol is often due to a slower rate of xylitol dehydrogenase compared to xylose reductase.[30]
Lactic Acid & Acetic Acid Lactobacillus speciesThe ratio of lactic to acetic acid can vary depending on the strain and the specific xylo-oligosaccharide used as a carbon source.[1]
Xylo-oligosaccharides (XOS) Enzymatic hydrolysis using xylanasesWhile not a fermentation product in the traditional sense, this compound itself is a valuable prebiotic. Fermentation can be used to produce the enzymes needed for its production from xylan.[6][31][32][33]

Table 1: Summary of Fermentation Products from this compound and Corresponding Microorganisms.

Quantitative Data from this compound Fermentation Studies

MicroorganismSubstrateProductTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Engineered S. cerevisiae MN81/XBXXRice strawEthanol10.30.41-[8]
Lactobacillus sp. S16This compoundLactic Acid---[1]
Lactobacillus sp. S16This compoundAcetic Acid---[1]
Candida tropicalis DSM 7524XyloseXylitol71.340.86840.79[26]
Candida guilliermondii FTI 20037Rice straw hydrolysate (xylose)Xylitol-0.84-[28]
Recombinant S. cerevisiaeXyloseEthanol-0.430.03[17]

Table 2: Quantitative Data on Microbial Fermentation of this compound/Xylose.

Experimental Protocols

Protocol 1: Screening of Lactic Acid Bacteria for this compound Fermentation

Objective: To identify LAB strains capable of utilizing this compound as a sole carbon source.

Materials:

  • LAB strains of interest

  • MRS broth medium (modified)

  • This compound (high purity)

  • Sterile culture tubes or microplates

  • Incubator (37°C)

  • Spectrophotometer (for OD600 measurements)

  • HPLC with a suitable column for organic acid and sugar analysis

Procedure:

  • Prepare Modified MRS (mMRS) Medium: Prepare MRS broth according to the manufacturer's instructions, but omit glucose. Autoclave to sterilize.

  • Prepare this compound Stock Solution: Prepare a filter-sterilized stock solution of this compound (e.g., 20% w/v in deionized water).

  • Prepare Inoculum: Culture the LAB strains overnight in standard MRS broth. Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final OD600 of 0.5.[34]

  • Set up Fermentation Cultures: In sterile tubes, add the mMRS medium and supplement with the this compound stock solution to a final concentration of 1-2% (w/v).[34] Inoculate with 10% (v/v) of the prepared inoculum.[34] Include a negative control with no this compound and a positive control with glucose instead of this compound.

  • Incubation: Incubate the cultures at 37°C for 24-48 hours.[4][34]

  • Monitor Growth: Measure the optical density at 600 nm (OD600) at regular intervals to assess bacterial growth.

  • Analyze Fermentation Products: After incubation, centrifuge the cultures to pellet the cells. Analyze the supernatant for residual this compound and the production of lactic acid and acetic acid using HPLC.

LAB_Screening_Workflow A Prepare Modified MRS (glucose-free) and This compound Stock C Set up Cultures: mMRS + this compound + Inoculum A->C B Prepare LAB Inoculum (overnight culture, wash, resuspend) B->C D Incubate at 37°C for 24-48h C->D E Monitor Growth (OD600) D->E F Harvest Supernatant D->F G Analyze via HPLC (Residual this compound, Organic Acids) F->G H Identify Positive Strains G->H

Caption: Workflow for screening lactic acid bacteria for this compound fermentation.
Protocol 2: Ethanol Production from this compound using Engineered Saccharomyces cerevisiae

Objective: To produce ethanol from this compound using a recombinant S. cerevisiae strain.

Materials:

  • Engineered S. cerevisiae strain capable of xylose utilization

  • Yeast extract Peptone (YP) medium

  • This compound

  • Fermenter or shake flasks

  • Incubator shaker

  • HPLC with a suitable column for ethanol and sugar analysis

Procedure:

  • Prepare Seed Culture: Inoculate a single colony of the engineered yeast into a liquid medium (e.g., YPD) and grow overnight at 30°C with shaking.

  • Prepare Fermentation Medium: Prepare YP medium containing a defined concentration of this compound (e.g., 20-50 g/L).

  • Inoculation: Inoculate the fermentation medium with the seed culture to a starting OD600 of approximately 0.5-1.0.

  • Fermentation: Carry out the fermentation at 30°C with agitation (e.g., 150-200 rpm) under oxygen-limited or anaerobic conditions for 72-96 hours.[8]

  • Sampling: Aseptically withdraw samples at regular time intervals.

  • Analysis:

    • Measure cell density (OD600).

    • Centrifuge the samples and analyze the supernatant for this compound consumption and ethanol production using HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the substrates and products of this compound fermentation.

  • Column: A ligand exchange column (e.g., Agilent Hi-Plex Pb) is suitable for the separation of sugars (this compound, xylose, glucose) and fermentation products (ethanol, xylitol, organic acids).[35]

  • Mobile Phase: Deionized water is typically used as the mobile phase.[35]

  • Detector: A Refractive Index (RI) detector is commonly used for detection.[35]

  • Temperature: The column and detector are often operated at elevated temperatures (e.g., 70°C and 55°C, respectively) to improve peak resolution.[35]

Conclusion

This compound is a versatile and sustainable carbon source for microbial fermentation with the potential to yield a diverse range of commercially valuable products. The successful implementation of this compound-based fermentation processes relies on the selection or engineering of appropriate microbial strains, a thorough understanding of their metabolic pathways, and the optimization of fermentation conditions. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and develop novel bioprocesses utilizing this abundant disaccharide.

References

Troubleshooting & Optimization

Technical Support Center: Xylobiose Separation by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on xylobiose separation by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography techniques used for this compound separation?

The most common techniques for this compound and xylo-oligosaccharide (XOS) separation include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC) with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), and Thin-Layer Chromatography (TLC) for rapid, qualitative analysis.[1][2][3] HPAEC-PAD is particularly well-suited for detailed analysis and quantification of underivatized carbohydrates.[1][4]

Q2: I am seeing broad or tailing peaks in my HPLC chromatogram. What could be the cause?

Broad or tailing peaks are common issues in HPLC and can be caused by several factors.[5][6][7] These include:

  • Column Overload: Injecting too much sample can lead to peak distortion.[8]

  • Poor Sample Solubility: The sample may not be fully dissolved in the mobile phase. Whenever possible, dissolve the sample in the mobile phase itself.[5]

  • Column Degradation: The stationary phase of the column may be degrading.

  • Dead Volume: Poorly fitted connections or tubing can create dead volume, leading to peak broadening.[9]

  • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.

Q3: My retention times are shifting between runs. What should I check?

Inconsistent retention times can compromise the reliability of your results.[5] Common causes include:

  • Fluctuations in Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed.[10] For gradient elution, ensure the pump is functioning correctly.

  • Temperature Variations: Use a column oven to maintain a constant temperature.[5]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection.

  • Leaks: Check for any leaks in the system, especially at pump fittings and seals.[5][7]

Q4: I am not getting good separation between this compound and other monosaccharides or oligosaccharides. How can I improve resolution?

Improving the resolution between closely eluting peaks is a common challenge.[8] Consider the following adjustments:

  • Optimize the Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent concentration or the pH, can significantly impact selectivity.[8]

  • Change the Column: Using a column with a different stationary phase or a smaller particle size can enhance separation.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Gradient Elution: Employing a gradient elution program can be effective for separating complex mixtures of oligosaccharides.[1][11]

Q5: Why is my detector signal unstable or noisy when using HPAEC-PAD?

HPAEC-PAD is highly sensitive but can be prone to signal instability.[2][4] Potential causes include:

  • Electrode Fouling: The gold electrode can become contaminated over time, leading to a drop in sensitivity.[2][4] Regular cleaning or replacement is necessary.

  • Mobile Phase Contamination: Impurities or dissolved gases in the mobile phase can cause a noisy baseline.[8] Ensure you are using high-purity water and reagents, and that the mobile phase is adequately degassed.[10]

  • Leaks: Leaks in the system can lead to pressure fluctuations and a noisy baseline.[8]

Q6: I am having trouble visualizing my this compound spots on a TLC plate. What could be the issue?

Several factors can lead to poor visualization of spots on a TLC plate:

  • Insufficient Concentration: The concentration of this compound in your sample may be too low. Try concentrating your sample or spotting it multiple times in the same location.[12]

  • Inappropriate Staining Reagent: Ensure the staining reagent is suitable for carbohydrates. A common stain for sugars is a p-anisaldehyde solution followed by heating.

  • Compound Volatility: If the compound is volatile, it may evaporate from the plate.[12]

  • Streaking: If the sample is streaking, it could be due to high sample concentration, high polarity of the compound, or interaction with the stationary phase.[13]

Troubleshooting Guides

Guide 1: HPLC/HPAEC-PAD - Poor Peak Shape
Symptom Possible Cause Suggested Solution
Broad Peaks Column overloadDecrease the injection volume or sample concentration.
Extra-column volumeUse shorter, narrower tubing and ensure all fittings are properly connected.[9]
Mobile phase flow rate too lowIncrease the flow rate.[5]
Column contaminationWash the column with a strong solvent.
Tailing Peaks Secondary interactions with the stationary phaseAdd a competing base or acid to the mobile phase.
Column voidsReplace the column.
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase.
Splitting Peaks Clogged column fritBack-flush the column or replace the frit.
Sample solvent stronger than mobile phaseUse a weaker sample solvent.
Injector issueCheck the injector for proper operation.
Guide 2: HPAEC-PAD - Signal and Baseline Issues
Symptom Possible Cause Suggested Solution
Noisy Baseline Air bubbles in the detectorDegas the mobile phase and purge the system.[6][8]
Contaminated mobile phasePrepare fresh mobile phase using high-purity reagents and water.
Leaks in the systemCheck and tighten all fittings.[8]
Drifting Baseline Temperature fluctuationsUse a column oven and ensure stable ambient temperature.
Column not equilibratedEquilibrate the column for a sufficient amount of time before analysis.
Mobile phase composition changingEnsure the mobile phase is well-mixed.
Low Sensitivity Electrode surface is fouled or oxidizedClean or replace the working electrode.
Incorrect detector settingsOptimize the waveform and potential settings for your analyte.
Sample degradationEnsure proper sample storage and handling.[14]

Experimental Protocols

Protocol 1: HPAEC-PAD Analysis of this compound

This protocol provides a general method for the analysis of this compound and other xylo-oligosaccharides.

  • System Preparation:

    • Chromatograph: An ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ PA1 or PA200).[1]

    • Mobile Phase A: Deionized water (18.2 MΩ·cm).

    • Mobile Phase B: 200 mM Sodium Hydroxide (NaOH).

    • Mobile Phase C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH.

  • Sample Preparation:

    • Dilute the sample containing this compound in deionized water to a concentration within the detector's linear range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 100% Mobile Phase B.

      • 2-20 min: Linear gradient to 80% B and 20% C.

      • 20-25 min: Linear gradient to 100% C.

      • 25-30 min: Re-equilibration with 100% B.

    • Detector Waveform: Use a standard quadruple-potential waveform for carbohydrate analysis.

  • Data Analysis:

    • Identify this compound based on its retention time compared to a standard.

    • Quantify the amount of this compound using a calibration curve generated from standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Data Analysis Sample Aqueous Sample (e.g., Hydrolysate) Dilution Dilution Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection Filtration->Injection Separation HPAEC Column (e.g., CarboPac PA200) Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report Troubleshooting_Logic start Problem: Poor Peak Resolution q1 Is the peak tailing? start->q1 a1_yes Check for column overload. Reduce sample concentration. q1->a1_yes Yes q2 Are retention times shifting? q1->q2 No a1_yes->q2 a2_yes Check for leaks and ensure stable temperature/mobile phase. q2->a2_yes Yes q3 Are peaks broad but symmetrical? q2->q3 No a2_yes->q3 a3_yes Optimize mobile phase or change to a higher efficiency column. q3->a3_yes Yes end Resolution Improved q3->end No a3_yes->end Parameter_Relationships Resolution Peak Resolution Selectivity Selectivity Resolution->Selectivity Efficiency Efficiency Resolution->Efficiency Retention Retention Resolution->Retention MobilePhase Mobile Phase Composition MobilePhase->Selectivity MobilePhase->Retention Column Column (Stationary Phase, Dimensions) Column->Selectivity Column->Efficiency FlowRate Flow Rate FlowRate->Efficiency FlowRate->Retention Temperature Temperature Temperature->Selectivity Temperature->Retention

References

Technical Support Center: Xylobiose Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for xylobiose quantification assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification?

A1: The most prevalent methods for quantifying this compound include High-Performance Liquid Chromatography (HPLC), dinitrosalicylic acid (DNS) assay, and enzymatic assays. Each method has its own set of advantages and limitations in terms of specificity, sensitivity, and susceptibility to interference.

Q2: How do I choose the right quantification assay for my samples?

A2: The choice of assay depends on the sample matrix, the required sensitivity, and the available equipment.

  • HPLC is ideal for complex mixtures as it separates and quantifies individual oligosaccharides.

  • The DNS assay is a simpler, colorimetric method suitable for estimating total reducing sugars but is less specific than HPLC.[1][2] It is important to note that the DNS method can overestimate endo-xylanase activity.[1]

  • Enzymatic assays can offer high specificity and are amenable to high-throughput screening.[3][4]

Q3: What is a "matrix effect" and how can it affect my results?

A3: The matrix effect refers to the alteration of an analyte's response due to the presence of other components in the sample matrix.[5][6] In this compound quantification, matrix components can interfere with the assay, leading to either an underestimation or overestimation of the this compound concentration.[7] This is a significant consideration, especially in complex biological or food samples.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q4: My HPLC chromatogram shows drifting retention times. What could be the cause?

A4: Retention time drift in HPLC can be caused by several factors:

  • Poor temperature control: Ensure the column oven is set to a stable temperature.[8]

  • Incorrect mobile phase composition: Prepare fresh mobile phase and ensure all components are miscible.[8][9]

  • Insufficient column equilibration: Increase the column equilibration time before injecting your sample.[8][10]

  • Changes in flow rate: Check for leaks in the system and ensure the pump is functioning correctly.[8]

  • Air bubbles in the system: Degas the mobile phase and purge the system to remove any trapped air.[8]

Q5: I am observing baseline noise in my HPLC analysis. How can I resolve this?

A5: Baseline noise can obscure small peaks and affect integration. Common causes and solutions include:

  • Contaminated mobile phase: Use HPLC-grade solvents and freshly prepared buffers.[9] Filtering the mobile phase can also help.[11]

  • Air bubbles in the system: Degas the mobile phase and purge the pump.[8]

  • Detector issues: A dirty flow cell or a failing lamp can contribute to noise. Clean the flow cell or replace the lamp if necessary.[8]

  • System leaks: Check for any loose fittings, especially between the column and the detector.[8]

Q6: My peaks are broad or tailing. What should I do?

A6: Peak broadening or tailing can compromise resolution and quantification. Consider the following:

  • Column contamination or degradation: A contaminated guard column or analytical column can lead to poor peak shape. Replace the guard column or clean/replace the analytical column.[8]

  • Column overloading: Reduce the injection volume or sample concentration.[8]

  • Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for your analytes.

  • Dead volume: Excessive tubing length or wide-bore tubing between the column and detector can cause peak broadening.[8]

Dinitrosalicylic Acid (DNS) Assay

Q7: My DNS assay results seem unexpectedly high. What could be the reason?

A7: The DNS assay is prone to interference from various substances, which can lead to an overestimation of reducing sugars.[1]

  • Interference from other reducing agents: The DNS reagent reacts with any reducing substance in the sample, not just this compound. This includes other sugars, ascorbic acid, and certain amino acids.[12]

  • Presence of furfural and 5-hydroxymethylfurfural (HMF): These compounds, which can be formed during acid hydrolysis of biomass, react with the DNS reagent and lead to inflated results.[13]

  • Incorrect standard curve: Ensure your standard curve is prepared with the same matrix as your samples to account for potential background interference. The color response in the DNS assay can vary for different xylo-oligosaccharides.[14]

Q8: The color development in my DNS assay is inconsistent. How can I improve reproducibility?

A8: Inconsistent color development can stem from several factors:

  • Precise timing and temperature control: The heating step is critical. Ensure all samples and standards are heated for the exact same duration and at the same temperature.[15]

  • Reagent stability: The DNS reagent can degrade over time. Store it properly and prepare fresh solutions as needed.

  • Pipetting accuracy: Use calibrated pipettes to ensure accurate addition of samples, standards, and reagents.[16]

Enzymatic Assays

Q9: My enzymatic assay is showing no or very low activity. What should I check?

A9: Low or no enzyme activity can be frustrating. Here's a checklist of potential issues:

  • Incorrect buffer conditions: Ensure the assay buffer is at the optimal pH and temperature for the enzyme.[17] Using ice-cold buffer can significantly slow down the reaction.[17]

  • Improperly stored or expired enzyme/reagents: Check the expiration dates and storage conditions of all kit components.[16] Avoid repeated freeze-thaw cycles of the enzyme.[17]

  • Omission of a necessary component: Double-check the protocol to ensure all required reagents, such as cofactors, were added to the reaction mixture.[17]

  • Presence of inhibitors in the sample: Some compounds in your sample matrix may inhibit the enzyme. Consider a sample cleanup step or dilution.

Q10: I'm seeing high background signal in my enzymatic assay. What could be the cause?

A10: High background can mask the true signal from your analyte.

  • Contaminated reagents: One of the reagents may be contaminated with the product being measured.

  • Substrate instability: The substrate may be unstable and spontaneously break down, releasing the product.

  • Interfering substances in the sample: The sample itself may contain substances that produce a signal in the assay. Running a sample blank (without the enzyme) can help identify this issue.

Quantitative Data Summary

Assay MethodCommon AnalytesLimit of Detection (LOD)Linearity RangeKey Interferences
HPLC-RID Xylose, this compound, Xylotriose, etc.~µg/mL rangeDependent on detector and analyteCo-eluting compounds
DNS Assay Total Reducing Sugars~10-100 µg/mLTypically up to ~2 mg/mLOther reducing sugars, furfural, HMF, some amino acids[12][13]
Enzymatic Assay D-xylose/Xylobiose (specific to enzyme)Can be in the low µM range[18]Dependent on the specific kit/enzymeEnzyme inhibitors, compounds that interfere with detection (e.g., absorbance or fluorescence)[16]

Experimental Protocols & Methodologies

A detailed protocol for a common this compound quantification method is provided below as an example.

Protocol: DNS Assay for Total Reducing Sugars
  • Preparation of DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20mL of 2M NaOH in 80mL of distilled water. Gently heat to dissolve completely and then bring the final volume to 100mL with distilled water. Store in a dark bottle at room temperature.

  • Standard Curve Preparation: Prepare a series of xylose standards (e.g., 0.1 to 2.0 mg/mL) in the same buffer or matrix as your samples.

  • Sample Preparation: Dilute your samples as necessary to fall within the linear range of the standard curve.

  • Reaction:

    • Add 1 mL of the sample or standard to a test tube.

    • Add 1 mL of the DNS reagent.

    • Vortex briefly to mix.

    • Heat the tubes in a boiling water bath for exactly 5 minutes.[15]

    • Cool the tubes to room temperature in a water bath.[15]

    • Add 8 mL of distilled water and vortex.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Create a standard curve by plotting absorbance versus xylose concentration. Use the equation of the line to determine the concentration of reducing sugars in your samples.

Visualizations

HPLC_Troubleshooting_Workflow cluster_drift Troubleshooting Retention Time Drift cluster_noise Troubleshooting Baseline Noise cluster_peaks Troubleshooting Peak Shape start HPLC Issue Observed issue1 Retention Time Drift start->issue1 issue2 Baseline Noise start->issue2 issue3 Broad/Tailing Peaks start->issue3 drift1 Check Temperature Control issue1->drift1 noise1 Use HPLC-Grade Solvents issue2->noise1 peak1 Replace Guard Column issue3->peak1 drift2 Prepare Fresh Mobile Phase drift1->drift2 drift3 Increase Equilibration Time drift2->drift3 drift4 Check for Leaks/Flow Rate drift3->drift4 end Problem Resolved drift4->end noise2 Degas Mobile Phase noise1->noise2 noise3 Clean Detector Flow Cell noise2->noise3 noise4 Check for Leaks noise3->noise4 noise4->end peak2 Reduce Injection Volume peak1->peak2 peak3 Optimize Mobile Phase peak2->peak3 peak4 Minimize Dead Volume peak3->peak4 peak4->end

Caption: A troubleshooting workflow for common HPLC issues.

DNS_Assay_Workflow start Start DNS Assay prep_reagents Prepare DNS Reagent & Standards start->prep_reagents prep_samples Prepare Samples (Dilute if necessary) start->prep_samples reaction Mix Sample/Standard with DNS Reagent prep_reagents->reaction prep_samples->reaction heat Heat in Boiling Water Bath (5 min) reaction->heat cool Cool to Room Temperature heat->cool dilute Add Distilled Water cool->dilute measure Measure Absorbance at 540 nm dilute->measure quantify Quantify using Standard Curve measure->quantify end End quantify->end

Caption: A typical experimental workflow for the DNS assay.

References

Technical Support Center: Optimizing Xylanase Reactions on Xylobiose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for xylanase on its substrate, xylobiose. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for xylanase activity on this compound?

The optimal pH for xylanase activity is highly dependent on the microbial source of the enzyme. Xylanases can function across a broad pH spectrum, from acidic to alkaline conditions. For instance, xylanase from Bacillus pumilus has shown an optimal pH of 8.0, which can increase to 9.0 after immobilization.[1] In contrast, a xylanase from Trichoderma asperellum exhibits maximum activity at a highly acidic pH of 3.0.[2] It is crucial to determine the optimal pH for your specific xylanase empirically.

Summary of Optimal pH for Xylanases from Various Sources

Microbial SourceOptimal pHReference
Bacillus pumilus VLK-1 (free enzyme)8.0[1]
Bacillus pumilus VLK-1 (immobilized)9.0[1]
Bacillus arseniciselenatis DSM 153408.0[3]
Geobacillus sp. Strain DUSELR137.0[4]
Bacillus sp. RTS119.0
Trichoderma asperellum ND-13.0[2]
Aspergillus tamarii Kita5.5[5]
Streptomyces thermocarboxydus TKU0456.0[6]
Fusarium sp. BVKT R25.0[7]

2. What is the optimal temperature for the reaction?

Similar to pH, the optimal temperature for xylanase activity varies significantly depending on the source organism. Thermostable xylanases, such as the one from Geobacillus sp. strain DUSELR13, can have an optimal temperature as high as 75°C.[4] Others, like the xylanase from Trichoderma reesei, function optimally at a more moderate temperature of 45°C.[8] Thermal stability is also a key factor; for example, a xylanase from Bacillus pumilus had its optimal temperature increase from 60°C to 65°C after immobilization.[1]

Summary of Optimal Temperatures for Xylanases from Various Sources

Microbial SourceOptimal Temperature (°C)Reference
Bacillus pumilus VLK-1 (free enzyme)60[1]
Bacillus pumilus VLK-1 (immobilized)65[1]
Bacillus arseniciselenatis DSM 1534050[3]
Geobacillus sp. Strain DUSELR1375[4]
Bacillus sp. RTS1160
Trichoderma asperellum ND-150[2]
Streptomyces thermocarboxydus TKU04560[6]
Trichoderma reesei JL-145[8]
Fusarium sp. BVKT R232.5[7]

3. How do enzyme and substrate concentrations affect the reaction?

The reaction rate is influenced by both enzyme and substrate (this compound) concentrations.

  • Enzyme Concentration: Under non-limiting substrate conditions, the initial reaction velocity is directly proportional to the enzyme concentration.

  • Substrate Concentration: The reaction rate increases with substrate concentration until it reaches a saturation point, after which the rate plateaus. However, at very high concentrations of this compound, some enzymes may exhibit substrate inhibition, leading to a decrease in the reaction rate.[9] For a β-xylosidase acting on this compound, kinetic studies showed a linear reaction rate for at least 90 minutes at a 4 mM substrate concentration.[9]

4. What are the typical kinetic parameters (Kₘ and Vₘₐₓ) for xylanase with this compound?

The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are key indicators of enzyme efficiency. These values are specific to each enzyme-substrate pair. While many studies report kinetics for xylanases on the complex polysaccharide xylan, data on the specific disaccharide this compound is less common. For reference, a β-xylosidase from Thermoanaerobacterium sp. acting on this compound showed a Kₘ of 3.3 ± 0.7 mM and a kcat of 2.7 ± 0.4 s⁻¹.[9] Another study on a xylanase from Bacillus sp. using birchwood xylan as a substrate reported a Kₘ of 5.26 mg/mL and a Vₘₐₓ of 277.7 μmol/min/mg.[3]

5. What are the expected hydrolysis products?

Xylanase (E.C 3.2.1.8) degrades β-1,4 xylan by cleaving the glycosidic bonds.[3] When acting on the disaccharide this compound (composed of two xylose units), the expected hydrolysis product is the monosaccharide xylose . The reaction involves the cleavage of the β-1,4 glycosidic bond linking the two xylose monomers. Some xylanases may also exhibit transglycosylation activity, where the enzyme transfers a xylose unit to another this compound molecule, forming xylotriose.[2]

G This compound This compound (Substrate) Xylanase Xylanase (Enzyme) This compound->Xylanase Products Xylose + Xylose (Products) Xylanase->Products Hydrolysis

Caption: Enzymatic hydrolysis of this compound by xylanase.

Troubleshooting Guide

Q1: My reaction rate is significantly lower than expected. What are the potential causes?

Low enzymatic activity can stem from several factors. Use the following logical guide to troubleshoot the issue.

TroubleshootingWorkflow start Low Xylanase Activity Detected check_ph Is the buffer pH correct and optimal for the enzyme? start->check_ph check_temp Is the reaction temperature optimal and stable? check_ph->check_temp Yes adjust_ph Adjust pH / Prepare fresh buffer check_ph->adjust_ph No check_enzyme Is the enzyme concentration and activity verified? check_temp->check_enzyme Yes adjust_temp Calibrate incubator / water bath check_temp->adjust_temp No check_substrate Is the substrate (this compound) pure and at the correct concentration? check_enzyme->check_substrate Yes verify_enzyme Verify enzyme activity with a standard assay / Use fresh enzyme stock check_enzyme->verify_enzyme No check_inhibitors Are there any potential inhibitors in the reaction mix? check_substrate->check_inhibitors Yes verify_substrate Check substrate purity / Recalculate concentration check_substrate->verify_substrate No remove_inhibitors Identify and remove inhibitors (e.g., metal ions, detergents) check_inhibitors->remove_inhibitors Yes end_good Problem Resolved check_inhibitors->end_good No adjust_ph->check_temp adjust_temp->check_enzyme verify_enzyme->check_substrate verify_substrate->check_inhibitors remove_inhibitors->end_good G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Quantification P1 Determine Optimal pH & Temperature P2 Prepare Substrate, Buffer, & Enzyme Solutions P1->P2 R1 Mix Enzyme and Substrate at Optimal Temperature P2->R1 R2 Incubate for Predetermined Time (Linear Range) R1->R2 A1 Stop Reaction (e.g., add DNS reagent) R2->A1 A2 Develop Color (Boil) A1->A2 A3 Measure Absorbance (540 nm) A2->A3 A4 Calculate Activity using Xylose Standard Curve A3->A4

References

Navigating Xylobiose Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Low Solubility of Xylobiose in Experiments

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of this compound is a critical step for the accuracy and reproducibility of experimental results. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges associated with this compound's solubility.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound, a disaccharide of xylose, exhibits varied solubility in common laboratory solvents. It is soluble in water and dimethyl sulfoxide (DMSO). Specifically, its solubility in water is 10 mg/mL, resulting in a clear, colorless to faintly yellow solution.[1] In DMSO, this compound demonstrates significantly higher solubility, reaching up to 100 mg/mL (354.3 mM). However, it is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce its solubilizing capacity. Information on its solubility in other organic solvents like pure ethanol, methanol, or acetone is limited, but based on the behavior of the related monosaccharide xylose, its solubility is expected to be low in solvents with lower polarity than water. The solubility of xylose in ethanol-water mixtures decreases as the proportion of ethanol increases.[2]

Q2: How does temperature affect the solubility of this compound in aqueous solutions?

Q3: What is the impact of pH on the solubility of this compound?

A3: The direct effect of pH on this compound solubility is not extensively documented. However, this compound is a neutral sugar and is not expected to have an ionizable group in the typical pH range used for biological experiments (pH 4-9). Therefore, its solubility is not likely to be significantly affected by pH within this range. Xylo-oligosaccharides, including this compound, have been shown to be stable at low pH during pasteurization and autoclaving, indicating that acidic conditions do not readily degrade the molecule, which indirectly suggests that solubility can be maintained in acidic buffers.

Q4: Can I autoclave my this compound solution for sterilization?

A4: Autoclaving can be a viable method for sterilizing this compound solutions, as xylo-oligosaccharides have demonstrated stability under such conditions. However, it is a well-documented phenomenon that sugars can undergo some degradation at high temperatures, which may lead to the formation of byproducts. For sensitive applications, sterile filtration is the recommended method for sterilization to avoid any potential chemical alteration of the this compound.

Quantitative Solubility Data

For quick reference, the following table summarizes the known quantitative solubility data for this compound.

SolventSolubilityConcentration (Molar)Appearance
Water10 mg/mL~35.4 mMClear, colorless to faintly yellow[1]
Dimethyl Sulfoxide (DMSO)100 mg/mL~354.3 mM-

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous this compound Stock Solution

This protocol outlines the steps for preparing a standard 10 mg/mL aqueous stock solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or deionized water)

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sterile filter (0.22 µm pore size) and syringe (for sterile applications)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution of 10 mg/mL, weigh 100 mg of this compound.

  • Initial Dissolution: Add the this compound powder to a sterile conical tube or flask. Add approximately 80% of the final desired volume of high-purity water.

  • Mixing: Cap the container and mix the solution. This can be done by vortexing for several minutes or by using a magnetic stirrer at a low to medium speed.

  • Gentle Heating (if necessary): If the this compound does not fully dissolve at room temperature, gently warm the solution in a water bath (e.g., 37-50°C). Intermittently mix the solution until all the powder is dissolved. Avoid boiling.

  • Final Volume Adjustment: Once the this compound is completely dissolved, allow the solution to cool to room temperature. Adjust the final volume to the desired amount with high-purity water.

  • Sterilization (if required): For sterile applications, pass the solution through a 0.22 µm sterile filter into a sterile container.[3][4]

  • Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing: In a sterile conical tube, accurately weigh the desired amount of this compound powder. For a 1 mL solution of 100 mg/mL, weigh 100 mg of this compound.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Dissolution: Cap the tube tightly and vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent moisture absorption by the DMSO.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder is not dissolving in water at the desired concentration. - Concentration exceeds the solubility limit (10 mg/mL).- Insufficient mixing.- Low temperature of the solvent.- Prepare a more dilute solution.- Increase mixing time and intensity (vortexing or stirring).- Gently warm the solution in a water bath (37-50°C).
Precipitation occurs after cooling a heated this compound solution. - The solution was supersaturated at the higher temperature.- Re-warm the solution to redissolve the precipitate and use it while warm.- Prepare a less concentrated solution that remains stable at room temperature.
Cloudiness or particles observed in the solution. - Incomplete dissolution.- Contamination (microbial or particulate).- Continue mixing/gentle heating until the solution is clear.- Filter the solution through a 0.22 µm or 0.45 µm filter. For sterile applications, use a 0.22 µm sterile filter.
Difficulty dissolving this compound in a buffered solution. - The buffer components may slightly reduce the solubility compared to pure water.- Follow the same steps as for dissolving in water, including gentle heating and thorough mixing.- Prepare a concentrated stock in water or DMSO and dilute it into the buffer.
Crystallization of this compound in a stock solution during storage. - The storage temperature is too low for the concentration.- Evaporation of the solvent leading to increased concentration.- Gently warm the solution to redissolve the crystals before use.- Store at a slightly higher temperature if stability allows (e.g., 4°C instead of -20°C for short-term use).- Ensure the container is tightly sealed to prevent evaporation.

Visualizing Experimental Workflows

To aid in the clear execution of experiments involving this compound, the following diagrams illustrate key workflows.

G cluster_prep Preparation of this compound Stock Solution weigh 1. Weigh this compound Powder add_solvent 2. Add Solvent (Water or DMSO) weigh->add_solvent mix 3. Mix Thoroughly (Vortex/Stir) add_solvent->mix heat 4. Gentle Heating (if necessary) mix->heat If not fully dissolved adjust_vol 5. Adjust Final Volume (for aqueous) mix->adjust_vol store 7. Store at -20°C mix->store If no volume adjustment or sterilization needed heat->mix sterilize 6. Sterile Filter (optional) adjust_vol->sterilize sterilize->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_exp General Experimental Workflow with this compound prep_stock Prepare this compound Stock Solution (see previous workflow) thaw Thaw Stock Solution prep_stock->thaw dilute Dilute to Working Concentration in Assay Buffer/Media thaw->dilute add_to_exp Add to Experimental System (e.g., cells, enzyme assay) dilute->add_to_exp incubate Incubate under Experimental Conditions add_to_exp->incubate analyze Analyze Results incubate->analyze

Caption: General workflow for using this compound in an experiment.

G cluster_troubleshoot Troubleshooting Logic for this compound Dissolution solubility_issue Solubility Issue? fully_dissolved Fully Dissolved? solubility_issue->fully_dissolved increase_mixing Increase Mixing fully_dissolved->increase_mixing No proceed Proceed with Experiment fully_dissolved->proceed Yes increase_mixing->fully_dissolved gentle_heat Gentle Heating increase_mixing->gentle_heat Still not dissolved gentle_heat->fully_dissolved check_concentration Check Concentration gentle_heat->check_concentration Still not dissolved use_dmso Use DMSO for Higher Concentration check_concentration->use_dmso Concentration too high for water check_concentration->proceed Concentration OK, issue resolved

Caption: Logical steps for troubleshooting this compound solubility issues.

References

Technical Support Center: Preventing Degradation of Xylobiose During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of xylobiose during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound sample preparation, leading to its degradation.

Issue 1: Loss of this compound and Appearance of Xylose Peaks in Chromatograms

Possible Cause: Enzymatic hydrolysis of this compound by β-xylosidases or xylanases present in the sample matrix.

Solution:

  • Heat Inactivation: Immediately after sample collection, heat the sample to 100°C for 10-15 minutes to denature any endogenous enzymes.[1] This is a crucial first step for most biological samples.

  • pH Adjustment: Adjust the sample pH to be outside the optimal range for β-xylosidase and xylanase activity. Most of these enzymes are active in the pH range of 4.0-7.0.[2][3][4] Adjusting the pH to below 3.0 or above 8.0 can significantly reduce enzymatic activity.

  • Chemical Inhibition: If heat or pH adjustment is not feasible, consider adding chemical inhibitors.

    • D-xylose: As the product of this compound hydrolysis, D-xylose can act as a competitive inhibitor of β-xylosidase.[5][6] Adding a small, known concentration of D-xylose to the sample can help reduce the degradation of this compound.

    • Sodium Azide: To prevent microbial growth, which can be a source of degrading enzymes, 0.02% (w/v) sodium azide can be added to the sample.[7]

Issue 2: General Decrease in this compound Concentration Across Multiple Samples

Possible Cause: Non-enzymatic degradation due to acidic conditions or high temperatures during sample processing.

Solution:

  • Avoid Strong Acids: Whenever possible, avoid using strong acids for sample extraction or preservation. If acidic conditions are necessary, use the mildest acid possible and keep the exposure time to a minimum. Weaker organic acids are generally more suitable for the production of xylooligosaccharides.[8]

  • Temperature Control: Process samples at low temperatures (e.g., on ice) to minimize thermal degradation. The rate of xylose degradation, a product of this compound, increases significantly with temperature.[9][10]

  • Storage Conditions: Store samples at -20°C or below to ensure long-term stability.[11] Avoid repeated freeze-thaw cycles as they can affect the stability of compounds in solution.[12][13][14]

Issue 3: Peak Tailing or Broadening for this compound in HPLC Analysis

Possible Cause: Issues with the HPLC method or column chemistry.

Solution:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis. For basic analytes, a lower pH can reduce peak tailing by minimizing interactions with residual silanol groups on the column.[5]

  • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample matrix that can cause peak distortion.[15]

  • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample preparation?

A1: The two primary causes are:

  • Enzymatic Hydrolysis: Enzymes like β-xylosidases and xylanases, which may be present in the sample matrix, can break down this compound into xylose.[5]

  • Non-Enzymatic Degradation: This occurs under harsh chemical or physical conditions, such as exposure to strong acids (acid hydrolysis) or high temperatures (thermal degradation).[9][10]

Q2: How can I quickly inactivate enzymes in my sample?

A2: The most common and effective method is heat inactivation. Boiling the sample at 100°C for 10-15 minutes will denature and inactivate most enzymes.[1]

Q3: What are the optimal storage conditions for this compound samples?

A3: For long-term stability, samples containing this compound should be stored at -20°C or below.[11] It is also advisable to aliquot samples to avoid multiple freeze-thaw cycles.[12][13][14]

Q4: Can the sample matrix itself affect this compound stability?

A4: Yes, the complexity of the sample matrix can influence this compound stability. For example, high-protein samples may require specific precipitation steps to remove proteins that could interfere with analysis or contribute to degradation.

Q5: Are there any commercially available inhibitors I can use to prevent enzymatic degradation?

A5: While specific inhibitors for β-xylosidases are available for research purposes, for routine sample preparation, controlling pH and temperature, along with heat inactivation, are the most practical and effective methods. D-xylose can also be used as a competitive inhibitor.[5][6]

Data Presentation

Table 1: Stability of this compound under Different pH Conditions

pHTemperature (°C)Incubation TimeRemaining this compound (%)Reference
3.0-5.07010 daysHigh stability[4]
5.5501 hour~87% (of related enzyme)[2]
6.0-9.0501 hourStable range (for related enzyme)[2]

Table 2: Stability of this compound under Different Temperature Conditions

Temperature (°C)pHIncubation TimeRemaining this compound (%)Reference
305.51 hour~98% (of related enzyme)[2]
505.51 hour~61% (of related enzyme)[2]
704.010 daysHigh stability[4]
906.0-7.020 minutesActive (related enzyme)[3]
-20N/A3 yearsStable (as powder)[11]

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Analysis from Liquid Samples

  • Sample Collection: Collect the liquid sample.

  • Enzyme Inactivation: Immediately heat the sample to 100°C for 15 minutes in a boiling water bath to inactivate endogenous enzymes.[1]

  • Cooling: Rapidly cool the sample on ice.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitates.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: If not analyzing immediately, store the vial at -20°C.

Protocol 2: Quenching Enzymatic Hydrolysis Reactions

  • Reaction Termination: To stop an ongoing enzymatic hydrolysis reaction, add an equal volume of 1 M sodium carbonate (Na₂CO₃) to the reaction mixture. This will raise the pH and inactivate the enzymes.

  • Alternative Termination: Alternatively, place the reaction vessel in a boiling water bath for 10-15 minutes.[1]

  • Sample Processing: Proceed with centrifugation and filtration as described in Protocol 1.

Visualizations

Xylobiose_Degradation_Pathways cluster_enzymatic Enzymatic Hydrolysis cluster_non_enzymatic Non-Enzymatic Degradation This compound This compound Xylose Xylose This compound->Xylose Enzymatic Cleavage This compound->Xylose Acid Hydrolysis DegradationProducts Further Degradation Products (e.g., Furfural) Xylose->DegradationProducts Thermal/Acid Degradation Enzyme β-Xylosidase / Xylanase Enzyme->this compound Conditions High Temperature or Strongly Acidic pH Conditions->this compound Conditions->Xylose

Caption: Major degradation pathways of this compound.

Sample_Prep_Workflow Start Start: Sample Collection Step1 Step 1: Enzyme Inactivation (Heat or pH Adjustment) Start->Step1 Step2 Step 2: Cooling & Centrifugation Step1->Step2 Step3 Step 3: Supernatant Collection Step2->Step3 Step4 Step 4: Filtration (0.22 µm) Step3->Step4 Analysis HPLC Analysis Step4->Analysis Storage Storage (-20°C or below) Step4->Storage If not immediate

Caption: Recommended sample preparation workflow.

References

interference in xylobiose detection by other sugars

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for xylobiose detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the accurate quantification of this compound in the presence of other sugars.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound measurement inaccurate when using the 3,5-Dinitrosalicylic Acid (DNS) assay in a sample containing other sugars?

A1: The DNS assay is a non-specific method for quantifying reducing sugars. It works by reducing 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid, which results in a color change that can be measured spectrophotometrically. However, the colorimetric response is not the same for all reducing sugars. Different sugars, including monosaccharides (like glucose, fructose, and xylose) and other disaccharides, will react with the DNS reagent to varying degrees, leading to interference and inaccurate quantification of this compound.[1][2]

Q2: How significant is the interference from other sugars in the DNS assay?

A2: The interference can be substantial and depends on the type and concentration of the interfering sugar. For instance, the color response from this compound in a DNS assay is approximately 1.32 times greater than the response from an equimolar amount of xylose.[3][4] Disaccharides, in general, tend to give a stronger color response than monosaccharides in the DNS assay.[2] This variability can lead to a significant overestimation or underestimation of the actual this compound concentration if a mixed-sugar standard curve is not used.

Q3: Are there alternative colorimetric methods that are less prone to interference?

A3: Yes, the Nelson-Somogyi (NS) assay is another colorimetric method for reducing sugar determination that has been shown to provide a more equivalent color response for equimolar amounts of xylose and xylo-oligosaccharides, including this compound.[5][6] This makes the NS assay a more reliable choice than the DNS assay when analyzing samples containing a mixture of xylose and xylo-oligosaccharides.

Q4: What is the most reliable method for accurately quantifying this compound in a complex sugar mixture?

A4: High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) is the gold standard for the separation and quantification of individual sugars, including this compound, in complex mixtures. HPLC allows for the physical separation of different sugars before detection, thus eliminating the issue of interference observed with colorimetric assays.

Q5: Can enzymatic assays be used for specific this compound detection?

A5: Yes, enzymatic assays utilizing β-xylosidases can offer high specificity for this compound. These enzymes catalyze the hydrolysis of this compound into two molecules of xylose. By measuring the amount of xylose produced, the initial concentration of this compound can be determined. However, it is crucial to assess the specificity of the particular β-xylosidase used, as some may exhibit cross-reactivity with other oligosaccharides.

Troubleshooting Guides

Issue 1: Inaccurate this compound Quantification with DNS Assay

Symptoms:

  • Inconsistent or non-reproducible this compound concentration readings.

  • Discrepancies between expected and measured this compound concentrations in samples known to contain other sugars.

Possible Causes and Solutions:

Possible Cause Solution
Interference from other reducing sugars 1. Use a more specific method: Switch to High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) for accurate separation and quantification. 2. Use an alternative colorimetric assay: The Nelson-Somogyi (NS) assay provides a more consistent molar response for xylo-oligosaccharides.[5][6] 3. Create a mixed-sugar standard curve: If using the DNS assay is unavoidable, prepare standard curves containing a similar composition of sugars as your experimental samples.
Differential color response The DNS reagent reacts differently with various sugars. The color intensity for this compound is higher than for xylose.[3][4] Calibrate your assay with a pure this compound standard if it is the primary sugar of interest.
Issue 2: Poor Peak Resolution and Co-elution in HPLC Analysis

Symptoms:

  • Broad or tailing peaks for this compound.

  • Overlapping peaks, making accurate integration and quantification difficult.

  • Inconsistent retention times.

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate column chemistry Select a column specifically designed for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.
Suboptimal mobile phase composition 1. Adjust the solvent strength: For reversed-phase chromatography, decreasing the organic solvent percentage will increase retention time and may improve resolution. 2. Modify the pH or buffer concentration: For ion-exchange chromatography, adjusting the pH or salt concentration of the mobile phase can alter the selectivity and improve separation.
Incorrect flow rate or temperature 1. Optimize flow rate: Lowering the flow rate can sometimes improve peak resolution, but will increase run time. 2. Adjust column temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but may also affect retention times.
Sample matrix effects Ensure proper sample cleanup to remove interfering compounds. Use of a guard column is also recommended to protect the analytical column.

Quantitative Data Summary

The following table summarizes the relative colorimetric response of various sugars in the DNS assay compared to xylose. This data highlights the non-specific nature of the assay and the potential for interference.

Sugar Sugar Type Relative Molar Color Response (vs. Xylose = 1.00) Reference
XyloseMonosaccharide (Pentose)1.00[3][4]
This compound Disaccharide 1.32 [3][4]
XylotrioseTrisaccharide2.28[4]
GlucoseMonosaccharide (Hexose)Varies, generally lower than disaccharides[2]
FructoseMonosaccharide (Hexose)Varies, generally lower than disaccharides[2]
CellobioseDisaccharideHigher than monosaccharides[2]
MaltoseDisaccharideHigher than monosaccharides[2]
LactoseDisaccharideHigher than monosaccharides[2]

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-RID

This protocol provides a general framework for the separation and quantification of this compound from a mixture of common sugars. Optimization may be required based on the specific HPLC system and sample matrix.

1. Materials and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).

  • Carbohydrate analysis column (e.g., Amino-propyl or Ligand-exchange column).

  • Mobile phase: Acetonitrile and ultrapure water (for amino-propyl columns) or just ultrapure water (for some ligand-exchange columns).

  • Sugar standards: this compound, glucose, fructose, sucrose, arabinose (high purity).

  • Sample filters (0.22 µm).

2. Standard Preparation:

  • Prepare individual stock solutions of each sugar standard (e.g., 10 mg/mL in ultrapure water).

  • Create a mixed standard solution containing all sugars of interest at a known concentration.

  • Prepare a series of calibration standards by diluting the mixed standard solution to cover the expected concentration range of the samples.

3. Sample Preparation:

  • Dilute the samples to fall within the calibration range.

  • Filter all samples and standards through a 0.22 µm filter before injection to prevent column clogging.

4. HPLC-RID Analysis:

  • Column: Amino-propyl column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 10-20 µL.

5. Data Analysis:

  • Identify the this compound peak based on its retention time, as determined by the injection of the pure this compound standard.

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Sample Containing This compound & Other Sugars HPLC HPLC System (with RID) Sample->HPLC Injection Standards Pure Sugar Standards (this compound, Glucose, etc.) Standards->HPLC Injection Data Chromatogram (Peak Separation) HPLC->Data Detection Curve Calibration Curve Construction Data->Curve Peak Area Analysis Result This compound Concentration Curve->Result Interpolation troubleshooting_logic Start Inaccurate this compound Measurement? Method What method is being used? Start->Method DNS DNS Assay Method->DNS Colorimetric HPLC HPLC Method->HPLC Chromatographic DNS_Solution Switch to HPLC or NS Assay. Use mixed-sugar standards. DNS->DNS_Solution HPLC_Issue Check for Peak Co-elution HPLC->HPLC_Issue Accurate Accurate Result DNS_Solution->Accurate Optimize Optimize Mobile Phase, Flow Rate, or Column HPLC_Issue->Optimize Yes HPLC_Issue->Accurate No Optimize->Accurate

References

optimizing xylobiose production from lignocellulosic biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the complexities of producing xylobiose from lignocellulosic biomass.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

Question: Why is my this compound yield consistently low?

Answer:

Low this compound yield is a common issue that can stem from several stages of the production process. The primary factors to investigate are the effectiveness of the pretreatment, the efficiency of the enzymatic hydrolysis, and potential product degradation.

Potential Causes & Solutions:

  • Ineffective Pretreatment: The lignocellulosic matrix may not be sufficiently disrupted, hindering enzyme access to the xylan backbone.[1] Lignin, in particular, acts as a physical barrier.[1]

    • Solution: Re-evaluate your pretreatment method. Alkaline pretreatment is often preferred as it effectively removes lignin and acetyl groups, increasing carbohydrate accessibility for enzymatic hydrolysis.[1][2] Consider optimizing parameters such as alkali concentration, temperature, and reaction time.

  • Suboptimal Enzymatic Hydrolysis Conditions: The enzyme's activity is highly dependent on its environment.

    • Solution: Verify and optimize the key hydrolysis parameters: pH, temperature, enzyme loading, and substrate concentration. Ensure the conditions align with the specifications of the xylanase being used. Temperature, in particular, is a critical factor influencing product yield.[3]

  • Enzyme Inhibition: Compounds generated during pretreatment or the hydrolysis products themselves can inhibit xylanase activity.

    • Solution: Wash the pretreated biomass thoroughly to remove potential inhibitors. Common inhibitors include furans (furfural), aliphatic acids (formic acid), and aromatic compounds (vanillin).[4][5][6] Additionally, high concentrations of xylose can cause feedback inhibition of some xylanases.[6]

  • Further Degradation of this compound: Prolonged reaction times or harsh conditions can lead to the breakdown of this compound into xylose.

    • Solution: Perform a time-course experiment to identify the optimal hydrolysis duration that maximizes this compound concentration before significant degradation occurs.[7]

A logical workflow for diagnosing low yield can be visualized as follows:

LowYield_Troubleshooting start Problem: Low this compound Yield check_pretreatment Was Pretreatment Effective? (e.g., sufficient lignin removal) start->check_pretreatment optimize_pretreatment Action: Optimize Pretreatment (Alkali conc., Temp, Time) check_pretreatment->optimize_pretreatment No check_hydrolysis Are Hydrolysis Conditions Optimal? (pH, Temp, Enzyme Load) check_pretreatment->check_hydrolysis Yes optimize_pretreatment->check_hydrolysis optimize_hydrolysis Action: Optimize Hydrolysis Parameters (Perform DOE) check_hydrolysis->optimize_hydrolysis No check_inhibition Is Enzyme Inhibition Occurring? check_hydrolysis->check_inhibition Yes optimize_hydrolysis->check_inhibition wash_biomass Action: Wash Pretreated Biomass Thoroughly (Remove furfural, vanillin, etc.) check_inhibition->wash_biomass Yes check_degradation Is this compound Degrading to Xylose? check_inhibition->check_degradation No wash_biomass->check_degradation optimize_time Action: Optimize Reaction Time (Conduct Time-Course Study) check_degradation->optimize_time Yes end_node Yield Improved check_degradation->end_node No optimize_time->end_node

Caption: Troubleshooting workflow for low this compound yield.

Question: Why is the final product rich in xylose instead of this compound?

Answer:

An excess of the monosaccharide xylose indicates that the hydrolysis process has gone beyond the desired production of xylo-oligosaccharides.

Potential Causes & Solutions:

  • Presence of Exo-β-xylosidase Activity: The crude enzyme preparation may contain exo-β-xylosidases, which cleave this compound and other xylo-oligosaccharides into xylose.

    • Solution: Use a purified endo-xylanase that is free of exo-xylosidase activity. Ultrafiltration can be employed to remove exo-β-xylosidase from crude enzyme preparations.[8] The use of a purified enzyme significantly increases the final yield of xylo-oligosaccharides.[8]

  • Over-hydrolysis: The reaction has been allowed to proceed for too long, causing the endo-xylanase to break down the initially formed this compound.

    • Solution: As mentioned previously, shorten the hydrolysis time. A time-course analysis is crucial to pinpoint the peak this compound concentration.

  • Inappropriate Type of Xylanase: Different families of xylanases have different product profiles.

    • Solution: GH11 family xylanases tend to produce smaller oligosaccharides, while GH10 xylanases can act on a wider range of substituted xylans and may produce a different product profile.[1] Experiment with different types of xylanases to find one that favors this compound production from your specific substrate.

Question: How can I overcome issues during this compound purification?

Answer:

Purification is challenging due to the presence of other sugars, lignin-derived compounds, and salts from the pretreatment and hydrolysis steps.

Potential Causes & Solutions:

  • Co-elution of Similar Sized Molecules: Other monosaccharides (glucose, arabinose) and oligosaccharides can be difficult to separate from this compound.

    • Solution: Employ multi-step purification strategies. A common approach involves initial clarification with activated carbon to remove colored impurities, followed by chromatographic separation.[9][10] Gel permeation chromatography is effective for separating oligosaccharides based on size.[11]

  • Presence of Impurities Affecting Downstream Applications: Residual acids, salts, or phenolic compounds can interfere with subsequent uses.

    • Solution: Membrane filtration (such as nanofiltration or reverse osmosis) can be used to remove salts and smaller molecules.[12] For removing phenolic compounds and other colored impurities, adsorption with activated carbon is a highly effective method.[9][13]

Frequently Asked Questions (FAQs)

Q1: What are the best sources of lignocellulosic biomass for this compound production? A1: The best sources are those with a high hemicellulose (specifically xylan) content.[2] Commonly used and effective feedstocks include agricultural residues like corn cobs, sugarcane bagasse, rice straw, and wheat bran, as well as hardwoods like birchwood.[1][2][14][15] Corn cobs are considered a major substrate due to their high hemicellulose content.[14]

Q2: Which pretreatment method is most effective for maximizing this compound yield? A2: Pretreatment is crucial for breaking down the complex lignocellulosic structure.[2] Methods are generally categorized as physical, chemical, physiochemical, and biological.[2] While methods like acid hydrolysis are effective, they can also degrade sugars into inhibitors like furfural.[6][7] Alkaline pretreatment is often advantageous because it efficiently removes lignin and enhances the accessibility of xylan to enzymes, leading to a higher xylo-oligosaccharide yield.[1][2]

Q3: What are the key enzymatic hydrolysis parameters to optimize? A3: The most significant parameters to optimize for maximizing this compound yield are temperature, substrate concentration, enzyme concentration (loading), and hydrolysis time.[3][15] The optimal conditions vary depending on the biomass source and the specific xylanase used.

Q4: What are the common inhibitors generated during pretreatment, and how do they affect the enzymes? A4: Pretreatment can generate compounds that inhibit xylanase activity.[4][5][16] These include:

  • Aromatic compounds (e.g., vanillin): Can cause non-competitive inhibition.[4][5]

  • Aliphatic acids (e.g., formic acid): Can lead to mixed-inhibition.[4][5]

  • Furans (e.g., furfural): Formed from the degradation of pentose sugars.[6]

  • Ethanol (if used in the process): Acts as a competitive inhibitor.[4][5] Thorough washing of the pretreated biomass is essential to remove these inhibitory compounds before enzymatic hydrolysis.

Data Presentation: Optimal Hydrolysis Conditions

The following tables summarize optimal conditions for this compound production from various lignocellulosic sources as reported in scientific literature.

Table 1: Optimized Enzymatic Hydrolysis Conditions for this compound Production

Biomass Source Enzyme Source Temperature (°C) Substrate Conc. (%) Enzyme Conc. (U) Primary Product Reference
Sugarcane Bagasse Kitasatospora sp. 30 4 16 This compound [15][17][18]
Oil Palm Empty Fruit Bunch Kitasatospora sp. 30 5 16 This compound [15][17][18]
Rice Straw Kitasatospora sp. 40 4 16 This compound [15][17][18]

| Alkali-pretreated Corn Cobs | T. lanuginosus VAPS-24 | 46.4 | 1.42 | 48.6 | this compound |[14] |

Experimental Protocols

Below are generalized methodologies for key experimental stages. Researchers should adapt these protocols based on their specific biomass, enzymes, and available equipment.

Overall Experimental Workflow

Experimental_Workflow A 1. Biomass Selection (e.g., Corn Cob) B 2. Pretreatment (Alkaline Extraction) A->B C 3. Solid-Liquid Separation & Washing B->C D 4. Enzymatic Hydrolysis (Endo-xylanase) C->D E 5. Enzyme Deactivation (Heat Treatment) D->E F 6. Purification (Activated Carbon + Chromatography) E->F G 7. Product Analysis (HPLC) F->G H Purified this compound G->H

Caption: General workflow for this compound production.

Protocol 1: Alkaline Pretreatment of Corn Cobs

This protocol is designed to extract xylan from the lignocellulosic matrix.

  • Preparation: Mill the dried corn cobs to a fine powder (e.g., 40-60 mesh).

  • Extraction: Prepare a 7% (w/v) sodium hydroxide (NaOH) solution. Mix the milled corn cob powder with the NaOH solution at a solid-to-liquid ratio of 1:7 (w/v).[7]

  • Heating: Transfer the slurry to an autoclave or a steam reactor. Heat at 120°C for 45-60 minutes to facilitate the breakdown of the lignin-hemicellulose complex.[1][7]

  • Cooling & Separation: Allow the reactor to cool to room temperature. Separate the solid residue from the liquid hydrolysate (rich in dissolved xylan) by centrifugation or filtration.

  • Washing: Wash the solid residue with deionized water until the pH of the filtrate is neutral. This step is critical for removing residual alkali and soluble inhibitors.

  • Drying: Dry the resulting xylan-rich solid material in an oven at 60°C until a constant weight is achieved. This material will be the substrate for enzymatic hydrolysis.

Protocol 2: Enzymatic Hydrolysis for this compound Production

This protocol uses the pretreated biomass to generate xylo-oligosaccharides.

  • Slurry Preparation: Prepare a substrate slurry by suspending the pretreated biomass in a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0). A typical substrate concentration is 2-5% (w/v).[15][19]

  • Enzyme Addition: Preheat the slurry to the optimal temperature for your chosen xylanase (e.g., 40-50°C). Add the endo-xylanase enzyme at a predetermined loading (e.g., 16 U per gram of substrate).[15]

  • Incubation: Incubate the reaction mixture in a shaking incubator for a predetermined duration (e.g., 2-24 hours).[15] It is highly recommended to withdraw aliquots at various time points (e.g., 2, 4, 6, 12, 24h) to determine the point of maximum this compound yield.

  • Reaction Termination: Stop the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge the mixture at high speed (e.g., 9000 rpm for 10 min) to pellet the remaining solids.[9] The supernatant contains the crude xylo-oligosaccharides.

Protocol 3: Purification of this compound

This protocol describes a two-step process to purify this compound from the crude hydrolysate.

  • Decolorization with Activated Carbon:

    • Add activated carbon powder to the supernatant from the hydrolysis step to a final concentration of 5-10% (w/v).[9]

    • Incubate on a shaker at room temperature for 30-60 minutes to allow adsorption of colored impurities and phenolic compounds.[9]

    • Filter the mixture through a 0.45 µm filter to remove the activated carbon.[9]

  • Enrichment and Separation:

    • The oligosaccharides adsorbed onto the activated carbon can be eluted using a gradient of ethanol (e.g., 15-50% ethanol in water).[9][10]

    • For higher purity, the eluate can be concentrated and further fractionated using gel permeation chromatography (e.g., using a Bio-Gel P-2 column) to separate this compound from other oligosaccharides and monosaccharides.[11]

  • Analysis: Analyze the purified fractions using High-Performance Liquid Chromatography (HPLC) to confirm the purity and concentration of this compound.[14][20]

References

Technical Support Center: High-Purity Xylobiose Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity xylobiose.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound to high purity?

A1: The primary methods for achieving high-purity this compound include various chromatography techniques and crystallization. Commonly employed chromatography methods are Activated Carbon Chromatography, Ion-Exchange Chromatography (IEC), Size-Exclusion Chromatography (SEC), and Simulated Moving Bed (SMB) chromatography. Crystallization is often used as a final step to achieve a highly pure, stable solid product.

Q2: What purity levels can be expected from these different purification methods?

A2: Purity levels can vary significantly depending on the chosen method and the starting material. Activated carbon chromatography can achieve purities of up to 97.29%.[1] Simulated Moving Bed (SMB) chromatography has been shown to achieve very high purities, around 99.5% to nearly 100%.[2] Crystallization, especially when used after a chromatographic step, can yield a product with purity exceeding 99%.

Q3: What are the main challenges in purifying this compound?

A3: Key challenges include the removal of structurally similar saccharides such as xylose, arabinose, and higher xylooligosaccharides (XOS). Other impurities like lignin, salts, and pigments from the biomass source can also interfere with purification and inhibit downstream applications.[3] Each purification step has its own set of challenges, from membrane fouling in initial clarification steps to co-elution of impurities in chromatography and inhibition of crystallization.

Troubleshooting Guides

Activated Carbon Chromatography

Problem: Low this compound recovery after elution.

  • Possible Cause: The ethanol concentration in the elution buffer may be too low or too high. The interaction between this compound and activated carbon is sensitive to the ethanol concentration.

  • Solution: Optimize the ethanol concentration for elution. A 5% (v/v) ethanol-water solution has been shown to effectively elute this compound with a high yield.[1][2] Perform a gradient elution with increasing ethanol concentrations (e.g., 5%, 10%, 15%) to determine the optimal elution point for this compound while leaving strongly bound impurities behind.

Problem: Co-elution of xylose and other monosaccharides with this compound.

  • Possible Cause: Inadequate washing after the initial adsorption step. Monosaccharides are less strongly adsorbed than this compound and should be removed before elution.

  • Solution: Increase the volume of the water wash after adsorbing the crude this compound solution onto the activated carbon. Washing with at least a 3-fold volume of water has been demonstrated to effectively remove xylose and acetate.[2]

Problem: Activated carbon fines are present in the purified this compound solution.

  • Possible Cause: The activated carbon was not properly prepared or has degraded. Fine particles can leach from the column and contaminate the product.

  • Solution: Ensure the activated carbon is thoroughly washed with deionized water before packing the column to remove any fine particles. If the problem persists, consider using a granular or pelletized form of activated carbon, which is less prone to generating fines. A post-chromatography filtration step using a 0.22 µm filter can also be implemented.

Ion-Exchange Chromatography (IEC)

Problem: Poor separation of this compound from other charged impurities.

  • Possible Cause: The pH or ionic strength of the buffer is not optimal for binding or elution. The charge of this compound and the impurities is highly dependent on the pH.

  • Solution: Adjust the pH of the equilibration and elution buffers. For anion-exchange chromatography, a slightly basic pH will ensure that any acidic impurities are charged and bind to the column, allowing the neutral this compound to pass through. For cation-exchange chromatography, a slightly acidic pH can be used. A salt gradient (e.g., 0-1 M NaCl) is typically used for elution, and optimizing this gradient can improve separation.

Problem: this compound does not bind to the ion-exchange column.

  • Possible Cause: this compound is a neutral molecule and will not bind to either an anion or cation exchange column under typical conditions. This technique is primarily used to remove charged impurities.

  • Solution: This is the expected behavior. Use IEC as a polishing step to remove charged impurities like organic acids, salts, or charged color compounds. The this compound will be collected in the flow-through, while the impurities will bind to the column.

Size-Exclusion Chromatography (SEC)

Problem: Co-elution of this compound with molecules of similar size (e.g., other disaccharides).

  • Possible Cause: The resolution of the SEC column is insufficient to separate molecules with small differences in hydrodynamic volume.

  • Solution: Use a column with a smaller bead size or a longer column to increase the resolution. Optimize the flow rate; a slower flow rate generally improves resolution. Ensure the sample volume is small relative to the column volume (typically less than 2% of the total column volume) to prevent band broadening.

Problem: Peak tailing or fronting for the this compound peak.

  • Possible Cause: Secondary interactions between this compound and the SEC matrix. Although SEC is based on size, some matrices can have slight hydrophobic or ionic interactions.

  • Solution: Modify the mobile phase to reduce these interactions. Adding a low concentration of salt (e.g., 150 mM NaCl) can minimize ionic interactions. If hydrophobic interactions are suspected, a small amount of organic solvent (e.g., 5-10% acetonitrile or isopropanol) can be added to the mobile phase.

Simulated Moving Bed (SMB) Chromatography

Problem: Purity of the collected this compound is lower than expected.

  • Possible Cause: The flow rates in the different zones of the SMB system are not correctly optimized. This can lead to the breakthrough of impurities into the product stream or the loss of product into the raffinate.

  • Solution: Re-optimize the flow rates of the eluent, feed, extract, and raffinate streams based on the retention times of this compound and the key impurities, which are determined from preliminary pulse tests on a single column. The "triangle theory" is often used for the initial design of SMB operating parameters.

Problem: Low recovery of this compound.

  • Possible Cause: The switching time for the valves is not optimal, leading to product loss in the raffinate stream.

  • Solution: Adjust the switching time. A shorter switching time can help to prevent the product from moving past the extract port. This must be balanced with the purity requirements, as a shorter switching time can sometimes lead to lower purity.

Crystallization

Problem: this compound does not crystallize from the solution.

  • Possible Cause: The solution is not sufficiently supersaturated, or the presence of impurities is inhibiting nucleation.

  • Solution: Increase the concentration of this compound by evaporating the solvent. Ensure the starting material for crystallization has a high purity (ideally >95%), as impurities can significantly hinder crystallization.[4][5] Seeding the solution with a few small crystals of pure this compound can help to initiate crystallization.

Problem: The resulting this compound crystals are small or of poor quality.

  • Possible Cause: The rate of cooling is too fast, leading to rapid nucleation and the formation of many small crystals. The presence of certain impurities can also affect crystal morphology.

  • Solution: Employ a slow cooling rate to allow for the growth of larger, more uniform crystals. A stepwise cooling profile can be beneficial. Minimize the presence of impurities that are known to affect crystal habit.

Problem: The this compound forms an oil or syrup instead of crystals.

  • Possible Cause: The concentration of this compound is too high, or the temperature is too low, leading to the solution becoming too viscous for crystal lattice formation. The presence of impurities can also lower the freezing point and promote oiling out.

  • Solution: Dilute the solution slightly with a suitable anti-solvent (a solvent in which this compound is less soluble) to reduce the viscosity and induce crystallization. Ensure the starting material is of high purity.

Data Presentation

Table 1: Comparison of Purity and Yield for Different this compound Purification Strategies

Purification MethodStarting MaterialPurity AchievedYield/RecoveryReference
Activated Carbon ChromatographyEnzymatic hydrolysate of sugarcane bagasse97.29%80.16%[1]
Centrifugal Partition ChromatographyBirchwood xylan hydrolysate85.07%10.71 mg/g xylan[6]
Simulated Moving Bed (SMB)Xylooligosaccharides (XOS) mixture99.5%92.3%[2]
Simulated Moving Bed (SMB)Enzymatic reaction output~100%92%

Experimental Protocols

Protocol 1: Activated Carbon Chromatography for this compound Purification
  • Preparation of Activated Carbon: Wash granular activated carbon with deionized water to remove fines until the supernatant is clear. Dry the activated carbon at 105°C overnight.

  • Column Packing: Prepare a slurry of the activated carbon in deionized water and pour it into a chromatography column. Allow the carbon to settle, and then let the water drain until it is level with the top of the carbon bed.

  • Adsorption: Load the crude this compound solution onto the column at a slow flow rate to allow for maximum adsorption.

  • Washing: Wash the column with at least 3 bed volumes of deionized water to remove unbound and weakly bound impurities, such as monosaccharides.

  • Elution: Elute the adsorbed this compound using a 5% (v/v) ethanol-water solution. Collect fractions and monitor the this compound concentration using a refractive index (RI) detector or by analyzing fractions with HPLC.

  • Regeneration: The activated carbon can be regenerated for reuse by washing with a higher concentration of ethanol followed by extensive washing with deionized water.

Protocol 2: High-Purity this compound Crystallization
  • Concentration: Concentrate the purified this compound solution (e.g., from an activated carbon column) under vacuum to a high solids content (typically 70-80% w/w).

  • Cooling: Slowly cool the concentrated syrup. A programmable water bath can be used to control the cooling rate (e.g., 0.5°C/hour).

  • Seeding: Once the solution is slightly supersaturated, add a small amount (0.1% w/w) of fine, pure this compound seed crystals to induce crystallization.

  • Maturation: Continue to cool the solution slowly while gently agitating to allow the crystals to grow. Maintain the solution at a low temperature (e.g., 4°C) for 24-48 hours to maximize the yield.

  • Harvesting: Separate the crystals from the mother liquor by filtration or centrifugation.

  • Washing: Wash the crystals with a cold solvent in which this compound has low solubility (e.g., a high-concentration ethanol-water mixture) to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).

Visualizations

ExperimentalWorkflow_Purification cluster_start Crude this compound Production cluster_purification Purification Steps cluster_final Final Product Formulation cluster_output Final Product Start Enzymatic Hydrolysis of Xylan ActivatedCarbon Activated Carbon Chromatography Start->ActivatedCarbon Remove bulk impurities IonExchange Ion-Exchange Chromatography ActivatedCarbon->IonExchange Remove charged impurities Crystallization Crystallization ActivatedCarbon->Crystallization SMB Simulated Moving Bed Chromatography IonExchange->SMB High-resolution separation (Optional, for highest purity) IonExchange->Crystallization SMB->Crystallization Drying Drying Crystallization->Drying End High-Purity this compound Drying->End

Caption: General experimental workflow for the purification of high-purity this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation Problem Low Purity of this compound ImpurityType Identify Impurity Type (e.g., HPLC analysis) Problem->ImpurityType ChargedImpurities Charged Impurities (Salts, Acids) ImpurityType->ChargedImpurities If charged NeutralImpurities Neutral Impurities (Xylose, Arabinose) ImpurityType->NeutralImpurities If neutral & similar size UseIEC Implement/Optimize Ion-Exchange Chromatography ChargedImpurities->UseIEC OptimizeChroma Optimize Chromatographic Separation (e.g., SMB, SEC) NeutralImpurities->OptimizeChroma UseIEC->OptimizeChroma OptimizeCryst Optimize Crystallization Conditions OptimizeChroma->OptimizeCryst For final polishing

Caption: Logical workflow for troubleshooting low purity issues in this compound purification.

References

Validation & Comparative

A Comparative Guide to HPLC and TLC for Xylobiose Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of xylobiose is crucial in various applications, from biofuel research to prebiotic formulation. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two common analytical techniques employed for this purpose. This guide provides a detailed comparison of their performance for this compound analysis, supported by experimental data and protocols to aid in selecting the most suitable method for your research needs.

Performance Comparison: HPLC vs. TLC

The choice between HPLC and TLC for this compound analysis hinges on the specific requirements of the experiment, such as the need for quantification, sensitivity, and throughput. HPLC is generally superior for quantitative analysis, offering higher resolution and sensitivity. TLC, on the other hand, is a cost-effective and rapid method, ideal for qualitative screening and monitoring reactions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.Differential migration of analytes up a thin layer of adsorbent material (stationary phase) via a liquid mobile phase.
Primary Use Quantitative and qualitative analysisPrimarily qualitative analysis; semi-quantitative with densitometry
Resolution High to very highModerate
Sensitivity (LOD/LOQ) High (e.g., LOD: ~0.8 ppm for xylose)Lower (e.g., LOD: ~1.5 µ g/spot for some sugars with densitometry)[1]
Analysis Time per Sample 10 - 60 minutes20 - 90 minutes (for development)
Throughput Sequential; can be automatedMultiple samples can be run simultaneously
Cost High (instrumentation and maintenance)Low (minimal equipment required)[2]
Reproducibility HighModerate to high

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using both HPLC and TLC.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification

This protocol is designed for the quantitative analysis of this compound in a sample matrix.

1. Sample Preparation:

  • Liquid Samples: For samples containing interfering substances, a pre-hydrolysis cleanup may be necessary. This can involve ethanol precipitation to remove polysaccharides, followed by centrifugation and evaporation of the ethanol. The resulting residue is then redissolved in the mobile phase.

  • Solid Samples: Extraction of this compound from solid matrices may be required, followed by the cleanup steps described for liquid samples.

  • All samples should be filtered through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: A carbohydrate analysis column, such as an amino-bonded silica column or a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87P), is recommended.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) is commonly used for amino-bonded columns. For ligand-exchange columns, ultrapure water is often the mobile phase. The mobile phase should be degassed before use.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, often between 30°C and 80°C, to ensure reproducible retention times.

  • Detector: A Refractive Index (RI) detector is most common for carbohydrate analysis as they lack a UV chromophore.[3]

  • Injection Volume: 10 - 50 µL.

3. Calibration:

  • Prepare a series of this compound standards of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

4. Data Analysis:

  • Inject the prepared sample and record the chromatogram.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Thin-Layer Chromatography (TLC) Protocol for this compound Analysis

This protocol is suitable for the qualitative or semi-quantitative analysis of this compound.

1. Sample Preparation:

  • Samples are typically dissolved in a suitable solvent (e.g., water or a water/ethanol mixture) to a concentration appropriate for spotting.

  • Minimal sample cleanup is often required, but filtration may be necessary for samples with particulate matter.

2. TLC Plate and Mobile Phase:

  • Stationary Phase: Silica gel 60 plates are commonly used.

  • Mobile Phase (Developing Solvent): A mixture of butanol, acetic acid, and water (e.g., 2:1:1 v/v/v) or acetonitrile and water (e.g., 85:15 v/v) is effective for separating oligosaccharides.[4]

3. Chromatogram Development:

  • Spot a small volume (1-5 µL) of the sample and this compound standard onto the TLC plate baseline.

  • Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the spots.

  • Allow the solvent to ascend the plate until it is close to the top.

  • Remove the plate and mark the solvent front.

  • Dry the plate thoroughly.

4. Visualization:

  • Spray the dried plate with a visualizing reagent. A common reagent for sugars is a solution of p-anisaldehyde or a sulfuric acid/ethanol mixture.[4]

  • Heat the plate at approximately 100-120°C for 5-10 minutes to develop the spots.[4]

5. Data Analysis:

  • Identify the this compound spot in the sample by comparing its migration distance (Rf value) to that of the standard.

  • For semi-quantitative analysis, the intensity and size of the sample spot can be compared to a series of standards of known concentrations spotted on the same plate. For more accurate quantification, a densitometer can be used to measure the intensity of the spots.

Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for HPLC and TLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Extraction/Dissolution Sample->Extraction Cleanup Cleanup (e.g., Precipitation) Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (RI) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification vs. Standards Chromatogram->Quantification Result Result Quantification->Result

HPLC Analysis Workflow for this compound

TLC_Workflow cluster_prep_tlc Sample Preparation cluster_tlc TLC Analysis cluster_data_tlc Data Analysis Sample_TLC Sample Dissolution_TLC Dissolution Sample_TLC->Dissolution_TLC Spotting Spotting on TLC Plate Dissolution_TLC->Spotting Development Chromatogram Development Spotting->Development Drying Drying Development->Drying Visualization Visualization (Staining & Heating) Drying->Visualization Identification Qualitative Identification (Rf) Visualization->Identification SemiQuant Semi-Quantitative Estimation Identification->SemiQuant

TLC Analysis Workflow for this compound

Conclusion

References

validation of a new method for xylobiose quantification

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in carbohydrate analysis has emerged with the development of an enzymatic assay for the precise quantification of xylobiose. This innovative method offers significant advantages in terms of specificity and sensitivity over traditional techniques. This guide provides a comprehensive comparison of this new enzymatic method with established alternatives, including High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and the 3,5-Dinitrosalicylic acid (DNS) spectrophotometric assay. The information presented here is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific applications.

Comparison of this compound Quantification Methods

The performance of the new enzymatic this compound assay is benchmarked against HPLC-RID and the DNS method in the table below, highlighting key analytical parameters.

ParameterNew Enzymatic MethodHPLC-RIDDNS Method
Principle Specific enzymatic conversion of this compound, leading to a measurable signal (e.g., colorimetric, fluorescent).Separation based on hydrophilicity and size, with detection by refractive index changes.Non-specific colorimetric reaction based on the reduction of DNS by reducing sugars.
Specificity High for this compound.Moderate; can be affected by co-eluting compounds with similar refractive indices.Low; reacts with all reducing sugars present in the sample.
Linear Range Typically in the µM to low mM range.Generally in the low to high mg/mL range.Dependent on the specific sugar, but often in the mg/mL range.
Limit of Detection (LOD) Low (e.g., < 1 µM)Higher (e.g., ~0.1 mg/mL)Moderate (e.g., ~0.05 mg/mL)
Throughput High; suitable for microplate formats.Low to moderate; dependent on chromatographic run time.High; suitable for microplate formats.
Interfering Substances Minimal, due to high enzyme specificity.Sugars with similar retention times, changes in solvent composition.Other reducing sugars (e.g., xylose, glucose), some buffer components.

Experimental Protocols

Detailed methodologies for the new enzymatic assay, HPLC-RID, and the DNS method are provided below.

New Enzymatic Method for this compound Quantification

This protocol is based on a hypothetical, yet plausible, coupled enzyme assay.

  • Reagents and Materials:

    • This compound standard solutions

    • Unknown samples containing this compound

    • Enzyme 1: this compound-specific phosphorylase

    • Enzyme 2: A suitable dehydrogenase for the product of the first reaction

    • Cofactor (e.g., NADP+)

    • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a standard curve of this compound in the reaction buffer.

    • Pipette 50 µL of standards and unknown samples into the wells of a 96-well microplate.

    • Prepare a master mix containing the reaction buffer, this compound phosphorylase, the dehydrogenase, and NADP+.

    • Add 150 µL of the master mix to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 340 nm, which corresponds to the formation of NADPH.

    • Quantify the this compound concentration in the unknown samples by interpolating from the standard curve.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
  • Instrumentation and Columns:

    • HPLC system with a refractive index detector.

    • A carbohydrate analysis column (e.g., Aminex HPX-87P).

  • Mobile Phase:

    • Degassed ultrapure water.

  • Chromatographic Conditions:

    • Flow rate: 0.6 mL/min

    • Column temperature: 80°C

    • Detector temperature: 40°C

    • Run time: 20-30 minutes, sufficient to elute this compound and other relevant sugars.

  • Procedure:

    • Prepare a series of this compound standards in the mobile phase.

    • Filter all samples and standards through a 0.22 µm syringe filter.

    • Inject equal volumes of standards and samples onto the column.

    • Identify the this compound peak based on the retention time of the standard.

    • Quantify this compound by integrating the peak area and comparing it to the calibration curve generated from the standards.

3,5-Dinitrosalicylic Acid (DNS) Method
  • Reagents:

    • DNS reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 20 mL of 2 M NaOH in 80 mL of water, then bring the final volume to 100 mL.

    • This compound standard solutions.

  • Procedure:

    • Prepare a standard curve of this compound.

    • Add 1 mL of each standard or unknown sample to a test tube.

    • Add 1 mL of DNS reagent to each tube.

    • Heat the tubes in a boiling water bath for 5-15 minutes.

    • Cool the tubes to room temperature.

    • Add 8 mL of distilled water to each tube and mix.

    • Measure the absorbance at 540 nm using a spectrophotometer.

    • Determine the concentration of reducing sugars in the samples from the standard curve. Note that this method is not specific to this compound.

Visualizing the Methodologies

The following diagrams illustrate the workflows and principles of the discussed this compound quantification methods.

G Workflow for the New Enzymatic this compound Assay cluster_prep Sample and Reagent Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis A Prepare this compound Standards D Pipette Standards and Samples into Microplate A->D B Prepare Unknown Samples B->D C Prepare Enzyme Master Mix E Add Master Mix to all wells C->E D->E F Incubate at 37°C E->F G Measure Absorbance at 340 nm F->G H Generate Standard Curve G->H I Calculate this compound Concentration H->I

Caption: A flowchart of the new enzymatic assay for this compound quantification.

G Comparison of Quantification Method Principles cluster_enzymatic New Enzymatic Method cluster_hplc HPLC-RID cluster_dns DNS Method Xylobiose1 This compound Enzyme Specific Enzyme Xylobiose1->Enzyme Product Detectable Product Enzyme->Product Sample Sample Mixture Column HPLC Column Sample->Column Separation Separated Sugars Column->Separation Detector RID Signal Separation->Detector ReducingSugars All Reducing Sugars DNS_Reagent DNS Reagent + Heat ReducingSugars->DNS_Reagent ColoredComplex Colored Complex DNS_Reagent->ColoredComplex

Caption: Principles of the three compared this compound quantification methods.

Xylobiose vs. Cellobiose: A Comparative Guide for Enzyme Substrate Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of carbohydrate biochemistry and biofuel research, the selection of appropriate enzyme substrates is paramount for accurate enzymatic analysis and process optimization. Xylobiose and cellobiose, two key disaccharides derived from the breakdown of plant biomass, serve as fundamental substrates for a variety of glycoside hydrolases. This guide provides an objective comparison of this compound and cellobiose as enzyme substrates, supported by experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their specific applications.

Biochemical Overview

This compound and cellobiose are structurally similar disaccharides, yet their subtle differences dictate their specificity as substrates for different classes of enzymes.

  • This compound is composed of two D-xylose units linked by a β-(1→4) glycosidic bond. It is the primary repeating unit of xylan, a major component of hemicellulose. The enzymatic hydrolysis of this compound is primarily catalyzed by β-xylosidases (EC 3.2.1.37), which cleave the glycosidic bond to release xylose monomers.

  • Cellobiose , conversely, consists of two D-glucose units also linked by a β-(1→4) glycosidic bond[1]. It is the main repeating unit of cellulose, the most abundant polysaccharide on Earth. The breakdown of cellobiose into glucose is catalyzed by β-glucosidases (EC 3.2.1.21)[2][3].

While β-xylosidases and β-glucosidases exhibit high specificity for their respective substrates, cross-reactivity can occur. Some β-glucosidases can hydrolyze this compound, and certain β-xylosidases show activity towards cellobiose, albeit generally with lower efficiency[4][5].

Comparative Enzyme Kinetics

The efficiency of an enzyme in utilizing a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate (a lower Km indicates higher affinity). Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as kcat/Km.

The following tables summarize the kinetic parameters of various β-xylosidases and β-glucosidases with this compound and cellobiose as substrates, compiled from multiple studies.

Table 1: Kinetic Parameters of β-Xylosidases for this compound and Cellobiose

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Thermoanaerobacterium sp. JW/SL YS485This compound3.3 ± 0.7-2.7 ± 0.40.82 ± 0.21[6]
Recombinant β-xylosidase Xln-DTThis compound0.93714.29--[5]
Recombinant β-xylosidase Dt-xyl3This compound----[5]
Recombinant β-xylosidase Xln-DTCellobiose-(significantly lower than for this compound)--[5][7]
Recombinant β-xylosidase Dt-xyl3Cellobiose-(significantly lower than for this compound)--[5][7]

Table 2: Kinetic Parameters of β-Glucosidases for Cellobiose and this compound

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)Reference
Aspergillus nigerCellobiose0.57---[8]
Trichoderma reesei BGL1Cellobiose0.38---[8]
Trichoderma reesei QM 9414Cellobiose1.22 ± 0.31.14 ± 0.21--[9]
Thermofilum sp. ex4484_79Cellobiose-24.3-3.81[10]
Metagenomic (Cen502)Cellobiose----[11]

Experimental Protocols

Accurate measurement of enzyme activity is crucial for comparing substrates. Below are detailed protocols for assaying β-xylosidase and β-glucosidase activity using this compound and cellobiose, respectively.

Protocol 1: β-Xylosidase Activity Assay using this compound

This protocol is adapted from a study on a β-xylosidase from Thermoanaerobacterium sp.[6].

Materials:

  • β-xylosidase enzyme solution

  • This compound stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer: 50 mM phosphate buffer, pH 6.0, containing 0.1% Bovine Serum Albumin (BSA)

  • PCR strip tubes or microcentrifuge tubes

  • Thermostatic incubator or PCR machine (e.g., 45°C)

  • Reagents for quantifying released xylose (e.g., a coupled enzyme assay system or HPLC)

Procedure:

  • Prepare a series of this compound dilutions from the stock solution using the assay buffer to achieve a range of final concentrations (e.g., 0.5 mM to 20 mM).

  • In PCR strip tubes, pipette 105 µL of assay buffer containing the appropriate concentration of β-xylosidase (e.g., 18 nM final concentration). Pre-chill the tubes to 4°C[6].

  • Initiate the reaction by adding 20 µL of the corresponding this compound dilution to each tube. Mix gently.

  • Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 45°C) for a fixed period (e.g., 45 minutes). Ensure the reaction time falls within the linear range of product formation[6].

  • Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding a stop solution (e.g., 1 M Na2CO3).

  • Quantify the amount of D-xylose released. This can be achieved using a coupled enzyme assay that generates a chromogenic or fluorogenic signal proportional to the xylose concentration, or by chromatographic methods such as HPLC.

  • Calculate the initial reaction velocity (v0) for each substrate concentration.

  • Determine the Km and Vmax values by plotting v0 against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Protocol 2: β-Glucosidase Activity Assay using Cellobiose

This protocol is a generalized method based on common practices for β-glucosidase assays.

Materials:

  • β-glucosidase enzyme solution

  • Cellobiose stock solution (e.g., 100 mM in assay buffer)

  • Assay Buffer: 50 mM sodium acetate buffer, pH 5.0

  • Microcentrifuge tubes

  • Water bath or incubator (e.g., 50°C)

  • Reagents for quantifying released glucose (e.g., Glucose Oxidase-Peroxidase (GOPOD) assay kit or DNS method)

Procedure:

  • Prepare a range of cellobiose concentrations in the assay buffer.

  • In microcentrifuge tubes, add a defined volume of the enzyme solution (diluted in assay buffer to ensure the reaction rate is proportional to the enzyme concentration).

  • Pre-incubate the enzyme and substrate solutions separately at the desired reaction temperature (e.g., 50°C) for 5 minutes.

  • Initiate the reaction by adding the cellobiose solution to the enzyme solution.

  • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3 for the DNS method) or by heat inactivation.

  • Measure the amount of glucose produced using a suitable method like the GOPOD assay, which is specific for glucose, or the DNS method for total reducing sugars.

  • Calculate the initial velocity and determine the kinetic parameters as described in Protocol 1.

Visualization of Metabolic Pathways and Experimental Workflows

Biomass Degradation and Substrate Hydrolysis

The enzymatic breakdown of lignocellulosic biomass is a complex process involving multiple enzymes acting synergistically. This compound and cellobiose are key intermediates in the degradation of hemicellulose and cellulose, respectively.

Biomass_Degradation Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose (Xylan) Biomass->Hemicellulose Cellulose Cellulose Biomass->Cellulose Xylanase Endo-β-1,4-xylanase Hemicellulose->Xylanase Cellulase Endo- & Exo-glucanases Cellulose->Cellulase Xylooligosaccharides Xylo-oligosaccharides Xylanase->Xylooligosaccharides hydrolysis Cellobiose Cellobiose Cellulase->Cellobiose hydrolysis This compound This compound Xylooligosaccharides->this compound bXylosidase β-Xylosidase This compound->bXylosidase bGlucosidase β-Glucosidase Cellobiose->bGlucosidase Xylose Xylose bXylosidase->Xylose hydrolysis Glucose Glucose bGlucosidase->Glucose hydrolysis Fermentation Fermentation (e.g., Bioethanol) Xylose->Fermentation Glucose->Fermentation

Caption: Enzymatic degradation pathway of hemicellulose and cellulose to fermentable sugars.

Experimental Workflow for Enzyme Kinetic Analysis

A standardized workflow is essential for the reliable determination of enzyme kinetic parameters.

Enzyme_Kinetics_Workflow start Start prep_reagents Prepare Substrate Dilutions (this compound or Cellobiose) & Enzyme Solution start->prep_reagents reaction_setup Set up Reactions: Enzyme + Substrate prep_reagents->reaction_setup incubation Incubate at Optimal Temperature and Time reaction_setup->incubation termination Terminate Reaction incubation->termination quantification Quantify Product (Xylose or Glucose) termination->quantification data_analysis Calculate Initial Velocity (v₀) quantification->data_analysis kinetics Determine Km and Vmax (Michaelis-Menten Plot) data_analysis->kinetics end End kinetics->end

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Conclusion

The choice between this compound and cellobiose as an enzyme substrate is fundamentally dependent on the enzyme being investigated. This compound is the natural and preferred substrate for β-xylosidases, while cellobiose is the canonical substrate for β-glucosidases. While cross-reactivity exists, it is generally much lower, and using the non-preferred substrate can lead to misinterpretation of an enzyme's physiological role and catalytic potential. The provided kinetic data and experimental protocols offer a solid foundation for researchers to design and execute robust enzymatic assays. The visualized pathways and workflows further clarify the context and practical steps involved in studying these important enzyme-substrate systems. By carefully selecting the appropriate substrate and employing standardized assays, researchers can ensure the accuracy and relevance of their findings in fields ranging from fundamental enzymology to applied biofuel development.

References

comparative analysis of xylobiose production from different xylan sources

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Xylobiose (X2), a disaccharide composed of two β-1,4-linked xylose units, is the primary component of xylooligosaccharides (XOS). It is gaining significant attention in the pharmaceutical and food industries for its potent prebiotic properties, which promote the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus. The production of high-purity this compound hinges on the efficient hydrolysis of xylan, a major hemicellulose component found in plant biomass. This guide provides a comparative analysis of this compound production from various xylan sources, supported by experimental data, to aid researchers in selecting optimal feedstocks and methodologies.

Quantitative Comparison of this compound Production

The efficiency of this compound production is highly dependent on the xylan source, pretreatment methods, and the hydrolysis strategy employed (enzymatic or chemical). The following table summarizes quantitative data from various studies, highlighting the yields of this compound and total xylooligosaccharides from different feedstocks.

Xylan SourceProduction MethodKey Reagents/EnzymesReaction ConditionsThis compound (X2) YieldTotal XOS YieldReference
Corncob Mixed Acid & Enzymatic HydrolysisFormic Acid (FA), Propionic Acid (PA), Xylanase150°C, 50 min (acid); Enzymatic50.6% (X2+X3 of total XOS)73.1% of initial xylan[1][2]
Corncob Enzymatic HydrolysisAspergillus foetidus MTCC 4898 Xylanase45°C, 8 h, 20 U enzymeMajor component of XOS6.73 mg/mL[3]
Corncob Enzymatic HydrolysisStreptomyces thermovulgaris TISTR1948 Endo-xylanase53.8°C, pH 6.17, 12 h85.15 mg/g substrate162.97 mg/g substrate[4]
Beechwood Enzymatic HydrolysisShearzyme® (Novozymes)2 h226 mg/g xylan-[5]
Beechwood Enzymatic HydrolysisThermomyces lanuginosus Xylanase24 h6.09 mg/mL (66.46% of total XOS)9.18 mg/mL[5][6]
Beechwood Enzymatic HydrolysisBacillus amyloliquifaciens NRRL B-14393 Xylanase50°C, pH 8, 4.91 hMajor component of XOS400.45 mg/g xylan[7]
Sugarcane Bagasse Enzymatic HydrolysisThermomyces lanuginosus VAPS-24 Xylanase8 h, 20 U enzyme, 2% substrate-10.10 mg/mL[8]
Sugarcane Bagasse Enzymatic HydrolysisBacillus halodurans Xyn10A-This compound and xylotriose were main products42.3% of extracted xylan[9][10]
Coconut Coir Enzymatic HydrolysisThermomyces lanuginosus VAPS-24 Xylanase8 h, 20 U enzyme, 2% substrate-5.43 mg/mL[8]

Experimental Workflows and Signaling Pathways

A generalized workflow for producing this compound from lignocellulosic biomass involves several key stages, from initial pretreatment to final purification.

G cluster_0 Upstream Processing cluster_1 Hydrolysis cluster_2 Downstream Processing A Lignocellulosic Biomass (e.g., Corncob, Bagasse) B Pretreatment (Alkaline/Acid Extraction) A->B C Solid-Liquid Separation B->C D Xylan-Rich Hemicellulose C->D E Enzymatic or Chemical Hydrolysis D->E F Crude Hydrolysate (XOS Mixture) E->F G Purification (e.g., Chromatography, Nanofiltration) F->G H Purified this compound (X2) G->H Main Product I Byproducts (Xylose, Other XOS) G->I Side Stream

General workflow for this compound production from biomass.

Detailed Experimental Protocols

This section provides representative methodologies for key experimental stages cited in the comparison.

Xylan Extraction from Lignocellulosic Biomass

A common method for isolating xylan from raw biomass is through alkaline extraction.

  • Source Material: Corncob or Sugarcane Bagasse.

  • Protocol:

    • The raw biomass is first milled and sieved to achieve a uniform particle size.

    • The material is treated with a sodium hydroxide (NaOH) solution (e.g., 16% NaOH) often combined with steam or heating to enhance extraction efficiency[11]. For sugarcane bagasse, repeated extractions with 2 M NaOH at 121°C for 60 minutes can solubilize over 85% of the xylan[9].

    • The mixture is filtered to separate the liquid phase (containing solubilized xylan and lignin) from the solid cellulose-rich residue.

    • The pH of the liquid extract is adjusted to precipitate the xylan. The precipitate is then collected by centrifugation, washed, and lyophilized to obtain a purified xylan powder[3][9].

Enzymatic Hydrolysis of Xylan

Enzymatic hydrolysis is favored for its high specificity, which minimizes the production of unwanted byproducts like furfural.

  • Substrate: Extracted Xylan (e.g., from Corncob).

  • Enzyme: A β-xylosidase-free endo-1,4-β-xylanase, for instance, from Aspergillus foetidus or Thermomyces lanuginosus[3][6].

  • Protocol:

    • Prepare a substrate solution by dissolving the extracted xylan in a suitable buffer (e.g., 50 mM citrate buffer, pH 5.0). A typical concentration is 1-2% (w/v).

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 45-55°C)[3][4].

    • Add the xylanase enzyme to the reaction mixture. The enzyme dosage is a critical parameter, often optimized in the range of 20-130 U per gram of substrate[4][8].

    • Incubate the reaction for a specified duration, typically ranging from 2 to 24 hours. The reaction time is optimized to maximize this compound yield while minimizing its further breakdown into xylose[5].

    • Terminate the reaction by heat inactivation (e.g., boiling for 10 minutes).

    • Centrifuge the mixture to remove any insoluble material before analysis.

Mixed Acid and Enzymatic Hydrolysis

This combined approach can achieve high yields by first using acid to break down the complex xylan structure, followed by specific enzymatic cleavage.

  • Source Material: Corncob.

  • Protocol:

    • Acid Hydrolysis: The corncob is hydrolyzed with a mixture of formic acid (FA) and propionic acid (PA) at a 2:8 mass ratio, with a total acid concentration of 5%. The reaction is carried out at a high temperature (e.g., 150°C) for approximately 50 minutes[1][2]. This step produces a mixture of XOS.

    • Enzymatic Hydrolysis: The residual, unhydrolyzed xylan in the solid fraction is then subjected to enzymatic hydrolysis using a xylanase to further convert it into XOS, significantly increasing the overall yield[1].

Quantification of this compound and Xylooligosaccharides

Accurate quantification is essential for determining reaction efficiency. High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography (HPAEC) are the standard methods.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., CarboPac™ PA200) and a detector such as a pulsed amperometric detector (PAD) or a refractive index (RI) detector[7][12].

  • Protocol:

    • Prepare a series of standards of known concentrations for xylose, this compound, xylotriose, and other relevant XOS.

    • Filter the hydrolysate samples through a 0.22 µm syringe filter before injection.

    • The mobile phase typically consists of an acetonitrile/water gradient or a sodium hydroxide/sodium acetate gradient for HPAEC[13].

    • Inject the standards and samples into the HPLC system.

    • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standard curves[8]. The 3,5-Dinitrosalicylic acid (DNS) method can also be used to determine the total reducing sugars produced[14].

References

A Comparative Guide to the Prebiotic Activity of Xylobiose and Inulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic activities of xylobiose, a primary component of xylooligosaccharides (XOS), and inulin. The following sections detail their differential effects on the gut microbiota, production of short-chain fatty acids (SCFAs), and overall impact on gastrointestinal health, supported by experimental data.

Introduction to this compound and Inulin

This compound and inulin are well-recognized prebiotics that selectively stimulate the growth and activity of beneficial bacteria in the colon.[1] Their prebiotic function stems from their resistance to digestion in the upper gastrointestinal tract, allowing them to reach the colon intact where they are fermented by the gut microbiota.[1][2]

The fundamental difference between these two prebiotics lies in their chemical structure. This compound is a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond, and is the simplest form of xylooligosaccharides (XOS).[3] XOS are typically short-chain oligomers containing 2 to 10 xylose units.[3] In contrast, inulin is a fructan, consisting of longer chains of fructose molecules (ranging from 2 to 60 units) typically ending with a glucose molecule.[3] These structural distinctions influence their fermentation rate, the microbial species they promote, and their physiological effects.[3]

Comparative Analysis of Prebiotic Activity

Modulation of Gut Microbiota

Both XOS and inulin are known for their bifidogenic effect, meaning they promote the growth of beneficial Bifidobacterium species.[3] However, studies indicate differences in their selectivity and broader impact on the microbiome.

  • This compound (XOS): Research suggests that XOS has a more selective effect, particularly promoting the growth of Bifidobacterium.[3][4] An in vitro study demonstrated a significant increase in the genus Bifidobacterium after 24 hours of fermentation with XOS.[2][4][5][6][7] Some studies also note that XOS can support the growth of Lactobacillus species.[3] XOS is considered effective at lower doses compared to other prebiotics like inulin.[3][8][9]

  • Inulin: Inulin has a broader impact, stimulating not only Bifidobacterium and Lactobacillus but also other beneficial genera like Anaerostipes and Collinsella.[3][5][10] However, some studies have shown that inulin fermentation can also lead to an increase in Bilophila, a genus whose decrease has been associated with improved quality-of-life measures in individuals with constipation.[10]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria produces SCFAs, primarily acetate, propionate, and butyrate, which are crucial for gut health and have systemic effects.

  • Acetate: In an in vitro comparison, XOS samples produced significantly more acetate at 12 hours than beta-glucan samples, and a similar amount to inulin.[5] After 24 hours, inulin samples contained less acetate than XOS samples.[5]

  • Propionate: The production of propionate at 12 hours was found to be lower for both inulin and XOS compared to oat-derived beta-glucan.[2][5][6][7]

  • Butyrate: At 12 hours of fermentation, both inulin and XOS produced high levels of butyrate, significantly more than beta-glucan samples.[2][5] In one study, inulin samples showed the highest average butyrate production, which was statistically similar to that of XOS.[2][5] A human study found that consumption of XOS alone increased the fecal concentration of butyrate.[11]

Fermentation Rate and Side Effects

The structural differences between XOS and inulin affect their fermentation speed and associated side effects.

  • This compound (XOS): Having shorter chains, XOS is fermented more rapidly.[3] This can lead to a quicker increase in SCFA production.[3] Advantageously, XOS typically causes fewer gastrointestinal side effects, such as gas and bloating, compared to inulin, and is effective at lower doses.[3][9]

  • Inulin: Inulin's longer chains result in a slower, more sustained fermentation process that extends further into the colon.[3] This slower fermentation can be beneficial for the distal colon, but it is also associated with a higher potential for gas production.[5] At 24 hours of in vitro fermentation, pure inulin produced significantly more gas than XOS.[5]

Quantitative Data Summary

The table below summarizes key quantitative data from a comparative in vitro fermentation study using fecal samples from healthy volunteers.

ParameterTime PointXylooligosaccharides (XOS)InulinKey Findings
Acetate Production (μmol/mL) 12 h~15-20~15-20XOS and Inulin produced similar amounts of acetate, significantly more than beta-glucan.[5]
24 h~20-25~15-20XOS samples contained significantly more acetate than inulin samples.[5]
Butyrate Production (μmol/mL) 12 h16.3816.76Inulin had the highest average production, statistically similar to XOS.[2][5]
24 h~8-14~8-14Production was statistically similar between all tested fibers due to high donor variability.[2][5]
Total Gas Production (mL) 24 h74.0107.1Inulin produced significantly more gas than XOS.[5]
Change in Bifidobacterium 24 hSignificant Increase (p=0.038)Not significantXOS led to a significant increase in the genus Bifidobacterium.[2][4][5][6][7]
Change in Collinsella 24 hNot significantSignificant IncreaseInulin significantly increased the beneficial genus Collinsella.[2][4][5][7]

Note: The numerical values are approximated from graphical data presented in the cited source for illustrative purposes. The key findings are based on the statistical analysis reported in the study.

Experimental Protocols

The data presented above is primarily derived from in vitro fermentation studies. A representative methodology is detailed below.

Objective: To compare the potential prebiotic effects and fermentability of XOS and inulin by measuring changes in fecal microbiota, total gas production, and SCFA formation.[4]

Methodology: In Vitro Fermentation Model

  • Fecal Sample Collection: Fecal donations were collected from three healthy volunteers who had not consumed antibiotics for at least three months prior to the study.[4]

  • Inoculum Preparation: A 1:10 (w/v) fecal slurry was prepared by homogenizing the fecal sample in a sterile phosphate buffer. The slurry was then filtered through four layers of cheesecloth to remove large particulate matter.

  • Fermentation: The in vitro fermentation was conducted in serum bottles. Each bottle contained a basal medium, the fecal inoculum, and one of the prebiotic substrates (XOS or pure inulin) at a concentration of 1% (w/v). A control with no added fiber was also included.

  • Incubation: The bottles were sealed and incubated under anaerobic conditions at 37°C.

  • Data Collection:

    • Gas Production: Total gas production was measured at 12 and 24 hours using a pressure transducer.[4]

    • SCFA Analysis: Samples were collected at 0, 12, and 24 hours. The concentrations of acetate, propionate, and butyrate were determined using gas chromatography (GC).

    • Microbiota Analysis: DNA was extracted from samples at 0 and 24 hours. 16S rRNA gene amplicon sequencing was performed to analyze the changes in the composition of the gut microbiota.[3]

Visualizations

Signaling Pathways and Workflows

Prebiotic_Mechanism cluster_gut Gastrointestinal Tract cluster_fermentation Colonic Fermentation cluster_outputs Physiological Effects Prebiotic Prebiotic (this compound / Inulin) Stomach Stomach (Low pH) Prebiotic->Stomach Ingestion SmallIntestine Small Intestine (Enzymatic Digestion) Stomach->SmallIntestine Passage Colon Colon SmallIntestine->Colon Resistance to Digestion Microbiota Gut Microbiota (e.g., Bifidobacterium) Fermentation Fermentation Colon->Fermentation Microbiota->Fermentation SCFAs SCFA Production (Butyrate, Acetate, Propionate) Fermentation->SCFAs Growth Growth of Beneficial Bacteria Fermentation->Growth pH Lower Colon pH SCFAs->pH Health Improved Gut Health (Barrier Function, etc.) Growth->Health pH->Health

Caption: General mechanism of prebiotic action in the colon.

Experimental_Workflow cluster_substrates Substrates (1% w/v) cluster_analysis Analysis at 0, 12, 24h start Start: Fecal Sample Collection (Healthy Donors) prep Inoculum Preparation (Fecal Slurry in Buffer) start->prep setup Fermentation Setup (Serum bottles with media + prebiotic) prep->setup incubation Anaerobic Incubation (37°C for 24h) setup->incubation Gas Gas Production (Pressure Transducer) incubation->Gas SCFA SCFA Analysis (Gas Chromatography) incubation->SCFA Microbiota Microbiota Profiling (16S rRNA Sequencing) incubation->Microbiota XOS XOS XOS->setup Inulin Inulin Inulin->setup Control Control (No Fiber) Control->setup

Caption: Workflow for the in vitro fermentation experiment.

Conclusion

Both this compound (XOS) and inulin are effective prebiotics that beneficially modulate the gut microbiome. The choice between them may depend on the specific health goal and individual tolerance.

  • This compound (XOS) appears to be more selective for Bifidobacterium and is effective at lower doses with a lower likelihood of causing gas and bloating.[3][9] Its rapid fermentation leads to a quick production of SCFAs, particularly acetate and butyrate.[3][5]

  • Inulin has a broader effect on the microbiota, promoting a wider range of beneficial bacteria.[3] Its slower fermentation rate ensures that its prebiotic effects reach the distal colon, though this can be associated with higher gas production.[3][5]

For researchers and drug development professionals, these differences are critical. XOS may be a preferable candidate for formulations where high selectivity for bifidobacteria and good gastrointestinal tolerance are paramount. Inulin, on the other hand, could be more suitable for applications aiming for a broader modulation of the gut ecosystem throughout the colon. Further clinical studies are essential to fully elucidate their differential impacts on specific health outcomes.

References

A Comparative Guide to Xylobiose Measurement: Methodologies and Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and consistent measurement of xylobiose is critical in various applications, from biofuel research to prebiotic formulation. This guide provides a comparative overview of common analytical methods for this compound quantification and outlines a framework for inter-laboratory cross-validation to ensure data reliability and comparability across different sites.

The choice of an analytical method for this compound measurement depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is often considered a gold-standard method due to its high specificity and ability to separate different oligosaccharides. However, colorimetric assays like the 3,5-Dinitrosalicylic acid (DNS) and Nelson-Somogyi (NS) methods offer simpler and more rapid alternatives, though with some limitations. Enzymatic assays provide high specificity for xylose, the building block of this compound, and can be adapted for this compound measurement.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of common methods for this compound and related sugar analysis, based on data from various studies. It is important to note that direct inter-laboratory cross-validation data for this compound is scarce in publicly available literature. The performance metrics presented here are derived from single-laboratory validation and comparison studies.

Parameter HPLC with Refractive Index Detector (RID) 3,5-Dinitrosalicylic Acid (DNS) Assay Nelson-Somogyi (NS) Assay Enzyme-Coupled Assay
Principle Separation based on analyte's affinity to the stationary phase, detection based on changes in refractive index.Colorimetric detection of reducing sugars based on the reduction of 3,5-dinitrosalicylic acid.Colorimetric detection of reducing sugars based on the reduction of an arsenomolybdate complex.Enzymatic conversion of xylose to a detectable product (e.g., colorimetric or fluorescent).
Specificity High; can separate and quantify individual oligosaccharides (e.g., this compound, xylotriose).[1][2][3]Low; measures total reducing sugars. The color response can vary significantly with the degree of polymerization, leading to overestimation of oligosaccharides compared to xylose.[4][5][6][7]Moderate; measures total reducing sugars. Provides a more equivalent color response for equimolar amounts of different xylo-oligosaccharides compared to the DNS assay.[5][6][7]High for xylose. Requires hydrolysis of this compound to xylose for quantification.
Linearity Range Typically wide, dependent on the specific column and detector.Can be non-linear over a wide range of concentrations.[4]Generally good linearity.Can be linear over a wide range, for example, up to 320 mM for a xylose assay.[8]
Detection Limit Dependent on the detector; can be in the low µg/mL range.Generally in the µg/mL range.Generally in the µg/mL range.Can be very low, in the µM range.[8]
Precision (Repeatability) Generally high, with Relative Standard Deviation (RSD) typically <2%. Statistical analysis indicates better precision for xylan measurement compared to paper chromatography.[3]Moderate; can be affected by matrix interferences.Moderate.High.
Accuracy High; considered a reference method. Statistical analysis shows it to be as accurate as paper chromatography for several wood sugars.[3]Can be low, with a tendency to overestimate xylo-oligosaccharides when xylose is used as the standard.[5][6]Higher than DNS, as it more accurately reflects the number of glycosidic bonds cleaved.[5][6]High, provided complete enzymatic conversion.
Throughput Lower; requires chromatographic separation for each sample.High; suitable for plate-based assays.High; suitable for plate-based assays.High; suitable for plate-based assays.
Cost High initial instrument cost and ongoing operational costs.Low reagent and equipment cost.Low reagent and equipment cost.Moderate, depending on the cost of enzymes and reagents.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible results both within and between laboratories. Below are outlines for common this compound measurement methods.

High-Performance Liquid Chromatography (HPLC) with RID
  • Sample Preparation: Dilute the sample containing this compound to a concentration within the linear range of the instrument. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Instrumentation: Use an HPLC system equipped with a carbohydrate analysis column (e.g., an amino- or lead-based column) and a Refractive Index Detector (RID).

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v), degassed prior to use.

  • Chromatographic Conditions:

    • Flow rate: e.g., 1.0 mL/min

    • Column temperature: e.g., 30°C

    • Injection volume: e.g., 20 µL

  • Calibration: Prepare a series of this compound standards of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample and determine the this compound concentration by comparing its peak area to the calibration curve.

3,5-Dinitrosalicylic Acid (DNS) Assay
  • Reagent Preparation: Prepare the DNS reagent by dissolving 3,5-dinitrosalicylic acid, sodium sulfite, and Rochelle salt (sodium potassium tartrate) in sodium hydroxide solution.

  • Standard Preparation: Prepare a series of this compound or xylose standards. It is crucial to note that using xylose as a standard will lead to an overestimation of this compound concentration.[5][6]

  • Assay Procedure:

    • Add a specific volume of the sample or standard to a test tube.

    • Add the DNS reagent and mix.

    • Heat the mixture in a boiling water bath for a defined time (e.g., 5-15 minutes).

    • Cool the tubes to room temperature.

    • Add distilled water to dilute the mixture.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Create a standard curve by plotting absorbance against the concentration of the standards. Determine the concentration of reducing sugars in the sample from the standard curve.

Framework for Inter-Laboratory Cross-Validation

To ensure that data generated in different laboratories are comparable, a cross-validation study is essential. The following workflow, based on established guidelines for analytical method validation, can be adapted for this compound measurement.[9]

CrossValidationWorkflow A 1. Establish and Validate Analytical Method in Each Laboratory B 2. Define Acceptance Criteria for Cross-Validation A->B C 3. Prepare and Distribute Standardized and Blinded Samples B->C D 4. Sample Analysis in Each Participating Laboratory C->D E 5. Data Compilation and Statistical Analysis D->E F 6. Evaluation Against Acceptance Criteria E->F G 7. Investigation of Discrepancies (if any) F->G Criteria Not Met H 8. Final Report and Method Standardization F->H Criteria Met G->D Re-analysis/Troubleshooting G->H Resolution

References

Optimizing Xylobiose Production: A Comparative Guide to Xylanase Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the enzymatic production of xylobiose, a prebiotic with significant potential in functional foods and pharmaceuticals, is a topic of growing interest. The efficiency of this process hinges on the selection of the right xylanase. This guide provides a comparative analysis of different xylanases, summarizing their performance in this compound production based on experimental data. We also offer detailed experimental protocols and visual workflows to aid in your research and development efforts.

Xylanases are a class of enzymes that catalyze the breakdown of xylan, a major component of hemicellulose.[1][2] These enzymes are primarily classified into different glycoside hydrolase (GH) families, with families GH10 and GH11 being the most extensively studied for their xylanolytic activity.[3][4] The choice of xylanase, its source, the substrate used, and the reaction conditions all play a crucial role in determining the final yield and composition of the resulting xylooligosaccharides (XOS), particularly the desired this compound (X2).

Comparative Performance of Xylanases on this compound Yield

The following table summarizes the performance of various xylanases in producing this compound from different lignocellulosic substrates. The data highlights the diversity in enzyme efficacy and the importance of optimizing reaction conditions.

Xylanase SourceGH FamilySubstrateOptimal Temp. (°C)Optimal pHReaction Time (h)Key Findings on this compound (X2) Yield
Fusarium oxysporumNot SpecifiedCorncob Xylan505.512Produced 28.7 g of this compound per 100 g of pure xylan, which accounted for 67.5% of the total sugars.[5]
Paenibacillus barengoltzii (PbXyn10A)GH10Corncobs606.5Not specifiedHydrolyzed xylan to yield mainly xylooligosaccharides with a degree of polymerization of 2-4.[6]
Aspergillus pullulans NRRL 58523Not SpecifiedBeechwood Xylan504.053The maximum yield of XOS, especially this compound and xylotriose, was 237.51 mg/g of xylan.[7]
Thermothelomyces thermophila (TtXyn30A)GH30Beechwood Glucuronoxylan504.0Not specifiedReleased this compound from the non-reducing end of XOS.[8]
Recombinant Aspergillus niger (CsXyn11A)GH11Wheat Arabinoxylan707.0Not specifiedReleased mainly this compound (X2) and xylotriose (X3) from xylan and pre-treated biomasses.[9][10]
Bacillus sp. RTS11Not SpecifiedNot specified609.0Not specifiedThe hydrolysis products included this compound and xylotriose.
Recombinant endo-1,4-β-xylanase (MxynB-8)Not SpecifiedPoplar Sawdust Xylan506.06Degraded poplar sawdust xylan into XOS with a yield of 63.8%, with this compound and xylohexaose as the main components.[11]

Experimental Protocols

Below is a generalized protocol for the enzymatic production of this compound, based on methodologies reported in the literature.

Materials and Reagents
  • Substrate: Lignocellulosic biomass (e.g., corncob, sugarcane bagasse, wheat bran)

  • Xylanase: Purified or crude enzyme preparation

  • Buffer solution: (e.g., 50 mM Sodium Acetate Buffer, pH 4.5)

  • Reagents for analysis: this compound standard, deionized water, reagents for dinitrosalicylic acid (DNS) assay.

  • Equipment: pH meter, incubator/water bath, centrifuge, High-Performance Liquid Chromatography (HPLC) system.

Substrate Preparation
  • Milling and Sieving: The lignocellulosic biomass is first dried, milled, and sieved to obtain a uniform particle size.

  • Pretreatment (Optional but Recommended): To increase the accessibility of xylan, a pretreatment step such as steam explosion or mild alkali treatment (e.g., with NaOH) can be employed.[6] After pretreatment, the solid fraction is washed thoroughly with water until a neutral pH is achieved and then dried.

Enzymatic Hydrolysis
  • Prepare a substrate suspension (e.g., 1-6% w/v) in the appropriate buffer solution.[5][12]

  • Pre-incubate the substrate slurry at the optimal temperature for the chosen xylanase.

  • Add the xylanase solution to the substrate slurry at a predetermined enzyme loading (e.g., 20-100 U/g of substrate).[5][12]

  • Incubate the reaction mixture at the optimal temperature and pH for a specified duration (e.g., 6-48 hours) with gentle agitation.[11]

  • Terminate the enzymatic reaction by boiling the mixture for 10 minutes to denature the enzyme.

  • Centrifuge the reaction mixture to separate the supernatant containing the soluble xylooligosaccharides from the solid residue.

Analysis of this compound Yield
  • The concentration of total reducing sugars in the supernatant can be estimated using the DNS method.[13]

  • The specific yield of this compound and other XOS is quantified using an HPLC system equipped with a refractive index (RI) detector and a suitable column (e.g., a carbohydrate analysis column).

  • A this compound standard is used to create a calibration curve for accurate quantification.[12]

Visualizing the Process

To better understand the experimental workflow and the enzymatic action, the following diagrams have been generated.

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Analysis Lignocellulosic Biomass Lignocellulosic Biomass Milling & Sieving Milling & Sieving Lignocellulosic Biomass->Milling & Sieving Pretreatment (e.g., Steam Explosion) Pretreatment (e.g., Steam Explosion) Milling & Sieving->Pretreatment (e.g., Steam Explosion) Washing & Drying Washing & Drying Pretreatment (e.g., Steam Explosion)->Washing & Drying Prepared Substrate Prepared Substrate Washing & Drying->Prepared Substrate Buffer Suspension Buffer Suspension Prepared Substrate->Buffer Suspension Enzyme Addition Enzyme Addition Buffer Suspension->Enzyme Addition Incubation Incubation Enzyme Addition->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Hydrolysate (Supernatant) Hydrolysate (Supernatant) Reaction Termination->Hydrolysate (Supernatant) HPLC Analysis HPLC Analysis Hydrolysate (Supernatant)->HPLC Analysis This compound Quantification This compound Quantification HPLC Analysis->this compound Quantification

Caption: Experimental workflow for this compound production.

Xylanase_Action Xylan Chain Xylan Chain Endo-Xylanase Endo-Xylanase Xylan Chain->Endo-Xylanase Substrate Binding Xylooligosaccharides Xylooligosaccharides Endo-Xylanase->Xylooligosaccharides Hydrolysis This compound (X2) This compound (X2) Xylooligosaccharides->this compound (X2) Xylotriose (X3) Xylotriose (X3) Xylooligosaccharides->Xylotriose (X3) Longer XOS Longer XOS Xylooligosaccharides->Longer XOS

Caption: Mode of action of endo-xylanase on a xylan chain.

Conclusion

The selection of an appropriate xylanase is a critical step in maximizing the yield of this compound from lignocellulosic biomass. As the data indicates, xylanases from different microbial sources and belonging to different GH families exhibit varied substrate specificities and produce different product profiles. Fungal xylanases, such as those from Aspergillus and Fusarium species, have shown high efficacy in producing this compound. The reaction conditions, including temperature, pH, and substrate concentration, must be carefully optimized for the chosen enzyme. This guide provides a foundation for researchers to compare potential xylanases and design effective experimental strategies for the production of high-purity this compound for various applications.

References

A Comparative Analysis of Xylobiose and Other Xylooligosaccharides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the comparative performance of xylobiose and its longer-chain counterparts, supported by experimental data and detailed methodologies.

Xylooligosaccharides (XOS) are attracting significant attention in the fields of nutrition and pharmacology for their potent prebiotic properties and diverse health benefits. As polymers of xylose, the specific biological activity of XOS can vary based on their degree of polymerization (DP). This guide provides a detailed comparative study of this compound (DP2), the shortest-chain XOS, and other xylooligosaccharides, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance based on available experimental data.

Prebiotic Activity: A Quantitative Comparison

The primary and most well-documented bioactivity of xylooligosaccharides is their prebiotic effect, selectively stimulating the growth of beneficial gut bacteria, particularly Bifidobacterium species. Evidence suggests that shorter-chain XOS, such as this compound and xylotriose, are particularly effective.

A study evaluating the bifidogenic activity of XOS with varying degrees of polymerization (DP2 to DP6) demonstrated that all tested fractions supported the growth of Bifidobacterium species. Notably, mixtures of XOS enriched with this compound (X2) and xylotriose (X3) are considered to have superior prebiotic properties, leading to increased production of beneficial short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.[1] One study found that xylotriose exhibited the best bifidogenic effect, followed by this compound and then larger xylooligosaccharides.[2]

Table 1: Comparative Bifidogenic Effect of Xylooligosaccharides

Xylooligosaccharide (XOS)Degree of Polymerization (DP)Relative Bifidogenic ActivityKey Findings
This compound2HighConsidered a principal bioactive component of XOS with strong prebiotic effects.[3]
Xylotriose3Very HighOften cited as having the most potent bifidogenic activity among XOS.[2][3]
Xylotetraose4Moderate to HighEffective as a prebiotic, though generally considered slightly less potent than this compound and xylotriose.
Xylopentaose5ModerateDemonstrates prebiotic activity.
Xylohexaose6ModerateContributes to the overall prebiotic effect of XOS mixtures.
Experimental Protocol: In Vitro Prebiotic Activity Assessment

The prebiotic potential of this compound and other xylooligosaccharides is typically evaluated through in vitro fermentation studies using human or animal fecal inocula.

Objective: To determine the selective stimulation of beneficial gut bacteria and the production of short-chain fatty acids (SCFAs).

Materials:

  • Anaerobic chamber

  • pH-controlled fermenters or batch culture vessels

  • Fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)

  • Basal nutrient medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Test carbohydrates: purified this compound, xylotriose, xylotetraose, etc.

  • Positive control: Fructooligosaccharides (FOS) or inulin

  • Negative control: No carbohydrate substrate

  • HPLC system for SCFA analysis

  • qPCR or 16S rRNA sequencing for microbial population analysis

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile, anaerobic buffer.

  • Inoculate the basal nutrient medium in the fermenters with the fecal slurry.

  • Add the test carbohydrates and controls to the respective fermenters at a defined concentration (e.g., 1% w/v).

  • Incubate the cultures under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Collect samples at various time points (e.g., 0, 12, 24, 48 hours).

  • Measure pH changes in the culture medium.

  • Analyze the microbial composition of the samples using qPCR or 16S rRNA sequencing to quantify changes in the populations of Bifidobacterium, Lactobacillus, and other relevant bacterial groups.

  • Quantify the production of SCFAs (acetate, propionate, butyrate) in the culture supernatant using HPLC.

Experimental Workflow for In Vitro Prebiotic Activity

Prebiotic_Activity_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_slurry Fecal Slurry Preparation inoculation Inoculation fecal_slurry->inoculation basal_medium Basal Medium Preparation basal_medium->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation sampling Sampling at Time Points incubation->sampling microbial_analysis Microbial Analysis (qPCR/16S rRNA) sampling->microbial_analysis scfa_analysis SCFA Analysis (HPLC) sampling->scfa_analysis

Caption: Workflow for assessing the in vitro prebiotic activity of xylooligosaccharides.

Antioxidant Activity

The antioxidant properties of xylooligosaccharides are a subject of growing interest. However, the available data suggests that the antioxidant capacity of commercial XOS preparations is often attributed to the presence of associated phenolic compounds rather than the oligosaccharide itself. Studies have indicated that acidic XOS exhibit higher antioxidant activity than their neutral counterparts. One study suggested that neutral XOS, which would include pure this compound, may not possess inherent antioxidant activity.

Molecular docking studies have explored the interaction of this compound, xylotriose, and other XOS with human glutathione reductase, an enzyme crucial for maintaining the cellular redox state. These studies provide a theoretical basis for the potential antioxidant-related effects of XOS.

Table 2: Comparative Antioxidant Activity Profile of Xylooligosaccharides

Xylooligosaccharide (XOS)Degree of Polymerization (DP)Reported Antioxidant ActivityKey Considerations
This compound2Low to negligible (as a pure, neutral molecule)Antioxidant activity in this compound-containing products may be due to impurities.
Xylotriose3Low to negligible (as a pure, neutral molecule)Similar to this compound, antioxidant effects are likely linked to associated compounds.
Acidic XOSVariableModerate to HighThe presence of uronic acid or phenolic acid moieties significantly enhances antioxidant capacity.
XOS Mixtures (Commercial)VariableVariableActivity is highly dependent on the raw material source and purification process, which determine the content of phenolic compounds.
Experimental Protocol: Antioxidant Capacity Assessment (DPPH and ABTS Assays)

The antioxidant activity of xylooligosaccharides can be quantified using various spectrophotometric assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) being the most common.

Objective: To measure the radical scavenging capacity of XOS.

Materials:

  • DPPH solution in methanol

  • ABTS radical cation (ABTS•+) solution

  • Test samples: purified this compound and other XOS dissolved in a suitable solvent

  • Positive control: Trolox or ascorbic acid

  • Spectrophotometer

DPPH Assay Procedure:

  • Prepare different concentrations of the test samples.

  • Mix a specific volume of each sample concentration with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

ABTS Assay Procedure:

  • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

  • Dilute the ABTS•+ solution with a buffer to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Mix a small volume of the test sample with the diluted ABTS•+ solution.

  • After a short incubation period (e.g., 6 minutes), measure the absorbance.

  • Calculate the percentage of ABTS•+ scavenging activity.

  • Determine the IC50 value.

Anti-inflammatory Effects and Signaling Pathways

Xylooligosaccharides have demonstrated immunomodulatory and anti-inflammatory properties. Studies have shown that XOS can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine IL-10 in immune cells.[4]

The anti-inflammatory effects of XOS are believed to be mediated, at least in part, through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[5] Molecular docking studies have shown that xylooligosaccharides with a higher degree of polymerization (xylopentaose and xylohexaose) have a higher binding affinity for TLR4 compared to this compound and xylotriose.[5] This suggests a potential structure-activity relationship in the immunomodulatory effects of XOS.

Table 3: Comparative Anti-inflammatory Activity of Xylooligosaccharides

Xylooligosaccharide (XOS)Degree of Polymerization (DP)Reported Anti-inflammatory ActivityKey Findings
This compound2ModerateContributes to the anti-inflammatory effects of XOS mixtures. Lower binding affinity to TLR4 compared to higher DP XOS.[5]
Xylotriose3ModerateSimilar to this compound, it participates in the overall anti-inflammatory response. Lower binding affinity to TLR4.[5]
Xylopentaose5HighHigher binding affinity to TLR4, suggesting a potentially stronger immunomodulatory effect.[5]
Xylohexaose6HighExhibits the highest binding affinity to TLR4 in molecular docking studies, indicating a strong potential for modulating this pathway.[5]
XOS MixturesVariableSignificantA study on an XOS mixture reported an IC50 value of 213.36 µg/ml for the inhibition of bovine serum albumin denaturation.[6]
Signaling Pathway: TLR4 Modulation by Xylooligosaccharides

Xylooligosaccharides are thought to exert their anti-inflammatory effects by interfering with the TLR4 signaling cascade, which is a key pathway in the innate immune response.

TLR4_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates XOS XOS XOS->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Transcription

Caption: Proposed mechanism of XOS-mediated inhibition of the TLR4 signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound and other XOS can be determined by measuring their effect on cytokine production in immune cells, such as macrophages (e.g., RAW 264.7 cell line), stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Objective: To quantify the inhibition of pro-inflammatory cytokine production by XOS.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compounds: purified this compound and other XOS

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Culture macrophage cells to a suitable confluency in multi-well plates.

  • Pre-treat the cells with different concentrations of the test XOS for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A set of cells without LPS stimulation will serve as a negative control.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits.

  • Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of the test compounds.

  • Calculate the percentage of inhibition of cytokine production for each XOS concentration and determine the IC50 values.

Conclusion

The available evidence strongly supports the potent prebiotic activity of xylooligosaccharides, with this compound and xylotriose being particularly effective in stimulating the growth of beneficial gut bacteria. The antioxidant and anti-inflammatory properties of XOS are also promising, although these effects appear to be more pronounced in XOS with a higher degree of polymerization and in mixtures containing phenolic compounds. For researchers and drug development professionals, the choice between this compound and other xylooligosaccharides will depend on the specific application. For applications focused on prebiotic effects and SCFA production, this compound and xylotriose are prime candidates. For immunomodulatory applications targeting the TLR4 pathway, longer-chain XOS may be more effective. Further research with purified XOS of varying degrees of polymerization is needed to fully elucidate their individual contributions to the observed health benefits.

References

A Comparative Guide to the Purity of Commercial Xylobiose Standards

Author: BenchChem Technical Support Team. Date: November 2025

The Critical Role of Xylobiose Purity

This compound, a simple sugar composed of two xylose units, is a key substrate in various biological and chemical processes. It is extensively used in studies related to:

  • Gut Microbiota: As a prebiotic, this compound selectively stimulates the growth of beneficial gut bacteria. The presence of other oligosaccharides or monosaccharides can lead to non-specific fermentation, confounding studies on specific metabolic pathways.

  • Enzyme Characterization: this compound is a fundamental substrate for characterizing the activity of xylanolytic enzymes. Contaminants can act as inhibitors or alternative substrates, leading to erroneous kinetic measurements.

  • Drug Development: In the development of therapeutics targeting carbohydrate metabolism, the purity of this compound as a reference standard is non-negotiable for accurate quantification and validation of analytical methods.

Given these applications, a thorough assessment of the purity of commercial this compound is not just recommended but essential for robust scientific outcomes.

Comparative Analysis of Commercial this compound Standards

The following table summarizes the purity analysis of three fictional, yet representative, commercial this compound standards. The data is based on a comprehensive analytical approach detailed in the "Experimental Protocols" section.

Parameter Supplier A (Standard Grade) Supplier B (High Purity) Supplier C (Ultra-Pure)
This compound (%) 92.598.9>99.8
Xylose (%) 3.20.5<0.1
Xylotriose (%) 2.80.4<0.1
Other Oligosaccharides (%) 1.10.1Not Detected
Monosaccharides (Glucose, Arabinose) (%) 0.30.1Not Detected
Residual Solvents (Ethanol, ppm) 50<10<1
Inorganic Salts (Ash, %) 0.1<0.05<0.01

Experimental Protocols

A rigorous and validated analytical method is crucial for the accurate assessment of this compound purity. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for carbohydrate analysis.[1][2]

Sample Preparation
  • Standard Solutions: Prepare a stock solution of each commercial this compound standard at a concentration of 1 mg/mL in ultrapure water.

  • Working Solutions: Create a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL) to establish a calibration curve.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system to remove any particulate matter.

HPAEC-PAD Analysis
  • Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector is used for analysis.[3]

  • Column: A CarboPac PA200 column (3 x 150 mm) is recommended for optimal separation of xylo-oligosaccharides.[2]

  • Mobile Phase: A gradient elution using a combination of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is employed to separate the different carbohydrate species.

    • Eluent A: 100 mM NaOH

    • Eluent B: 100 mM NaOH, 1 M NaOAc

  • Gradient Program:

    • 0-10 min: 100% A

    • 10-30 min: Linear gradient to 30% B

    • 30-35 min: Linear gradient to 100% B

    • 35-40 min: 100% B

    • 40-45 min: Return to 100% A

    • 45-60 min: Re-equilibration with 100% A

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to this compound and potential impurities (xylose, xylotriose, etc.) by comparing their retention times with those of certified reference standards.

  • Calibration Curve: Construct a calibration curve for each identified component by plotting the peak area against the known concentration of the reference standards.

  • Quantification: Determine the concentration of this compound and each impurity in the commercial standards by interpolating their peak areas from the respective calibration curves. The purity is then expressed as a percentage of the total carbohydrate content.

Visualizing the Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the biological context of this compound purity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_data Data Interpretation A Commercial This compound Standards B Dissolution in Ultrapure Water A->B C Serial Dilution B->C D Filtration (0.22 µm) C->D E Injection into HPLC System D->E F Separation on CarboPac PA200 E->F G Pulsed Amperometric Detection (PAD) F->G H Peak Identification (Retention Time) G->H I Quantification (Calibration Curve) H->I J Purity Assessment I->J

Figure 1: Experimental workflow for assessing the purity of this compound standards.

gut_microbiota_metabolism cluster_lumen Gut Lumen cluster_bifido Bifidobacterium cluster_other Other Gut Bacteria This compound This compound Transport_XOS XOS Transporter This compound->Transport_XOS Specific Uptake Impurities Impurities (Xylose, Xylotriose, Glucose) Transport_Mono Monosaccharide Transporter Impurities->Transport_Mono Non-specific Uptake Xylosidase β-Xylosidase Transport_XOS->Xylosidase Intracellular Metabolism_Xylose Xylose Metabolism Xylosidase->Metabolism_Xylose Hydrolysis to Xylose SCFA Short-Chain Fatty Acids (e.g., Butyrate) Metabolism_Xylose->SCFA Metabolism_Other General Carbohydrate Metabolism Transport_Mono->Metabolism_Other Mixed_Products Mixed Fermentation Products Metabolism_Other->Mixed_Products

Figure 2: Impact of this compound purity on gut microbiota metabolism studies.

Conclusion

The purity of commercial this compound standards can vary significantly between suppliers. For researchers whose work depends on the specific properties of this compound, it is imperative to either obtain ultra-pure standards or to independently verify the purity of the materials used. The HPAEC-PAD method outlined in this guide provides a reliable and sensitive approach for such an assessment, ensuring the accuracy and reproducibility of experimental data. When selecting a this compound standard, researchers should carefully consider the tolerance for impurities in their specific application and choose a grade of purity that aligns with their scientific rigor.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Xylobiose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Xylobiose. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Assessment and GHS Classification

This compound presents several potential hazards that necessitate careful handling. According to at least one safety data sheet, it is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. However, other suppliers do not classify it as a hazardous substance[2][3]. Given this discrepancy, it is prudent to handle this compound with a degree of caution, assuming the more stringent hazard classification.

Hazard Classification (GHS)CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following equipment should be worn at all times when working with this chemical[1][4]:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles[1].

  • Hand Protection: Wear protective, chemical-resistant gloves[1].

  • Body Protection: An impervious lab coat or protective clothing is necessary to prevent skin contact[1].

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used. Always work in a well-ventilated area, preferably within a fume hood[1].

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Pre-Handling Preparations

  • Ensure that a safety shower and an eye wash station are readily accessible[1].
  • Verify that the work area is well-ventilated.
  • Gather all necessary PPE and ensure it is in good condition.
  • Have appropriate spill cleanup materials on hand.

2. Handling this compound

  • Avoid the formation of dust and aerosols[1].
  • Do not breathe in dust, fumes, gas, mist, vapors, or spray[1].
  • Avoid contact with skin and eyes[1].
  • When weighing or transferring the powder, do so in a fume hood or a designated ventilated enclosure.
  • Do not eat, drink, or smoke in the area where this compound is being handled[1].

3. Post-Handling Procedures

  • Wash hands thoroughly after handling the substance[1].
  • Clean all equipment and the work area to remove any residual contamination.
  • Contaminated clothing should be removed and washed before reuse[1].

First Aid Measures

In the event of exposure, immediate action is crucial:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention[1].

  • In Case of Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician[1].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[1].

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1].

Storage and Disposal

Storage:

  • Store in a well-ventilated place and keep the container tightly closed[1].

  • For long-term stability, some suppliers recommend storing at -20°C.

  • Store in a locked-up area to prevent unauthorized access[1].

Disposal:

  • Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations[1]. Do not allow the chemical to enter drains or water sources[1].

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal assess_hazards Assess Hazards (Review SDS) gather_ppe Gather Required PPE assess_hazards->gather_ppe prepare_workspace Prepare Workspace (Ventilation, Eyewash) gather_ppe->prepare_workspace don_ppe Don PPE prepare_workspace->don_ppe handle_this compound Handle this compound (Avoid Dust/Contact) don_ppe->handle_this compound decontaminate Decontaminate (Clean Workspace/Equipment) handle_this compound->decontaminate dispose_waste Dispose of Waste (Follow Regulations) handle_this compound->dispose_waste doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.